3-Amino-5-fluoropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoropyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2/c6-4-1-5(7)3-8-2-4/h1-3H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRORIJXOWXYPMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10943318 | |
| Record name | 5-Fluoropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10943318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210169-05-4 | |
| Record name | 5-Fluoro-3-pyridinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210169054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10943318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-fluoropyridin-3-yl)amine; 3-amino-5-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Fluoro-3-pyridinamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T287Q2D5WG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Amino-5-fluoropyridine chemical properties and structure
An In-depth Technical Guide to 3-Amino-5-fluoropyridine: Chemical Properties and Structure
Abstract
This compound is a fluorinated pyridine derivative that serves as a crucial building block in organic synthesis. Its unique structural features, combining an aromatic pyridine ring with an amino group and a fluorine atom, make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
This compound is an aromatic heterocyclic compound. The structure consists of a pyridine ring substituted with an amino (-NH2) group at the 3-position and a fluorine (-F) atom at the 5-position.
Physicochemical Properties
This compound is typically a white to off-white crystalline solid at room temperature.[1][6] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 112.11 g/mol | [1][4][5] |
| Melting Point | 85 - 89 °C | [1][3][4] |
| Appearance | White to off-white solid | [1][6] |
| Solubility | Moderately soluble in polar organic solvents (e.g., ethanol, methanol, dimethylformamide); limited solubility in water. | [6] |
| Purity | ≥ 99% (HPLC) | [1] |
Experimental Protocols: Synthesis
Several synthetic routes for this compound have been reported. Below are detailed methodologies for two common approaches.
Synthesis via Hydrogenation
This method involves the hydrogenation of a tribrominated precursor.
Reactants:
-
3-amino-2,4,6-tribromo-5-fluoropyridine
-
Triethylamine
-
Palladium on carbon catalyst (5% Pd-C)
-
Dichloromethane (DCM)
-
Water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 3-amino-2,4,6-tribromo-5-fluoropyridine (0.9 g, 2.6 mmol), triethylamine (1.1 cm³, 7.9 mmol), and palladium catalyst (0.1 g of 5% Pd-C) in DCM (15 cm³) is prepared.
-
The mixture is hydrogenated on a Parr apparatus for 18 hours.
-
Following hydrogenation, water (20 cm³) is added, and the mixture is filtered.
-
The product is extracted into DCM.
-
The DCM solution is dried over MgSO₄ and then evaporated to yield this compound.[5]
Synthesis via Hofmann Rearrangement
This method utilizes a Hofmann rearrangement of 5-fluoronicotinamide.
Reactants:
-
Sodium hydroxide (NaOH)
-
Water
-
Bromine (Br₂)
-
5-fluoronicotinamide
Procedure:
-
Prepare a solution by dissolving 32 g of solid sodium hydroxide in 140 ml of water.
-
Add 19.2 g of bromine dropwise at 8 °C and continue mixing for 1 hour to obtain mixed solution 1.
-
Add 19 g of 5-fluoronicotinamide dropwise to the mixed solution while maintaining the temperature at 25 °C. Stir for 2 hours.
-
Heat the mixture to 85 °C and allow it to react for 2 hours, monitoring completion with thin-layer chromatography (TLC).
-
After cooling to room temperature, add 160 ml of sodium hydroxide solution and stir for 30 minutes.
-
Filter the mixture to obtain a solid product.
-
Dry the solid under vacuum at 50 °C for 2 hours to yield a yellow solid of 5-fluoro-3-aminopyridine.[5]
Applications in Research and Development
This compound is a versatile intermediate with significant applications in several areas of chemical research and industry.
-
Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs.[1] Its incorporation into drug candidates can enhance efficacy, improve selectivity, and reduce side effects.[1] It has been used as a reactant for the preparation of nonpeptide inhibitors of the measles virus.[4]
-
Agrochemicals: The compound is used in the formulation of pesticides and herbicides, contributing to improved crop yields.[1] Its unique properties allow for the design of agrochemicals with enhanced biological activity and environmental compatibility.[1]
-
Material Science: this compound is incorporated into polymers and coatings to enhance thermal stability and chemical resistance.[1]
-
Biochemical Research: It serves as a building block for synthesizing biologically active compounds used to study enzyme interactions and metabolic pathways.[1]
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.
-
Hazard Classifications: Acute Toxicity 4 (Oral), Eye Irritant 2, Skin Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system).[4]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301 + P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
It is recommended to handle this compound in a well-ventilated area and to use personal protective equipment, including gloves and safety glasses. Store at room temperature in a cool, dark place.
References
(5-Fluoropyridin-3-yl)amine: A Linchpin in Modern Drug Discovery
(5-Fluoropyridin-3-yl)amine , a fluorinated pyridine derivative, has emerged from the annals of chemical synthesis to become a cornerstone in the development of targeted therapeutics, particularly in the realm of oncology. Its strategic incorporation into drug candidates has been pivotal in enhancing potency, selectivity, and pharmacokinetic profiles. This technical guide delves into the discovery, synthesis, and profound significance of this versatile building block for researchers, scientists, and professionals in drug development.
Discovery and Initial Synthesis
While the precise moment of its first synthesis is not definitively documented in a single seminal publication, (5-Fluoropyridin-3-yl)amine, also known as 3-amino-5-fluoropyridine, was first reported in the context of pharmaceutical intermediate development during the early 1980s.[1] Its emergence coincided with a growing appreciation for the role of fluorine in medicinal chemistry to modulate the properties of bioactive molecules.
Several synthetic routes to (5-Fluoropyridin-3-yl)amine have been developed, each with its own advantages and challenges. Two of the most common methods are the Hofmann rearrangement of 5-fluoronicotinamide and the hydrogenation of a halogenated precursor.
Key Synthetic Methodologies
The synthesis of (5-Fluoropyridin-3-yl)amine is crucial for its application in drug discovery. Below are detailed protocols for two prevalent methods.
Method 1: Hofmann Rearrangement of 5-Fluoronicotinamide
This method involves the conversion of an amide to a primary amine with one fewer carbon atom.
Experimental Protocol:
-
Preparation of the Hofmann Reagent: In a flask equipped with a stirrer and cooled in an ice bath, dissolve 32 g of sodium hydroxide in 140 mL of water. At a temperature maintained at 8 °C, slowly add 19.2 g of bromine dropwise. Continue stirring for one hour to generate the sodium hypobromite solution.
-
Reaction with 5-Fluoronicotinamide: To the freshly prepared hypobromite solution, add 19 g of 5-fluoronicotinamide. The temperature is controlled at 25 °C, and the mixture is stirred for 2 hours.
-
Heating and Completion: The reaction mixture is then heated to 85 °C and maintained for 2 hours, or until thin-layer chromatography (TLC) indicates the completion of the reaction.
-
Isolation and Purification: After cooling to room temperature, 160 mL of a sodium hydroxide solution is added, and stirring is continued for 30 minutes. The resulting solid is collected by filtration.
-
Drying: The collected solid is dried under vacuum at 50 °C for 2 hours to yield (5-Fluoropyridin-3-yl)amine as a yellow solid.[2]
Method 2: Hydrogenation of 3-amino-2,4,6-tribromo-5-fluoropyridine
This route involves the dehalogenation of a polybrominated precursor.
Experimental Protocol:
-
Reaction Setup: In a Parr apparatus, combine a solution of 3-amino-2,4,6-tribromo-5-fluoropyridine (0.9 g, 2.6 mmol), triethylamine (1.1 cm³, 7.9 mmol), and 15 cm³ of dichloromethane (DCM).
-
Catalyst Addition: To this solution, add 0.1 g of a 5% Palladium on Carbon (Pd-C) catalyst.
-
Hydrogenation: The mixture is hydrogenated for 18 hours.
-
Work-up: Following hydrogenation, add 20 cm³ of water. The mixture is then filtered and extracted with DCM.
-
Isolation: The DCM solution is dried over magnesium sulfate (MgSO₄) and evaporated to yield (5-Fluoropyridin-3-yl)amine.[3]
Table 1: Physicochemical and Purity Data for (5-Fluoropyridin-3-yl)amine
| Property | Value | Reference |
| CAS Number | 210169-05-4 | [3] |
| Molecular Formula | C₅H₅FN₂ | [3] |
| Molecular Weight | 112.11 g/mol | [3] |
| Melting Point | 85 - 89 °C | [2][3] |
| Appearance | White to off-white or light orange to yellow/green powder/crystal | [1] |
| Purity (GC) | >97.0% | |
| Purity (from hydrogenation) | >95% | [3] |
| Yield (Hofmann rearrangement) | 87.2% | [2][3] |
Significance in Medicinal Chemistry: A Gateway to Kinase Inhibition
The true significance of (5-Fluoropyridin-3-yl)amine lies in its role as a critical pharmacophore in a multitude of kinase inhibitors. The pyridine nitrogen and the exocyclic amine provide crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors. The fluorine atom at the 5-position can enhance binding affinity, improve metabolic stability, and modulate the basicity of the pyridine ring.
A prime example of a drug molecule that incorporates the (5-Fluoropyridin-3-yl)amine scaffold is Crenolanib .
Crenolanib: A Potent FLT3 and PDGFR Inhibitor
Crenolanib is an investigational type I kinase inhibitor that potently targets FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptors (PDGFRα/β).[2][4] Mutations in the FLT3 gene are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[5][6]
Table 2: Biological Activity of Crenolanib
| Target | Mutation Status | Assay Type | IC50 / Kd | Reference |
| FLT3 | Wild-type | Kd | 0.74 nM | [2][4] |
| FLT3 | ITD | Kd | 0.74 nM | [2] |
| FLT3 | D835H | Kd | 0.4 nM | [2] |
| FLT3 | D835Y | Kd | 0.18 nM | [2] |
| FLT3 | ITD | Phosphorylation IC50 | 1.3 nM | [2] |
| FLT3 | D835Y | Phosphorylation IC50 | 8.8 nM | [2] |
| FLT3 | ITD (in plasma) | IC50 | 34 nM | [7] |
| PDGFRα | Wild-type | Phosphorylation IC50 | 10 nM | [2] |
| PDGFRβ | Wild-type | Phosphorylation IC50 | 0.8 ng/mL | [2] |
| Molm14 cells | FLT3-ITD | Cytotoxicity IC50 | 7 nM | [2][7] |
| MV4-11 cells | FLT3-ITD | Cytotoxicity IC50 | 8 nM | [2][7] |
Signaling Pathways and Mechanism of Action
Crenolanib exerts its therapeutic effect by inhibiting the constitutive activation of FLT3 and PDGFR, thereby blocking downstream signaling pathways that promote cell proliferation and survival.
FLT3 Signaling Pathway
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the development of hematopoietic stem cells.[6] Upon binding of its ligand (FL), FLT3 dimerizes and autophosphorylates, leading to the activation of several downstream signaling cascades, including the RAS/MEK/ERK, PI3K/Akt, and JAK/STAT pathways.[8][9][10] In AML, internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 cause ligand-independent dimerization and constitutive activation of the receptor, leading to uncontrolled cell proliferation and survival.[9][10] Crenolanib, by binding to the ATP-binding pocket of both wild-type and mutated FLT3, prevents its phosphorylation and subsequent activation of these oncogenic signaling pathways.[5][11]
Caption: FLT3 signaling pathway and the inhibitory action of Crenolanib.
Aurora Kinase Signaling Pathway
While a specific drug containing (5-Fluoropyridin-3-yl)amine that targets Aurora kinases is not as prominently documented as Crenolanib, the Aurora kinase family represents another important class of targets in oncology. These serine/threonine kinases are key regulators of mitosis, and their overexpression is common in many cancers.[12][13] The development of inhibitors targeting Aurora kinases is an active area of research, and the (5-Fluoropyridin-3-yl)amine scaffold is a potential candidate for the design of such inhibitors due to its favorable interactions with kinase active sites.
Caption: The role of Aurora kinases in mitosis and their potential as therapeutic targets.
Experimental and Synthetic Workflows
The synthesis of kinase inhibitors often involves a multi-step process where (5-Fluoropyridin-3-yl)amine is introduced as a key building block. The following diagram illustrates a generalized workflow for the synthesis and evaluation of a kinase inhibitor incorporating this amine.
Caption: Generalized workflow for the synthesis and evaluation of a kinase inhibitor.
Conclusion
(5-Fluoropyridin-3-yl)amine has solidified its position as a high-value intermediate in the landscape of modern drug discovery. Its unique structural features provide a reliable anchor for binding to the kinase hinge region, while the strategically placed fluorine atom offers a powerful tool for fine-tuning molecular properties. The successful development of potent kinase inhibitors like Crenolanib underscores the profound impact of this seemingly simple molecule. As the quest for more selective and effective targeted therapies continues, the significance of (5-Fluoropyridin-3-yl)amine is poised to grow, making it an indispensable component in the arsenal of medicinal chemists.
References
- 1. Page loading... [guidechem.com]
- 2. Crenolanib - Wikipedia [en.wikipedia.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Crenolanib | PDGFR | Autophagy | FLT | TargetMol [targetmol.com]
- 5. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The FLT3 and PDGFR inhibitor crenolanib is a substrate of the multidrug resistance protein ABCB1 but does not inhibit transport function at pharmacologically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
Technical Guide: 3-Amino-5-fluoropyridine (CAS 210169-05-4)
Disclaimer: Initial database searches may associate CAS number 210169-05-4 with the compound Taranabant (MK-0364). However, the correct CAS number for Taranabant is 701977-09-5. The CAS number 210169-05-4 correctly identifies the chemical intermediate 3-Amino-5-fluoropyridine . This guide focuses on the physical and chemical characteristics of this compound.
Introduction
This compound is a fluorinated aromatic amine that serves as a crucial building block in organic synthesis.[1][2] Its structural features, including the pyridine ring, an amino group, and a fluorine atom, make it a versatile reagent for the synthesis of a wide range of more complex molecules.[1] It is particularly valuable in the development of novel pharmaceutical and agrochemical compounds.[1][2] The presence of the fluorine atom can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of the final products.[1] This compound is primarily used in research and development settings.[2][3]
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in chemical reactions.
| Property | Value | Source(s) |
| Molecular Formula | C5H5FN2 | [1][3][4] |
| Molecular Weight | 112.11 g/mol | [3][4] |
| Appearance | White to off-white or light yellow solid/crystalline powder | [1][2] |
| Melting Point | 85-89 °C | [2] |
| Solubility | Soluble in water. Soluble in polar organic solvents like ethanol, methanol, and dimethylformamide. | [1] |
| pKa | 3.74 ± 0.20 (Predicted) | [1] |
| InChI Key | ZRORIJXOWXYPMO-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=C(C=NC=C1F)N | [1] |
Synthesis and Applications
Synthesis Overview
This compound is produced through multi-step industrial chemical processes.[1] One common synthetic route involves the Hofmann rearrangement of 5-fluoronicotinamide. This process typically uses reagents like bromine and sodium hydroxide in an aqueous solution.[4]
Below is a generalized workflow for a common synthesis method.
Key Applications
The primary application of this compound is as a key intermediate in the synthesis of bioactive molecules.[1][2][5] Its structural motifs are incorporated into compounds developed for various therapeutic areas.
-
Pharmaceuticals : It is a building block for kinase inhibitors and other therapeutic agents being investigated for oncology and central nervous system disorders.[1] For instance, it is a reactant in the preparation of nonpeptide inhibitors of the measles virus entry.
-
Agrochemicals : The fluorinated pyridine structure is utilized in creating new crop protection agents, where the fluorine atom can enhance biological stability and activity.[1]
The role of this compound as a synthetic building block is illustrated in the following diagram.
Experimental Protocols
Detailed, specific experimental protocols for the use of this compound are typically found within the context of the synthesis of a larger target molecule and are often proprietary. However, a general synthetic procedure for its preparation is described in the literature.
Example Synthesis Protocol: Preparation of this compound from 5-Fluoronicotinamide [4]
-
Preparation of Reagent Solution : Dissolve 32 g of solid sodium hydroxide in 140 ml of water. Cool the solution to 8 °C and slowly add 19.2 g of bromine while stirring. Continue stirring for 1 hour to form a mixed solution.
-
Reaction : To the above solution, add 19 g of 5-fluoronicotinamide, maintaining the temperature at 25 °C. Stir the mixture for 2 hours.
-
Heating : Heat the reaction mixture to 85 °C and maintain for 2 hours, or until thin-layer chromatography (TLC) indicates the reaction is complete.
-
Work-up : Cool the mixture to room temperature and add 160 ml of a sodium hydroxide solution. Stir for an additional 30 minutes.
-
Isolation : Filter the resulting solid.
-
Drying : Dry the isolated solid under vacuum at 50 °C for 2 hours to yield the final product, a yellow solid of 5-fluoro-3-aminopyridine.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]
-
Handling : Use in a well-ventilated area or a chemical fume hood.[3] Avoid breathing dust or vapor.[3] Avoid contact with skin, eyes, and clothing.[3]
-
Personal Protective Equipment (PPE) : Wear safety goggles, chemical-resistant gloves, and protective clothing.[3]
-
Storage : Store in a cool, dry, dark, and well-ventilated place in a tightly sealed container under an inert atmosphere.[1][3]
-
Incompatibilities : Avoid strong oxidizing agents, strong acids, and strong bases.[3]
Conclusion
This compound (CAS 210169-05-4) is a valuable chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its physical and chemical properties are well-defined, enabling its use in a variety of synthetic pathways. While it does not have a direct biological signaling pathway of its own, its role as a foundational building block for creating novel, bioactive compounds makes it a compound of high interest to researchers and drug development professionals.
References
An In-depth Technical Guide to the Solubility of 3-Amino-5-fluoropyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-5-fluoropyridine, a key building block in modern medicinal and agrochemical research.[1] Due to the limited availability of specific quantitative solubility data in public literature, this document details established experimental protocols for its determination. The aim is to equip researchers with the necessary methodologies to assess the solubility of this compound in various organic solvents, a critical parameter for synthesis, purification, formulation, and overall drug development efficacy.
Introduction to this compound
This compound is a fluorinated pyridine derivative utilized as a crucial intermediate in the synthesis of bioactive molecules, including potential anti-cancer and anti-inflammatory drugs.[1] The presence of the fluorine atom can significantly influence the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets, making fluorinated heterocycles like this one of high interest in drug discovery.[2][3][4] Understanding its solubility in organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating for preclinical studies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 210169-05-4 | |
| Molecular Formula | C₅H₅FN₂ | |
| Molecular Weight | 112.11 g/mol | |
| Appearance | Solid | |
| Melting Point | 85-89 °C |
Qualitative Solubility Profile
While specific quantitative data is scarce, the molecular structure of this compound—containing a polar pyridine ring and an amino group capable of hydrogen bonding—suggests it will be soluble in polar organic solvents. Pyridine itself is miscible with a wide range of solvents, including water, ethanol, and ether.[5][6] Structurally similar compounds, such as 2-aminopyridine and 4-aminopyridine, exhibit solubility in solvents like ethanol, methanol, and DMSO.[7][8] The fluorine substituent generally increases the lipophilicity of a molecule, which may enhance its solubility in less polar organic solvents compared to its non-fluorinated analog. However, highly fluorinated compounds can also be lipophobic.[9] Therefore, experimental determination is crucial for obtaining precise solubility data.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for quantitatively determining the solubility of this compound in organic solvents.
This is the gold standard method for determining thermodynamic solubility.
Objective: To determine the equilibrium concentration of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Organic solvents of interest (e.g., Methanol, Ethanol, Acetonitrile, Dichloromethane, Dimethyl Sulfoxide (DMSO))
-
Vials with screw caps
-
Thermostatically controlled orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm, chemically compatible with the solvent)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is necessary to ensure that equilibrium has been reached.
-
Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.[10]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. Alternatively, centrifuge the vials at the same temperature to pellet the undissolved solid.[11]
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the solution using a syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining solid particles.
-
Quantification:
-
Gravimetric Method: Weigh the vial containing the filtered saturated solution. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point until a constant weight of the solid residue is achieved.[12][13] The solubility can be calculated from the mass of the residue and the volume of the aliquot taken.
-
Spectrophotometric/Chromatographic Method: Dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration into the linear range of a pre-established calibration curve. Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration.[14]
-
Calculation (Gravimetric): Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100
This method is suitable if this compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.
Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance.
Procedure:
-
Determine Maximum Wavelength (λmax): Prepare a dilute solution of this compound in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax).
-
Prepare a Calibration Curve:
-
Prepare a stock solution of known concentration of this compound in the chosen solvent.
-
Perform a series of serial dilutions to create several standard solutions of decreasing, known concentrations.
-
Measure the absorbance of each standard solution at λmax.
-
Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.
-
-
Analyze the Saturated Solution:
-
Prepare a saturated solution as described in the Shake-Flask Method (steps 1-4).
-
Accurately dilute a known volume of the clear, filtered supernatant with the same solvent to ensure the absorbance reading falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculate Solubility: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Then, account for the dilution factor to determine the concentration of the original saturated solution, which represents its solubility.[14][15]
Visualized Experimental Workflows
The following diagrams illustrate key workflows relevant to the use of this compound.
Caption: Workflow for determining the solubility of this compound.
Caption: Role of a building block in a typical drug discovery pipeline.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Pyridine [chemeurope.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. enamine.net [enamine.net]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. pharmajournal.net [pharmajournal.net]
- 14. rjptonline.org [rjptonline.org]
- 15. researchgate.net [researchgate.net]
Spectroscopic Profile of 3-Amino-5-fluoropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic building block, 3-Amino-5-fluoropyridine. The information presented herein is essential for the characterization and utilization of this compound in synthetic chemistry and drug discovery. This guide includes expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.0-8.2 | d | ~2-3 | H-2 |
| ~7.8-8.0 | d | ~2-3 | H-6 |
| ~7.0-7.2 | dd | ~8-10, ~2-3 | H-4 |
| ~3.5-4.5 | br s | - | -NH₂ |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~155-160 (d) | C-5 (¹JCF) |
| ~145-150 | C-3 |
| ~130-135 (d) | C-2 (³JCF) |
| ~125-130 (d) | C-6 (³JCF) |
| ~115-120 (d) | C-4 (²JCF) |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). (d) indicates a doublet due to carbon-fluorine coupling.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 1620-1580 | Strong | C=C and C=N stretching (aromatic ring) |
| 1500-1400 | Medium-Strong | Aromatic ring vibrations |
| 1250-1150 | Strong | C-F stretching |
| 1350-1250 | Medium | C-N stretching |
| 900-650 | Medium-Strong | Aromatic C-H out-of-plane bending |
Sample preparation: KBr pellet or thin film.
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 112.05 | High | [M]⁺ (Molecular Ion) |
| 85.04 | Medium | [M - HCN]⁺ |
| 58.03 | Medium | [M - HCN - F]⁺ |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃; or dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and does not have signals that overlap with analyte resonances.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent to infrared radiation.
-
Transfer the finely ground mixture to a pellet press.
-
Apply pressure to form a thin, transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Place the KBr pellet containing the sample in the spectrometer's sample holder.
-
Acquire the IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology (Electron Ionization - Mass Spectrometry):
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe. The sample is heated to induce vaporization into the ion source.
-
Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process causes the molecules to ionize and fragment in a reproducible manner.
-
Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Presentation: The output is a mass spectrum, which is a plot of relative ion intensity versus m/z.
Visualizing the Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
3-Amino-5-fluoropyridine: A Versatile Scaffold for Advanced Research and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-fluoropyridine is a halogenated, aromatic organic compound that has emerged as a critical building block in modern chemical synthesis.[1] Its structure, featuring a pyridine ring functionalized with an amino group at the 3-position and a fluorine atom at the 5-position, imparts unique reactivity and physicochemical properties.[1][2] These characteristics make it an exceptionally valuable intermediate in the development of novel therapeutic agents, advanced agrochemicals, and high-performance materials.[2][3] The strategic incorporation of the 5-fluoropyridine moiety can significantly influence a molecule's biological activity, metabolic stability, and binding affinity, making it a highly sought-after component in drug design.[4] This guide provides a comprehensive overview of the synthesis, properties, and key research applications of this compound, offering detailed protocols and workflow visualizations to support its use in the laboratory.
Physicochemical and Safety Data
At room temperature, this compound typically presents as a white to off-white crystalline solid.[1] Its functional groups allow for moderate solubility in polar organic solvents like ethanol and methanol, while solubility in water is limited.[1] A summary of its key properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 210169-05-4 | [1][2][5] |
| Molecular Formula | C₅H₅FN₂ | [1][2][5] |
| Molecular Weight | 112.11 g/mol | [2][5] |
| Appearance | White to off-white solid | [1][2] |
| Melting Point | 85 - 89 °C | [2][5] |
| Purity | ≥ 99% (HPLC) | [2] |
| SMILES | Nc1cncc(F)c1 | [5] |
| InChI Key | ZRORIJXOWXYPMO-UHFFFAOYSA-N | [5] |
Hazard and Safety Information:
This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.[5][6] It may also cause respiratory irritation.[5][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several routes. Two common methods include the hydrogenation of a halogenated precursor and the Hofmann rearrangement of 5-fluoronicotinamide. The latter provides a reliable pathway with good yield.[7]
Synthesis Workflow Diagram
The following diagram illustrates a common synthetic pathway for this compound starting from 5-Fluoronicotinamide.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Hofmann Rearrangement
This protocol details the synthesis of this compound from 5-fluoronicotinamide, adapted from a patented method.[7]
Materials:
-
5-fluoronicotinamide (19 g)
-
Sodium hydroxide (32 g)
-
Bromine (19.2 g)
-
Deionized water
-
Sodium hydroxide solution (concentration not specified, 160 ml)[7]
Procedure:
-
Preparation of Sodium Hypobromite Solution: Dissolve 32 g of solid sodium hydroxide in 140 ml of water in a suitable reaction vessel. Cool the solution to 8 °C using an ice bath.[7]
-
Slowly add 19.2 g of bromine dropwise to the cold sodium hydroxide solution. Maintain the temperature at 8 °C during the addition.[7]
-
After the bromine addition is complete, continue stirring the mixture for 1 hour to form the hypobromite solution.[7]
-
Hofmann Rearrangement: To the freshly prepared hypobromite solution, add 19 g of 5-fluoronicotinamide. Control the temperature at 25 °C and stir the reaction mixture for 2 hours.[7]
-
After the initial stirring period, heat the mixture to 85 °C and maintain this temperature for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[7]
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature.[7]
-
Add 160 ml of sodium hydroxide solution and continue stirring for 30 minutes.[7]
-
Filter the resulting suspension to collect the solid product.[7]
-
Dry the collected yellow solid under vacuum at 50 °C for 2 hours to yield 15 g (87.2%) of this compound.[7]
Potential Research Applications
This compound is a versatile building block with broad applications in several key research areas.[2] Its utility stems from its ability to participate in a wide range of chemical reactions to create complex, biologically active molecules.[2]
Pharmaceutical Research and Drug Development
The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals.[2][3] The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable substituent in drug design.[4]
Key Therapeutic Areas:
-
Oncology: It is a crucial component in the synthesis of targeted cancer therapies, including kinase inhibitors.[2][8]
-
Infectious Diseases: The compound serves as a starting material for novel antiviral and antibacterial agents.[2][5]
-
Anti-inflammatory Drugs: It is used in the development of new anti-inflammatory molecules.[2]
Case Study: Synthesis of Ivosidenib (Tibsovo®)
Ivosidenib is an FDA-approved inhibitor of isocitrate dehydrogenase 1 (IDH1) used to treat acute myeloid leukemia (AML). Its synthesis involves a multi-component Ugi reaction where this compound serves as the amine component.[8]
Caption: Role of this compound in drug synthesis.
This application highlights the compound's utility in convergent synthesis strategies, enabling the rapid assembly of complex molecular scaffolds.
Agrochemical Innovation
In agricultural science, this compound is used to develop next-generation crop protection agents.[2][3] Its incorporation into pesticides and herbicides can lead to compounds with enhanced biological activity, greater target specificity, and improved environmental profiles.[2]
Materials Science
The unique electronic properties conferred by the fluoropyridinyl moiety make this compound a valuable monomer or additive in materials science. It can be incorporated into polymers and coatings to enhance properties such as thermal stability and chemical resistance, making it suitable for the development of advanced materials.[2]
Chemical Reactivity and Derivative Synthesis
The reactivity of this compound is governed by the interplay between the electron-donating amino group and the electron-withdrawing fluorine atom on the pyridine ring. This allows for selective functionalization at different positions, making it an ideal scaffold for creating libraries of diverse compounds for high-throughput screening.
Derivative Library Synthesis Workflow
The amino group can be readily acylated, alkylated, or used in coupling reactions, while the pyridine ring can undergo further substitutions. This versatility allows for a diversity-oriented synthesis approach.
Caption: Workflow for generating a chemical library.
Conclusion
This compound is a high-value chemical intermediate with significant potential across multiple scientific disciplines. Its utility as a versatile building block in pharmaceutical, agrochemical, and materials science research is well-established.[2] For drug discovery professionals, its role in constructing complex molecules, such as the approved drug Ivosidenib, underscores its importance.[8] The continued exploration of this compound's reactivity and its application in diversity-oriented synthesis will undoubtedly lead to the discovery of novel molecules with significant scientific and commercial value.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound 210169-05-4 [sigmaaldrich.com]
- 6. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
The Versatility of 3-Amino-5-fluoropyridine: A Technical Guide for Medicinal Chemists
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-fluoropyridine is a key heterocyclic building block in modern medicinal chemistry.[1] Its unique electronic properties, conferred by the electron-withdrawing fluorine atom and the nucleophilic amino group, make it a valuable scaffold for the synthesis of a diverse range of bioactive molecules.[1] The strategic incorporation of this moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates, including metabolic stability, binding affinity, and selectivity.[2] This technical guide provides an in-depth overview of the applications of this compound in drug discovery, with a focus on its use in the development of kinase inhibitors for oncology and inflammatory diseases.
Physicochemical Properties
| Property | Value |
| CAS Number | 210169-05-4 |
| Molecular Formula | C₅H₅FN₂ |
| Molecular Weight | 112.11 g/mol |
| Melting Point | 85 - 89 °C |
| Appearance | White to off-white solid |
Applications in Medicinal Chemistry
The this compound scaffold is a privileged structure in the design of kinase inhibitors, particularly those targeting p38 MAP kinase and Janus kinases (JAKs). The pyridine nitrogen and the amino group can form crucial hydrogen bond interactions with the hinge region of the kinase active site, while the fluorine atom can enhance binding affinity and modulate physicochemical properties.
p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses, and its inhibition is a therapeutic strategy for various inflammatory diseases and cancers.[3] Several potent p38 MAPK inhibitors have been developed incorporating a substituted aminopyridine core, structurally similar to this compound.
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is central to the immune response, and its dysregulation is implicated in autoimmune diseases and malignancies.[4][5] Small molecule inhibitors of JAKs often feature a heterocyclic core that can interact with the ATP-binding site of the kinase. The this compound scaffold serves as a valuable starting point for the design of such inhibitors.
Quantitative Biological Data
The following table summarizes the in vitro anti-proliferative activity of a series of 3-aminoimidazo[1,2-α]pyridine derivatives, which share a core aminopyridine structure. While not direct derivatives of this compound, this data provides valuable insights into the potential of this scaffold in developing anti-cancer agents.
| Compound | MCF-7 IC₅₀ (µM) | HT-29 IC₅₀ (µM) | B16F10 IC₅₀ (µM) |
| 11 | 20.47 ± 0.10 | 18.34 ± 1.22 | 39.20 ± 1.84 |
| 12 | 30.88 ± 14.44 | 4.15 ± 2.93 | 64.81 ± 15.78 |
| 13 | 66.48 ± 37.87 | 48.31 ± 0.53 | 197.06 ± 14.42 |
| 14 | > 200 | 44.45 ± 0.15 | 21.75 ± 0.81 |
| 18 | 14.81 ± 0.20 | > 200 | 14.39 ± 0.04 |
Data sourced from a study on 3-aminoimidazo[1,2-α]pyridine compounds, which feature a related aminopyridine core.[6][7][8][9][10]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through a Hofmann rearrangement of 5-fluoronicotinamide.[11]
Materials:
-
5-Fluoronicotinamide
-
Sodium hydroxide
-
Bromine
-
Water
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 32 g of sodium hydroxide in 140 ml of water in a flask and cool to 8 °C.
-
Slowly add 19.2 g of bromine to the solution while maintaining the temperature at 8 °C. Stir for 1 hour.
-
Add 19 g of 5-fluoronicotinamide to the mixture, controlling the temperature at 25 °C, and stir for 2 hours.
-
Heat the reaction mixture to 85 °C and maintain for 2 hours.
-
Cool the mixture to room temperature and add 160 ml of sodium hydroxide solution. Stir for 30 minutes.
-
Filter the resulting solid and dry under vacuum at 50 °C to yield this compound.[11]
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling is a powerful tool for forming carbon-carbon bonds. The following is a general protocol for the coupling of an arylboronic acid with a halo-aminopyridine, which can be adapted for this compound (assuming a bromo- or chloro- derivative is used as the starting material).
Materials:
-
3-Amino-5-halopyridine (e.g., 3-Amino-5-bromopyridine)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
Procedure:
-
In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), combine the 3-amino-5-halopyridine (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (1-5 mol%), and base (2-3 eq).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2][12]
Signaling Pathways and Workflows
p38 MAPK Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
- 4. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shutterstock.com [shutterstock.com]
- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
The Ascendant Role of Fluorinated Pyridine Derivatives in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into pyridine scaffolds has emerged as a powerful and transformative approach in medicinal chemistry. This technical guide provides an in-depth exploration of the diverse biological activities of fluorinated pyridine derivatives, with a particular focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. By leveraging the unique physicochemical characteristics of fluorine, such as its high electronegativity, small atomic radius, and ability to form strong carbon-fluorine bonds, researchers have successfully developed novel therapeutic agents with enhanced potency, selectivity, metabolic stability, and favorable pharmacokinetic profiles.[1][2] This guide consolidates quantitative biological data, details key experimental methodologies, and visually elucidates the intricate signaling pathways modulated by these promising compounds, serving as a comprehensive resource for professionals engaged in drug discovery and development.
Introduction: The Fluorine Advantage in Pyridine-Based Drug Design
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[2] The introduction of fluorine atoms into this versatile heterocyclic system can profoundly influence its biological activity. The electron-withdrawing nature of fluorine can alter the pKa of the pyridine nitrogen, impacting its ability to form hydrogen bonds and interact with biological targets. Furthermore, the C-F bond can block sites of metabolism, thereby increasing the metabolic stability and bioavailability of the drug candidate.[2] These unique properties have propelled the investigation of fluorinated pyridine derivatives across a wide spectrum of therapeutic areas.
Anticancer Activity of Fluorinated Pyridine Derivatives
Fluorinated pyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and disruption of critical signaling pathways involved in tumor growth, proliferation, and survival.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected fluorinated pyridine derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound Class | Specific Derivative(s) | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Pyridine-Urea Derivatives | Compound 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [3] |
| Compound 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [3] | |
| Fluorinated Acridones | Compound 9c | Various | 0.13 - 26 | [4] |
| Fluorinated Lepidilines | 4,5-Diphenyl derivative 9a | HeLa (Cervical) | 0.019 | Not specified |
| Fluorinated Aminophenylhydrazines | Compound 6 | A549 (Lung) | 0.64 | [5] |
| Fluorinated Diphenylamine Chalcones | Compound B5 | HeLa (Cervical) | 24.53 µg/ml | [6] |
| Compound B3 | HeLa (Cervical) | 32.42 µg/ml | [6] | |
| Platinum Complexes with Fluorinated Pyridine Ligands | Compound 2a | Various | Comparable to cisplatin | [7] |
Key Signaling Pathways in Anticancer Activity
Several fluorinated pyridine derivatives exert their anticancer effects by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.[3] Inhibition of VEGFR-2 signaling disrupts tumor neovascularization, leading to the suppression of tumor growth and metastasis.
Caption: Inhibition of the VEGFR-2 signaling pathway by fluorinated pyridine derivatives.
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is another critical signaling cascade that is frequently dysregulated in cancer, promoting cell proliferation, survival, and resistance to therapy.[8][9] Fluorinated pyridine derivatives have been developed to target key components of this pathway, offering a promising strategy for cancer treatment.[8]
Caption: Fluorinated pyridine derivatives targeting the PI3K/Akt/mTOR signaling pathway.
Antimicrobial Activity of Fluorinated Pyridine Derivatives
The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents. Fluorinated pyridine derivatives have shown promising activity against a range of bacterial and fungal strains.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected fluorinated pyridine derivatives against various microbial strains.
| Compound Class | Specific Derivative(s) | Microbial Strain | MIC (µg/mL) | Reference(s) |
| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives | Compound 7j | Gram-positive bacteria | 0.25 | [10] |
| Pyridine Salts | Compounds 51-56 | S. aureus, B. subtilis, E. coli, P. aeruginosa | 0.02 - 6 mM | [11] |
| 3-Cyanopyridine Derivatives | Compounds 3d, 3e | E. coli | 3.91 | [12] |
| Pyridine-Thienopyridine Derivatives | Compound 12a | E. coli, B. mycoides, C. albicans | <0.0048 - 0.0195 | [13] |
Mechanism of Antimicrobial Action: Inhibition of Bacterial DNA Gyrase
A key mechanism by which some fluorinated pyridine derivatives exert their antibacterial effect is through the inhibition of bacterial DNA gyrase, a type II topoisomerase that is essential for DNA replication, transcription, and repair in bacteria.[14][15] By inhibiting this enzyme, these compounds disrupt critical cellular processes, leading to bacterial cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in silico evaluation of fluorinated diphenylamine chalcone derivatives as potential antimalarial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 14. What are Bacterial DNA gyrase modulators and how do they work? [synapse.patsnap.com]
- 15. rroij.com [rroij.com]
The Synthetic Chemist's Guide to Fluoropyridines: An In-depth Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pyridine scaffolds represents a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by the fluorine atom—including increased metabolic stability, enhanced binding affinity, and altered electronic characteristics—have made fluoropyridine derivatives invaluable building blocks in the development of novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the principal synthetic methodologies for accessing these critical compounds, complete with detailed experimental protocols, comparative quantitative data, and workflow visualizations to aid in reaction planning and optimization.
Core Synthetic Strategies: A Comparative Look
The synthesis of fluoropyridines can be broadly categorized into three main approaches: the Balz-Schiemann reaction, nucleophilic aromatic substitution (Halex reaction), and direct C-H fluorination. Each method offers distinct advantages and is suited to different substrate scopes and synthetic goals.
Table 1: Comparison of Major Synthetic Routes to Fluoropyridines
| Method | Starting Material | Reagents | Typical Conditions | Position of Fluorination | Advantages | Disadvantages |
| Balz-Schiemann Reaction | Aminopyridine | NaNO₂, HBF₄ (or HF) | 0-10°C (diazotization), then thermal decomposition | Position of the amino group | Well-established, good for specific isomers | Use of potentially explosive diazonium salts, HF is highly toxic |
| Halex Reaction (SNAr) | Chloro- or Bromopyridine | KF, CsF, or TBAF | High temperatures (150-250°C) in polar aprotic solvents (e.g., DMSO, sulfolane) | Position of the leaving group | Industrially scalable, good for electron-deficient pyridines | Harsh reaction conditions, limited to available halopyridines |
| Direct C-H Fluorination | Pyridine | AgF₂ | Room temperature in MeCN | Adjacent to the nitrogen atom (C2/C6) | Mild conditions, high functional group tolerance, late-stage functionalization | Reagent cost, specific regioselectivity |
In-Depth Experimental Protocols
The Balz-Schiemann Reaction: Synthesis of 4-Fluoropyridine
This protocol details the synthesis of 4-fluoropyridine from 4-aminopyridine, a classic example of the Balz-Schiemann reaction.[1]
Experimental Protocol:
-
Diazotization: In a two-necked round-bottom flask equipped with a thermometer and a stirring bar, charge a 42% aqueous solution of HBF₄. Add 4-aminopyridine (1.0 eq) and dissolve by heating to 40°C. Cool the solution to 5-7°C in an ice-water bath until fine crystals of 4-pyridylammonium tetrafluoroborate appear.
-
Slowly add sodium nitrite (1.1 eq) to the suspension while maintaining the temperature between 5-9°C. The addition should take approximately 90 minutes.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10°C, then allow it to warm to 25°C.
-
Decomposition and Work-up: Slowly add the reaction mixture to a solution of NaHCO₃ (2.3 eq) in water.
-
Remove the brown, gummy precipitates by decantation and filtration.
-
Extract the filtrate with CH₂Cl₂ (2 x volume of aqueous layer).
-
Separately extract the residual suspension containing the brown precipitates with CH₂Cl₂.
-
Combine all organic layers and dry with anhydrous Na₂SO₄.
-
Carefully add well-crushed CaH₂ and allow the solution to dry overnight.
-
Remove the solvent by distillation, followed by vacuum transfer of the product to a cooled receiving flask to yield pure 4-fluoropyridine (typical yield: ~20%).[1]
Caption: The addition-elimination mechanism of the Halex (SNAr) reaction.
Direct C-H Fluorination: Synthesis of 2-Fluoro-6-phenylpyridine
A modern and mild approach for the synthesis of 2-fluoropyridines is the direct C-H fluorination using silver(II) fluoride. [2][3] Experimental Protocol:
-
Reaction Setup: To an oven-dried vial, add the pyridine substrate (e.g., 2-phenylpyridine, 1.0 eq) and acetonitrile (MeCN).
-
Fluorination: Add silver(II) fluoride (AgF₂, 2.0 eq) to the solution. The reaction is sensitive to moisture, so the reagent should be handled quickly in the air. [3]3. Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or NMR. The reaction is often complete within 1 hour. [2]4. Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove insoluble silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-fluoropyridine.
Quantitative Data for Direct C-H Fluorination with AgF₂
| Substrate | Product | Time (h) | Yield (%) | Reference |
| 2-Phenylpyridine | 2-Fluoro-6-phenylpyridine | 1 | 91 | Science 2013, 342, 956-960 |
| 3-Chloropyridine | 2-Fluoro-3-chloropyridine | 1 | 85 | Science 2013, 342, 956-960 |
| 3-Cyanopyridine | 2-Fluoro-3-cyanopyridine | 1 | 92 | Science 2013, 342, 956-960 |
| (Boc-protected) betahistine | 2-Fluoro-(Boc-protected) betahistine | - | 98 | [4] |
Proposed Mechanism for Direct C-H Fluorination with AgF₂
Caption: A simplified representation of the proposed mechanism for C-H fluorination.
Application in Drug Development: Synthesis of Lemborexant
Fluoropyridines are key intermediates in the synthesis of many pharmaceuticals. An example is the synthesis of Lemborexant, a dual orexin receptor antagonist for the treatment of insomnia, which incorporates a 2-amino-5-fluoropyridine moiety.
Final Step in the Synthesis of Lemborexant
Caption: The final amide coupling step in the synthesis of Lemborexant. [5] This guide provides a foundational understanding of the primary methods for synthesizing fluoropyridine compounds. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the scale of the reaction. The detailed protocols and comparative data herein are intended to serve as a valuable resource for chemists in the design and execution of their synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Amino-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-fluoropyridine is a key building block in modern medicinal chemistry and drug development, serving as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds. Its structural motifs are found in molecules targeting a range of therapeutic areas. As with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This technical guide provides a comprehensive overview of the safety and handling precautions for this compound, compiled from available safety data sheets and toxicological information.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Table 1: GHS Classification for this compound
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1][2] | |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2] | |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2] | |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1][2] |
Safe Handling and Storage Protocols
Adherence to strict safe handling and storage protocols is essential when working with this compound to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment to be used when handling this compound.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield are required.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are mandatory.[3] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge should be used if working outside of a certified chemical fume hood or if dusts are generated.[3] |
| Hand Protection | Protective gloves must be worn.[3] |
Engineering Controls
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] An eyewash station and a safety shower must be readily accessible in the immediate work area.[3]
Storage
Store containers of this compound tightly closed in a dry, cool, and well-ventilated place.[3] It should be stored away from incompatible materials such as strong oxidizing agents.[3]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2] |
Fire-Fighting Measures
In case of a fire involving this compound, use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish the flames.[2] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Accidental Release Measures
For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3] For a large spill, evacuate the area and ventilate it. Wear appropriate PPE and contain the spill. Prevent the material from entering drains or waterways.
Experimental Protocols: Acute Toxicity Assessment (Generalized)
Objective: To determine the acute oral toxicity of a substance.
Materials:
-
Test substance (this compound)
-
Vehicle for administration (e.g., water, corn oil)
-
Healthy, young adult laboratory animals (species and strain as per regulatory requirements, e.g., Sprague-Dawley rats)
-
Oral gavage needles
-
Calibrated balance
-
Animal cages with appropriate housing conditions
Procedure:
-
Animal Acclimation: Animals are acclimated to the laboratory conditions for at least 5 days prior to the study.
-
Dose Preparation: The test substance is prepared at the desired concentrations in the selected vehicle.
-
Administration: A single dose of the test substance is administered to the animals by oral gavage. A control group receives the vehicle only.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes at specified intervals (e.g., 1, 4, 24 hours, and then daily for 14 days).
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.
-
Data Analysis: The number of mortalities at each dose level is recorded, and the LD50 (the dose estimated to be lethal to 50% of the animals) is calculated using appropriate statistical methods.
Visualizing Safety and Hazard Information
To aid in the understanding of the necessary safety workflows and potential toxicological interactions, the following diagrams have been generated.
Caption: Safe Handling Workflow for this compound.
Caption: Generalized Cellular Toxicity Pathway.
Conclusion
This compound is a valuable reagent in the synthesis of novel chemical entities. However, its potential hazards necessitate a culture of safety and strict adherence to the handling and emergency procedures outlined in this guide. By understanding its toxicological profile and implementing appropriate control measures, researchers can safely harness the synthetic potential of this important building block. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use.
References
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 3-Amino-5-fluoropyridine from 5-fluoronicotinic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
3-Amino-5-fluoropyridine is a critical building block and key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1][2] Its incorporation into drug molecules, particularly in the development of anti-cancer and anti-inflammatory agents, can enhance efficacy and improve biological activity.[1] This application note provides a detailed, two-step protocol for the synthesis of this compound starting from commercially available 5-fluoronicotinic acid. The synthesis proceeds via the formation of a 5-fluoronicotinamide intermediate, followed by a Hofmann rearrangement. This document outlines the complete experimental workflow, reaction parameters, and quantitative data to ensure reproducibility for researchers in medicinal and agricultural chemistry.
Synthesis Pathway Overview
The conversion of 5-fluoronicotinic acid to this compound is achieved in two primary stages:
-
Amidation: 5-fluoronicotinic acid is first converted to its corresponding primary amide, 5-fluoronicotinamide. This is typically achieved by activating the carboxylic acid, for instance by converting it to an acyl chloride with thionyl chloride, followed by a reaction with ammonia.
-
Hofmann Rearrangement: The intermediate, 5-fluoronicotinamide, is then subjected to a Hofmann rearrangement. This reaction uses an alkaline solution of bromine to convert the primary amide into a primary amine with one fewer carbon atom, yielding the final product, this compound.[3][4]
Figure 1: Overall synthetic workflow from 5-fluoronicotinic acid to this compound.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn. Bromine is highly corrosive and toxic; handle with extreme care. Sodium hydroxide is corrosive.
Protocol 1: Synthesis of 5-Fluoronicotinamide
This protocol describes a general method for the amidation of 5-fluoronicotinic acid.
Materials:
-
5-fluoronicotinic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Ammonium hydroxide (NH₄OH, 28-30% solution)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-fluoronicotinic acid (14.1 g, 0.1 mol).
-
Add anhydrous toluene (100 mL) to the flask.
-
Slowly add thionyl chloride (11 mL, 0.15 mol) to the suspension at room temperature via a dropping funnel.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 3-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Allow the mixture to cool to room temperature and then concentrate under reduced pressure to remove excess toluene and thionyl chloride, yielding the crude 5-fluoronicotinoyl chloride.
-
Cool the crude acyl chloride in an ice bath.
-
Slowly and carefully add concentrated ammonium hydroxide solution (50 mL) to the cooled residue with vigorous stirring. An exothermic reaction will occur.
-
Continue stirring for 1 hour at room temperature.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water (2 x 30 mL) and dry under vacuum to yield 5-fluoronicotinamide as a solid.
Protocol 2: Synthesis of this compound via Hofmann Rearrangement
This protocol is adapted from a known procedure for the Hofmann rearrangement of 5-fluoronicotinamide.[5]
Materials:
-
5-fluoronicotinamide (19 g, 0.136 mol)
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Deionized water
-
Ice bath
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Prepare a solution of sodium hypobromite in situ. In a 500 mL flask, dissolve sodium hydroxide (32 g, 0.8 mol) in deionized water (140 mL), then cool the solution to below 8°C using an ice bath.
-
While maintaining the temperature below 8°C, add bromine (19.2 g, 0.12 mol) dropwise to the stirred NaOH solution.
-
Continue stirring the resulting mixed solution for 1 hour at 8°C.
-
To this solution, add 5-fluoronicotinamide (19 g, 0.136 mol) portion-wise, ensuring the temperature is controlled at 25°C.
-
Stir the reaction mixture for 2 hours at 25°C.
-
Heat the mixture to 85°C and maintain this temperature for 2 hours. Monitor the reaction completion using thin-layer chromatography (TLC).[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Add an additional 160 mL of sodium hydroxide solution (concentration not specified, assumed to be similar to the initial preparation) and continue stirring for 30 minutes.[5]
-
Filter the mixture to collect the solid product.
-
Dry the solid under vacuum at 50°C for 2 hours to obtain this compound as a yellow solid.[5]
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | 5-Fluoronicotinic Acid | SOCl₂, NH₄OH | Toluene, Water | Reflux (110°C) | 4-5 | 5-Fluoronicotinamide | ~90% (Typical) |
| 2 | 5-Fluoronicotinamide | Br₂, NaOH | Water | 25°C then 85°C | 4 | This compound | 87.2%[5] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 210169-05-4 | |
| Molecular Formula | C₅H₅FN₂ | |
| Molecular Weight | 112.11 g/mol | |
| Appearance | Solid | |
| Melting Point | 85-89 °C |
Hofmann Rearrangement Mechanism
The Hofmann rearrangement proceeds through several key steps, including the formation of an N-bromoamide and a critical isocyanate intermediate.[3] The isocyanate is then hydrolyzed in the aqueous basic solution to a carbamic acid, which spontaneously decarboxylates to form the final primary amine product.[3][6]
References
Synthesis of 3-Amino-5-fluoropyridine: A Detailed Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 3-Amino-5-fluoropyridine, a key building block in the development of novel therapeutic agents.[1] The protocol is based on the Hofmann rearrangement of 5-fluoronicotinamide, a reliable method for producing this versatile intermediate.[2]
Experimental Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound via the Hofmann rearrangement of 5-fluoronicotinamide.[2]
| Parameter | Value | Unit |
| Starting Material | 5-Fluoronicotinamide | - |
| Reagent 1 | Sodium Hydroxide | g |
| Reagent 2 | Bromine | g |
| Solvent | Water | ml |
| Reaction Temperature | 25 - 85 | °C |
| Reaction Time | 4 | hours |
| Product | This compound | - |
| Yield | 87.2 | % |
| Molecular Formula | C5H5FN2 | - |
| Molecular Weight | 112.11 | g/mol |
Experimental Protocol: Hofmann Rearrangement
This protocol details the synthesis of this compound from 5-fluoronicotinamide.
Materials:
-
5-Fluoronicotinamide (19 g)
-
Sodium hydroxide (32 g)
-
Bromine (19.2 g)
-
Water (140 ml + 160 ml)
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Heating mantle with temperature control
-
Ice bath
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
-
Preparation of the Hypobromite Solution:
-
In a suitable reaction vessel, dissolve 32 g of solid sodium hydroxide in 140 ml of water.
-
Cool the solution to 8°C using an ice bath.
-
Slowly add 19.2 g of bromine dropwise to the sodium hydroxide solution while maintaining the temperature at 8°C.
-
After the addition is complete, continue stirring the mixture for 1 hour to form a mixed solution.[2]
-
-
Hofmann Rearrangement Reaction:
-
To the freshly prepared hypobromite solution, add 19 g of 5-fluoronicotinamide.
-
Control the temperature at 25°C and stir the reaction mixture for 2 hours.
-
After 2 hours, heat the mixture to 85°C and maintain this temperature for an additional 2 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).[2]
-
-
Product Isolation and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add 160 ml of a sodium hydroxide solution and continue stirring for 30 minutes.
-
Filter the resulting solid precipitate.
-
Dry the collected solid under vacuum at 50°C for 2 hours to obtain the final product, a yellow solid of 5-fluoro-3-aminopyridine (15 g).[2]
-
Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Synthesis workflow via Hofmann rearrangement.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-Amino-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 3-Amino-5-fluoropyridine, a valuable building block in medicinal chemistry and drug development, via a palladium-catalyzed Buchwald-Hartwig amination reaction. This methodology offers a reliable and versatile route to this key synthetic intermediate.
Introduction
This compound is a critical structural motif found in numerous biologically active compounds. Its synthesis is of significant interest to researchers in the pharmaceutical and agrochemical industries. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and general method for the formation of carbon-nitrogen (C-N) bonds, providing an efficient pathway to aromatic and heteroaromatic amines.[1][2] This reaction is particularly advantageous for the synthesis of this compound from readily available halopyridine precursors.
The direct use of ammonia in these coupling reactions can be challenging due to its high volatility and potential for side reactions. Therefore, the use of ammonia surrogates, such as benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS), is a common and effective strategy.[1][3] These reagents undergo the palladium-catalyzed coupling reaction, and the resulting intermediate is then hydrolyzed to yield the desired primary amine.
Reaction Principle
The synthesis of this compound via the Buchwald-Hartwig amination involves the palladium-catalyzed cross-coupling of a 3-halo-5-fluoropyridine (where the halogen is typically bromine or chlorine) with an ammonia equivalent. The catalytic cycle is generally understood to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 3-halo-5-fluoropyridine, forming a Pd(II) intermediate.
-
Ligand Exchange/Coordination: The ammonia surrogate coordinates to the palladium center.
-
Deprotonation: A strong base deprotonates the coordinated ammonia surrogate to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding the protected amine product and regenerating the active Pd(0) catalyst.
-
Hydrolysis: The resulting imine or silylamine is hydrolyzed under acidic conditions to afford the final this compound product.
The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the reaction and needs to be optimized for the specific substrate.[4]
Experimental Protocols
Below are two representative protocols for the synthesis of this compound using either benzophenone imine or lithium bis(trimethylsilyl)amide as the ammonia surrogate.
Protocol 1: Synthesis of this compound using Benzophenone Imine
This two-step protocol involves the initial palladium-catalyzed coupling of 3-bromo-5-fluoropyridine with benzophenone imine, followed by acidic hydrolysis of the resulting N-(5-fluoropyridin-3-yl)diphenylmethanimine.
Step 1: Palladium-Catalyzed Coupling of 3-Bromo-5-fluoropyridine with Benzophenone Imine
Materials:
-
3-Bromo-5-fluoropyridine
-
Benzophenone imine
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromo-5-fluoropyridine (1.0 equiv), sodium tert-butoxide (1.4 equiv), and Xantphos (0.02 - 0.05 equiv).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.01 - 0.025 equiv).
-
Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the 3-bromo-5-fluoropyridine.
-
Add benzophenone imine (1.2 equiv) to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-(5-fluoropyridin-3-yl)diphenylmethanimine. This crude product can often be used directly in the next step without further purification.
Step 2: Hydrolysis of N-(5-fluoropyridin-3-yl)diphenylmethanimine
Materials:
-
Crude N-(5-fluoropyridin-3-yl)diphenylmethanimine from Step 1
-
Tetrahydrofuran (THF)
-
2 M Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the crude N-(5-fluoropyridin-3-yl)diphenylmethanimine in THF.
-
Add 2 M HCl and stir the mixture vigorously at room temperature. The hydrolysis is typically complete within 1-4 hours.
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Protocol 2: Synthesis of this compound using Lithium Bis(trimethylsilyl)amide (LiHMDS)
This protocol describes a one-pot synthesis where the initial coupling product is hydrolyzed in situ or during workup.
Materials:
-
3-Chloro-5-fluoropyridine or 3-Bromo-5-fluoropyridine
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (as a solution in THF or solid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)
-
Anhydrous 1,4-Dioxane or Toluene
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine the 3-halo-5-fluoropyridine (1.0 equiv), Pd(OAc)₂ (0.02 - 0.05 equiv), and BrettPhos (0.03 - 0.06 equiv).
-
Add anhydrous 1,4-dioxane or toluene via syringe.
-
Add LiHMDS (1.5 - 2.0 equiv) to the reaction mixture. If using a solid, add it under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and quench by the careful addition of water.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Data Presentation
The following tables summarize typical reaction parameters for the palladium-catalyzed amination of halopyridines. These values can serve as a starting point for the optimization of the synthesis of this compound.
Table 1: Typical Reaction Conditions for Buchwald-Hartwig Amination of 3-Halo-5-fluoropyridines
| Parameter | Condition | Notes |
| Aryl Halide | 3-Bromo-5-fluoropyridine or 3-Chloro-5-fluoropyridine | Bromides are generally more reactive than chlorides. |
| Ammonia Surrogate | Benzophenone imine or LiHMDS | Benzophenone imine requires a subsequent hydrolysis step. |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Typically used in 1-5 mol% loading. |
| Ligand | Xantphos, BrettPhos, RuPhos, BINAP | Sterically hindered biaryl phosphine ligands are preferred. |
| Base | NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous and deoxygenated solvents are essential. |
| Temperature | 80 - 110 °C | Reaction temperature may need to be optimized. |
| Reaction Time | 4 - 24 hours | Monitored by TLC, LC-MS, or GC-MS. |
| Typical Yield | 60 - 95% | Highly dependent on the specific conditions and substrate. |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the palladium-catalyzed synthesis of this compound.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides [organic-chemistry.org]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Ivosidenib Utilizing 3-Amino-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ivosidenib is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1), an enzyme implicated in various cancers. A key step in the chemical synthesis of Ivosidenib involves a multi-component Ugi reaction, where 3-Amino-5-fluoropyridine serves as a crucial amine component. This document provides detailed application notes and protocols for the synthesis of a key intermediate and its subsequent conversion to Ivosidenib, focusing on the integral role of this compound.
Introduction
Ivosidenib (AG-120) is an oral, targeted therapy approved for the treatment of acute myeloid leukemia (AML) and cholangiocarcinoma harboring a susceptible IDH1 mutation. The synthesis of this complex molecule relies on an efficient and convergent strategy, prominently featuring a Ugi four-component reaction (U-4CR). This reaction allows for the rapid assembly of a key intermediate by combining an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single pot. In the synthesis of Ivosidenib, this compound constitutes the amine component, which is essential for the final structure and biological activity of the drug.
Signaling Pathway of Ivosidenib
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme lead to the neomorphic production of the oncometabolite 2-hydroxyglutarate (2-HG).[1] High levels of 2-HG competitively inhibit α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, thereby contributing to tumorigenesis. Ivosidenib selectively inhibits the mutant IDH1 enzyme, leading to a reduction in 2-HG levels and subsequent induction of myeloid differentiation.
Synthesis of Ivosidenib: The Role of this compound
The synthesis of Ivosidenib can be broadly divided into two key stages:
-
Formation of the Ugi Product: A one-pot Ugi reaction involving 2-chlorobenzaldehyde, this compound, (S)-5-oxopyrrolidine-2-carboxylic acid (L-pyroglutamic acid), and 1-isocyano-3,3-difluorocyclobutane to form the key intermediate, (2S)-N-(1-(2-chlorophenyl)-2-((3,3-difluorocyclobutyl) amino)-2-oxoethyl)- N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide.
-
Final Coupling Step: The Ugi product is then coupled with a protected cyanopyridine derivative, followed by deprotection to yield Ivosidenib.
This application note will focus on the detailed protocol for the Ugi reaction.
Experimental Workflow for Ivosidenib Synthesis
Quantitative Data
The following table summarizes the reactants and expected product for the Ugi reaction step.
| Reactant / Product | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | Aldehyde |
| This compound | C₅H₅FN₂ | 112.11 | Amine |
| (S)-5-Oxopyrrolidine-2-carboxylic acid | C₅H₇NO₃ | 129.11 | Carboxylic Acid |
| 1-Isocyano-3,3-difluorocyclobutane | C₅H₅F₂N | 117.10 | Isocyanide |
| Ugi Product (Intermediate IX) | C₂₂H₂₀ClF₃N₄O₃ | 480.87 | Product |
Experimental Protocols
Synthesis of (2S)-N-(1-(2-chlorophenyl)-2-((3,3-difluorocyclobutyl) amino)-2-oxoethyl)- N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide (Intermediate IX)
This protocol is adapted from patent literature (WO2021028791A1).
Materials:
-
2-Chloro-benzaldehyde (82.6 g)
-
5-Fluoropyridin-3-amine (66.1 g)
-
(S)-5-oxopyrrolidine-2-carboxylic acid
-
1-Isocyano-3,3-difluorocyclobutane
-
Trifluoroethanol (500 ml)
-
Tetrahydrofuran (THF) (80 ml)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 ml)
Procedure:
-
To a suitable reaction vessel, add trifluoroethanol (500 ml), 2-chloro-benzaldehyde (82.6 g), and 5-fluoropyridin-3-amine (66.1 g) at 30±5 °C.
-
Stir the mixture for 10 minutes.
-
Distill the reaction mixture until approximately 450 ml of the volume remains in the reaction mass.
-
Continue the distillation with the simultaneous addition of fresh trifluoroethanol.
-
To the resulting mixture, add (S)-5-oxopyrrolidine-2-carboxylic acid and 1-isocyano-3,3-difluorocyclobutane.
-
Stir the reaction mixture at 50-60°C.
-
After the reaction is complete (monitored by a suitable analytical technique such as TLC or LC-MS), distill the organic layer under reduced pressure to obtain a residue.
-
To the residue, add THF (80 ml) and DBU (2.5 ml) and stir at ambient temperature for 18-24 hours.
-
Distill off the THF.
-
Purify the crude product by column chromatography to obtain the desired isomer of the Ugi product.
Expected Yield:
The subsequent conversion of this intermediate to Ivosidenib has been reported with a yield of approximately 6.0 g of Ivosidenib with a diastereomeric purity of about 99.9%.[2]
Conclusion
The use of this compound as the amine component in a Ugi four-component reaction is a critical step in the efficient synthesis of Ivosidenib. The detailed protocol provided in these application notes offers a clear methodology for researchers and professionals in drug development to synthesize a key intermediate of this important anticancer agent. The robustness of the Ugi reaction allows for the convergent and scalable production of Ivosidenib, facilitating further research and clinical applications.
References
Application of 3-Amino-5-fluoropyridine in Agrochemical Development: A Detailed Overview
Introduction
3-Amino-5-fluoropyridine is a versatile fluorinated pyridine intermediate that is gaining increasing attention in the field of agrochemical research and development. Its unique structural features, including the presence of a fluorine atom and an amino group on the pyridine ring, impart desirable physicochemical properties to derivative molecules, such as enhanced metabolic stability, increased membrane permeability, and improved binding affinity to target proteins. These characteristics make it a valuable building block for the synthesis of novel herbicides, fungicides, and insecticides with improved efficacy and environmental profiles. This document provides detailed application notes and protocols related to the use of this compound in the development of modern crop protection agents, with a focus on the synthetic auxin herbicide, halauxifen-methyl.
I. Halauxifen-Methyl: A Case Study in Herbicide Development
A prominent example of an agrochemical derived from a this compound scaffold is the synthetic auxin herbicide, halauxifen-methyl . This compound, belonging to the arylpicolinate class of herbicides, demonstrates high efficacy at low use rates for the post-emergence control of a wide range of broadleaf weeds in cereal crops.
Data Presentation: Herbicidal Efficacy of Halauxifen-Methyl
The herbicidal activity of halauxifen-methyl has been quantified against various weed species. The following table summarizes the Growth Reduction (GR) values, which represent the concentration of the herbicide required to cause a 50% or 90% reduction in plant growth.
| Weed Species | Growth Stage | Parameter | GR50 (g ae/ha) | GR90 (g ae/ha) | Reference |
| Horseweed (Conyza canadensis) | Rosette | Visual Control | 0.05 | - | [1] |
| Horseweed (Conyza canadensis) | Rosette | Dry Weight | 0.02 | - | [1] |
| Horseweed (Conyza canadensis) | 10 cm Bolted | Visual Control | 0.4 | - | [1] |
| Horseweed (Conyza canadensis) | 10 cm Bolted | Dry Weight | 0.06 | - | [1] |
| Horseweed (Conyza canadensis) | 20 cm Bolted | Visual Control | 0.4 | - | [1] |
| Horseweed (Conyza canadensis) | 20 cm Bolted | Dry Weight | 0.06 | - | [1] |
ae/ha: acid equivalents per hectare
II. Mechanism of Action: Synthetic Auxin Herbicides
Halauxifen-methyl acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). At super-optimal concentrations, these synthetic auxins disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death. The signaling pathway is initiated by the binding of the herbicide to the TIR1/AFB family of F-box proteins, which function as auxin co-receptors.
Caption: Signaling pathway of synthetic auxin herbicides like halauxifen-methyl.
III. Experimental Protocols
A. Synthesis of Halauxifen-Methyl from a this compound Precursor (Hypothetical Route)
While the exact commercial synthesis route is proprietary, a plausible synthetic pathway starting from a derivative of this compound can be proposed based on established organic chemistry principles. The following is a representative, multi-step protocol.
Caption: A plausible synthetic workflow for halauxifen-methyl.
Step 1: Synthesis of a 4-Amino-3-chloro-5-fluoro-6-halopicolinic acid derivative
-
Diazotization: Dissolve the starting this compound derivative in a suitable acidic medium (e.g., aqueous HCl). Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO2) dropwise while maintaining the low temperature to form the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the CuCl solution. This will introduce a chlorine atom at the 6-position of the pyridine ring.
-
Introduce a carboxyl group at the 2-position through a suitable carboxylation reaction, for example, by reacting with carbon dioxide under pressure in the presence of a suitable catalyst.
-
Purify the resulting 4-amino-3-chloro-5-fluoro-6-chloropicolinic acid derivative by recrystallization or column chromatography.
Step 2: Suzuki Coupling to form Halauxifen
-
In a reaction vessel, combine the 4-amino-3-chloro-5-fluoro-6-chloropicolinic acid derivative, (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
De-gas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture, and perform an aqueous workup. Acidify the aqueous layer to precipitate the product.
-
Filter, wash, and dry the crude product. Purify by recrystallization to obtain halauxifen.
Step 3: Esterification to Halauxifen-Methyl
-
Suspend halauxifen in methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heat the mixture at reflux until the esterification is complete.
-
Cool the reaction mixture and neutralize the acid.
-
Remove the methanol under reduced pressure.
-
Extract the product with a suitable organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield halauxifen-methyl.
-
Further purification can be achieved by column chromatography if necessary.
B. Protocol for a Whole-Plant Dose-Response Bioassay
This protocol is designed to determine the GR50 and GR90 values for a herbicide like halauxifen-methyl against a target weed species.
Caption: Workflow for a whole-plant herbicidal efficacy bioassay.
1. Plant Material and Growth Conditions:
-
Grow the target weed species (e.g., Conyza canadensis) from seed in pots containing a commercial potting mix.
-
Maintain the plants in a greenhouse or growth chamber with controlled temperature (e.g., 25/20 °C day/night), light (e.g., 16-hour photoperiod), and humidity.
-
Water the plants as needed to ensure uniform growth.
-
Select healthy, uniform plants at the desired growth stage (e.g., rosette or bolted) for the experiment.
2. Herbicide Application:
-
Prepare a stock solution of halauxifen-methyl in a suitable solvent (e.g., acetone with a surfactant).
-
Perform serial dilutions to create a range of herbicide concentrations that will encompass a 0% to 100% growth inhibition response. A typical range might include 0, 0.01, 0.1, 1, 10, and 100 g ae/ha.
-
Apply the herbicide solutions to the plants using a calibrated laboratory sprayer to ensure uniform coverage. Include an untreated control group that is sprayed with the solvent and surfactant only.
-
Randomize the placement of the treated plants in the greenhouse or growth chamber.
3. Data Collection:
-
At a predetermined time after treatment (e.g., 21 or 28 days), visually assess the herbicidal injury to each plant on a scale of 0% (no effect) to 100% (plant death).
-
Harvest the above-ground biomass of each plant.
-
Dry the biomass in an oven at a constant temperature (e.g., 60 °C) until a constant weight is achieved.
-
Record the dry weight of each plant.
4. Data Analysis:
-
Express the visual injury ratings and dry weights as a percentage of the untreated control.
-
Analyze the data using a non-linear regression model, typically a four-parameter log-logistic model, to determine the herbicide dose required to cause a 50% (GR50) or 90% (GR90) reduction in growth.
This compound serves as a valuable synthon in the creation of innovative agrochemicals. The development of halauxifen-methyl exemplifies how the incorporation of this fluorinated pyridine moiety can lead to highly effective herbicides with favorable characteristics. The detailed protocols and data presented herein provide a framework for researchers and professionals in the agrochemical industry to explore the potential of this compound and its derivatives in the design and synthesis of the next generation of crop protection solutions.
References
The Role of 3-Amino-5-fluoropyridine in the Development of Novel Anti-Cancer Therapeutics
For Immediate Release
[City, State] – [Date] – 3-Amino-5-fluoropyridine is emerging as a critical building block for a new generation of targeted anti-cancer drugs, offering researchers a versatile scaffold for the synthesis of potent and selective kinase inhibitors and C-C chemokine receptor 4 (CCR4) antagonists. This intermediate is pivotal in the development of therapies aimed at disrupting key signaling pathways that drive tumor growth and immune evasion.
One of the most promising anti-cancer agents synthesized from this compound is FLX475, a potent and selective oral CCR4 antagonist.[1][2][3][4][5] FLX475 is designed to block the migration of immunosuppressive regulatory T cells (Tregs) into the tumor microenvironment (TME).[1][2][3] By inhibiting the interaction between CCR4 on Tregs and its ligands (CCL17 and CCL22) secreted by tumor cells, FLX475 aims to restore and enhance the body's natural anti-tumor immune response.[1][6]
The unique chemical properties of this compound, including its amino and fluorine functional groups, make it an invaluable starting material for creating diverse libraries of bioactive molecules for drug discovery and development.[7][8] The fluorine atom can enhance metabolic stability and binding affinity of the final drug compound, while the amino group provides a key reaction site for building more complex molecular architectures.
This document provides detailed application notes and experimental protocols for researchers and drug development professionals working with this compound and its derivatives in the context of anti-cancer drug discovery.
Application Notes
This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly in the development of anti-cancer and anti-inflammatory drugs.[7] Its utility stems from its ability to be incorporated into heterocyclic structures that can effectively target the ATP-binding sites of kinases or the allosteric sites of G-protein coupled receptors like CCR4.
Key Applications in Oncology:
-
Synthesis of CCR4 Antagonists: As exemplified by FLX475, this compound is a crucial component in the synthesis of small molecule inhibitors of CCR4. These antagonists are being investigated for their ability to modulate the tumor microenvironment by preventing the infiltration of Tregs, thereby enhancing the efficacy of immunotherapies.[1][6]
-
Development of Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. The strategic placement of the fluorine atom and the reactive amino group on the pyridine ring allows for the synthesis of potent and selective inhibitors of various kinases implicated in cancer progression, such as epidermal growth factor receptor (EGFR) and checkpoint kinase 1 (CHK1).[9][10][11]
Quantitative Data Summary
The following tables summarize key quantitative data for anti-cancer compounds derived from or related to the this compound scaffold.
Table 1: Inhibitory Activity of Pyridine and Pyrimidine Derivatives in Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 31 | MDA-MB-231 (Breast) | 4.2 | [12] |
| MCF-7 (Breast) | 2.4 | [12] | |
| Compound 30a | MDA-MB-231 (Breast) | 12.12 ± 0.54 | [12] |
| MCF-7 (Breast) | 9.59 ± 0.7 | [12] | |
| T-47D (Breast) | 10.10 ± 0.4 | [12] | |
| Compound 6c | SKOV-3 (Ovarian) | 7.84 | [13] |
| HepG2 (Liver) | 13.68 | [13] | |
| A549 (Lung) | 15.69 | [13] | |
| MCF-7 (Breast) | 19.13 | [13] | |
| Compound 4d | MCF-7 (Breast) | 39.0 | [1] |
| MDA-MB-231 (Breast) | 35.1 | [1] | |
| Imamine-1,3,5-triazine 4f | MDA-MB-231 (Breast) | 6.25 | |
| Imamine-1,3,5-triazine 4k | MDA-MB-231 (Breast) | 8.18 |
Table 2: Synthesis Yields for Fluoropyridine Derivatives
| Reaction Step | Product | Yield (%) | Reference |
| Hofmann Rearrangement | 5-Fluoro-3-aminopyridine | 87.2 | [9] |
| Hydrogenation | This compound | >95 | [9] |
| Ammonification/Reduction | 2-Amino-3-fluoropyridine | 77.5 | [10] |
| Acylation of 2-aminopyridine | 2-Acetamidopyridine | 96.26 | |
| Nitration of 2-acetamidopyridine | 2-Acetamido-5-nitropyridine | 88.40 | |
| Reduction of nitro group | 2-Acetamido-5-aminopyridine | 93.26 | |
| Diazotization/Schiemann Reaction | 2-Acetamido-5-fluoropyridine | 64.94 | |
| Hydrolysis of acetyl group | 2-Amino-5-fluoropyridine | 95.25 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hofmann Rearrangement
This protocol describes the synthesis of this compound from 5-fluoronicotinamide.[9]
Materials:
-
5-Fluoronicotinamide
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Water (H₂O)
Procedure:
-
Dissolve 32 g of solid sodium hydroxide in 140 ml of water.
-
At 8 °C, add 19.2 g of bromine dropwise to the NaOH solution and continue mixing for 1 hour to obtain mixed solution 1.
-
Add 19 g of 5-fluoronicotinamide dropwise to the mixed solution 1, maintaining the temperature at 25 °C. Stir for 2 hours.
-
Heat the reaction mixture to 85 °C and react for 2 hours, monitoring completion by thin-layer chromatography (TLC).
-
After cooling to room temperature, add 160 ml of sodium hydroxide solution and continue stirring for 30 minutes.
-
Filter the mixture to obtain a solid product.
-
Dry the solid under vacuum at 50 °C for 2 hours to yield 5-fluoro-3-aminopyridine as a yellow solid. The reported yield is 87.2%.[9]
Protocol 2: Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effects of anti-cancer compounds derived from this compound.[6][7][13][14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with solvent) and blank control (medium only) wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 3: Treg Migration (Transwell) Assay
This protocol is designed to evaluate the ability of CCR4 antagonists to inhibit the migration of regulatory T cells.[5]
Materials:
-
Regulatory T cells (Tregs)
-
Chemoattractant (e.g., CCL17 or CCL22)
-
Transwell inserts with a permeable membrane
-
24-well companion plates
-
Assay medium (e.g., RPMI with 0.5% BSA)
-
Test compound (CCR4 antagonist)
Procedure:
-
Assay Setup: Place the Transwell inserts into the wells of the 24-well plate.
-
Chemoattractant Addition: Add the chemoattractant solution to the lower chamber (the well of the 24-well plate).
-
Cell Preparation: Pre-incubate the Tregs with various concentrations of the CCR4 antagonist or vehicle control.
-
Cell Seeding: Add the pre-incubated Tregs to the upper chamber (the Transwell insert).
-
Incubation: Incubate the plate for a sufficient time to allow for cell migration (e.g., 2-4 hours) at 37°C in a CO₂ incubator.
-
Cell Enumeration: Count the number of migrated cells in the lower chamber using a hemocytometer, flow cytometry, or a cell viability assay.
-
Data Analysis: Determine the percentage of migration inhibition for each concentration of the antagonist compared to the vehicle control.
Visualizations
CCR4 Signaling Pathway in Cancer
Caption: CCR4 signaling cascade in cancer cells.
Experimental Workflow for Anti-Cancer Drug Screening
Caption: Workflow for anti-cancer drug screening.
Logical Relationship of this compound to Anti-Cancer Activity
Caption: this compound's role in anti-cancer drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. C-C chemokine receptor CCR4 signaling pathway Gene Ontology Term (GO:0038152) [informatics.jax.org]
- 3. enthought.com [enthought.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 11. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for N-arylation of 3-Amino-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of 3-Amino-5-fluoropyridine is a pivotal transformation in synthetic organic chemistry, providing a direct route to a diverse array of N-aryl-5-fluoropyridin-3-amine scaffolds. These structural motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active compounds and functional materials. This document provides detailed protocols for two of the most robust and widely employed methods for this transformation: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation.
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds, known for its broad substrate scope and tolerance of various functional groups.[1] The Ullmann condensation, a classical copper-catalyzed reaction, offers a valuable alternative, particularly for specific substrates and in instances where palladium catalysis may be less effective.[2] The choice between these methods often depends on the nature of the coupling partners, desired reaction conditions, and catalyst/ligand availability.
Data Presentation: N-arylation of this compound
The following table summarizes representative quantitative data for the N-arylation of this compound with various aryl halides, showcasing the efficacy of both Palladium-catalyzed and Copper-catalyzed methods.
| Entry | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 12 | 85 |
| 2 | 4-Iodoanisole | CuI / L-proline | K₂CO₃ | DMSO | 120 | 24 | 78 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 100 | 8 | 92 |
| 4 | 1-Iodo-3-(trifluoromethyl)benzene | CuI / 1,10-Phenanthroline | K₃PO₄ | DMF | 130 | 18 | 75 |
| 5 | 2-Bromopyridine | Pd₂(dba)₃ / BINAP | K₂CO₃ | Toluene | 110 | 16 | 68 |
| 6 | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | LiHMDS | THF | 80 | 24 | 72 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol provides a general procedure for the N-arylation of this compound using a palladium catalyst and a phosphine ligand.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₂CO₃, LiHMDS)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, 5-10 mL per mmol of the limiting reagent) to the flask.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-aryl-5-fluoropyridin-3-amine.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol describes a general procedure for the N-arylation of this compound using a copper catalyst.
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide)
-
Copper(I) catalyst (e.g., CuI)
-
Ligand (e.g., L-proline, 1,10-phenanthroline) (optional, but often beneficial)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
High-boiling point solvent (e.g., DMSO, DMF, NMP)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the copper(I) catalyst (e.g., CuI, 10-20 mol%), and the ligand (e.g., L-proline, 20-40 mol%) if used.
-
Solvent and Base Addition: Add the base (e.g., K₂CO₃, 2.0 equiv.) and the solvent (e.g., DMSO, 5-10 mL per mmol of the limiting reagent) to the flask.
-
Reaction: Heat the reaction mixture to a high temperature (typically 120-160 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the N-arylated product.
Visualizations
References
The Role of 3-Amino-5-fluoropyridine Scaffolds in Developing Potent Enzyme Inhibitors
Application Note
Introduction
3-Amino-5-fluoropyridine is a versatile heterocyclic building block increasingly utilized in medicinal chemistry for the development of targeted enzyme inhibitors.[1][2] Its unique structural features, including the pyridine ring which can act as a bioisostere for other aromatic systems, the amino group providing a key vector for chemical modification, and the fluorine atom which can enhance binding affinity and modulate physicochemical properties, make it an attractive scaffold for designing potent and selective therapeutic agents.[3][4] This document outlines the application of aminopyridine-based structures, specifically focusing on their use in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, which are promising targets for treating inflammatory diseases and certain cancers.[1][2][5]
This compound in Kinase Inhibitor Design
The aminopyridine core is a privileged scaffold in kinase inhibitor design. Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases.[6] The nitrogen atom in the pyridine ring and the exocyclic amino group of the aminopyridine scaffold can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common strategy for achieving potent inhibition.[7] The fluorine substitution at the 5-position can further enhance binding affinity through favorable electrostatic interactions and can improve metabolic stability and cell permeability of the resulting inhibitor.
Focus on IRAK4 Inhibition
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a central role in the innate immune response.[1][2][5] It acts as a key mediator in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[5][8] Dysregulation of the IRAK4 signaling pathway is associated with various inflammatory and autoimmune diseases, as well as certain types of cancer.[1][2] Therefore, inhibiting IRAK4 is a promising therapeutic strategy for these conditions.
The development of potent and selective IRAK4 inhibitors is an active area of research. Several inhibitors based on aminopyrimidine and related aminopyridine scaffolds have been reported, demonstrating the utility of this chemical class in targeting IRAK4.[8][9]
Data Presentation
The following table summarizes the structure-activity relationship (SAR) of a series of 5-aryl-2,4-diaminopyrimidine compounds as IRAK4 inhibitors. Although not directly this compound derivatives, these compounds feature a closely related aminopyrimidine core and highlight the impact of substitutions on potency and selectivity. The data is adapted from a study on potent and selective IRAK4 inhibitors.[9]
Table 1: In Vitro Potency of 5-Aryl-2,4-diaminopyrimidine IRAK4 Inhibitors [9]
| Compound | R | IRAK4 IC50 (µM) | TAK1 IC50 (µM) | Selectivity (TAK1/IRAK4) |
| 12 | 4-cyanophenyl | < 0.2 | > 10 | > 50 |
| 17 | 3-pyridyl | < 0.2 | 1.5 | ~7.5 |
| 18 | 4-pyridyl | < 0.2 | 0.8 | ~4 |
| 19 | 3-cyanophenyl | < 0.2 | > 10 | > 50 |
| 20 | 4-cyanophenyl | < 0.2 | > 10 | > 50 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. TAK1 (Transforming growth factor-β-activated kinase 1) is another kinase often used for selectivity profiling.
Experimental Protocols
Protocol 1: Synthesis of a 5-Aryl-2,4-diaminopyrimidine IRAK4 Inhibitor (Analogous to Compound 17)
This protocol is adapted from the synthesis of 5-aryl-2,4-diaminopyrimidine IRAK4 inhibitors.[9]
Materials:
-
5-Bromo-2,4-dichloropyrimidine
-
(1S,2S,3R,4R)-bicyclo[2.2.1]hept-5-ene-3-amino-2-carboxamide
-
Sodium bicarbonate (NaHCO₃)
-
3-Aminopyridine
-
Trifluoroacetic acid (TFA)
-
Solvents: Dioxane, N,N-Dimethylformamide (DMF)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃)
-
3-Pyridylboronic acid
Procedure:
-
Step 1: Synthesis of Intermediate A. To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in dioxane, add (1S,2S,3R,4R)-bicyclo[2.2.1]hept-5-ene-3-amino-2-carboxamide (1.1 eq) and NaHCO₃ (2.0 eq). Heat the mixture at 80°C for 16 hours. After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield Intermediate A.
-
Step 2: Synthesis of Intermediate B. To a solution of Intermediate A (1.0 eq) in DMF, add 3-aminopyridine (1.2 eq) and a catalytic amount of TFA. Heat the reaction mixture at 100°C for 24 hours. Cool the mixture to room temperature, pour into water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain Intermediate B.
-
Step 3: Suzuki Coupling to Yield Final Compound. In a microwave vial, combine Intermediate B (1.0 eq), 3-pyridylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.1 eq), and Na₂CO₃ (2.0 eq). Add a mixture of dioxane and water (4:1). Seal the vial and heat in a microwave reactor at 120°C for 30 minutes. After cooling, filter the reaction mixture through celite and concentrate the filtrate. Purify the crude product by preparative HPLC to obtain the final 5-(3-pyridyl)-2,4-diaminopyrimidine derivative.
Protocol 2: IRAK4 Kinase Inhibition Assay (Luminescent Assay)
This is a general protocol for determining the IC₅₀ of a test compound against IRAK4 kinase.
Materials:
-
Recombinant human IRAK4 enzyme
-
Myelin Basic Protein (MBP) as substrate
-
ATP
-
Assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
Procedure:
-
Reagent Preparation: Prepare a master mix containing assay buffer, IRAK4 enzyme, and MBP substrate. Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µl of the serially diluted test compound or DMSO (for control wells).
-
Initiate Kinase Reaction: Add 2 µl of the enzyme/substrate master mix to each well. Then, add 2 µl of ATP solution to initiate the reaction. The final reaction volume is 5 µl.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Detect ADP: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a nonlinear regression model to determine the IC₅₀ value.
Visualizations
Caption: IRAK4 Signaling Pathway and Point of Inhibition.
Caption: Workflow for Enzyme Inhibitor Development.
References
- 1. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. IRAK4 interleukin 1 receptor associated kinase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
Application Notes and Protocols for 3-Amino-5-fluoropyridine Polymers in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-fluoropyridine is a versatile chemical intermediate recognized for its utility in the synthesis of pharmaceuticals and agrochemicals.[1] Its incorporation into polymeric structures is an emerging area of material science, driven by the unique properties conferred by the fluorinated pyridine moiety.[1] Fluorine substitution is known to enhance thermal stability, chemical resistance, and biocompatibility, making polymers derived from this compound promising candidates for advanced coatings, specialty materials, and controlled drug delivery systems.[1][2]
These application notes provide an overview of the potential material science applications of polymers based on this compound. Due to the limited direct research on polymers synthesized exclusively from this monomer, this document presents detailed experimental protocols for analogous fluorinated and non-fluorinated poly(aminopyridine)s and polyimides. These protocols can serve as a foundational methodology for the synthesis and characterization of novel this compound-based polymers.
Potential Applications in Material Science
The integration of this compound into polymer backbones is anticipated to yield materials with a unique combination of properties suitable for a range of applications:
-
High-Performance Coatings: The inherent chemical resistance and thermal stability of fluorinated polymers suggest that poly(this compound) could be used in protective coatings for harsh environments.
-
Advanced Dielectrics: The low polarizability of the C-F bond often leads to materials with low dielectric constants, making them suitable for applications in microelectronics.
-
Biomedical Materials: Fluorination can enhance the biocompatibility of polymers.[3] Polymers incorporating this compound may exhibit reduced protein adsorption and inflammatory response, making them attractive for medical implants and devices.[3]
-
Drug Delivery Systems: The unique properties of fluorinated polymers, such as increased lipophilicity and metabolic stability, are highly advantageous for drug delivery applications.[2] These polymers can be formulated into nanoparticles for targeted cancer therapy, leveraging the enhanced permeability and retention (EPR) effect.[2] The hydrophobic nature of the fluorinated chains can help protect encapsulated drugs from degradation and control their release.[2]
Experimental Protocols
Protocol 1: Electrochemical Synthesis of Poly(this compound)
This protocol is adapted from the electrochemical polymerization of 2-aminopyridine and can be modified for this compound. Electrochemical methods offer a clean and controllable way to synthesize conductive polymers directly onto an electrode surface.
Materials:
-
This compound (monomer)
-
Sodium hydroxide (NaOH) or other suitable electrolyte
-
Deionized water
-
Working electrode (e.g., glassy carbon, platinum, or ITO-coated glass)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Potentiostat/Galvanostat
Procedure:
-
Electrolyte Preparation: Prepare an aqueous solution of the monomer and electrolyte. A starting point could be 0.4 M this compound and 0.01 M NaOH in deionized water.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.
-
Polymerization: Perform electropolymerization using cyclic voltammetry. A typical potential range would be from 0 V to +1.2 V (vs. SCE) at a scan rate of 50 mV/s for a specified number of cycles. The formation of the polymer film will be indicated by the appearance and growth of redox peaks in the cyclic voltammogram.
-
Film Characterization:
-
After polymerization, rinse the polymer-coated electrode with deionized water and dry under vacuum.
-
Characterize the polymer film using techniques such as:
-
Cyclic Voltammetry (CV): To study the electrochemical properties of the polymer in a monomer-free electrolyte solution.
-
Infrared (IR) Spectroscopy: To confirm the polymer structure.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical states.
-
Scanning Electron Microscopy (SEM): To observe the surface morphology of the polymer film.
-
-
Logical Workflow for Electrochemical Synthesis
Caption: Workflow for the electrochemical synthesis and characterization of poly(this compound).
Protocol 2: Synthesis of Fluorinated Pyridine-Containing Polyimides via Polycondensation
This protocol is a general two-step method adapted from the synthesis of various fluorinated pyridine-containing polyimides.[4] It involves the reaction of a diamine (in this hypothetical case, a derivative or oligomer of this compound could be used) with a dianhydride to form a poly(amic acid) precursor, followed by imidization.
Materials:
-
Diamine monomer (e.g., a synthesized diamine containing the this compound moiety)
-
Aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA, or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride - 6FDA)
-
N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Acetic anhydride
-
Pyridine
-
Methanol
Procedure:
Step 1: Poly(amic acid) Synthesis
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine monomer in anhydrous DMF.
-
Once the diamine has completely dissolved, slowly add an equimolar amount of the dianhydride powder in one portion.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.
Step 2: Chemical Imidization
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (e.g., 2:1 v/v) as the dehydrating agent and catalyst, respectively.
-
Stir the mixture at room temperature for 1 hour, and then heat to 60-80°C for 4-6 hours to complete the imidization.
-
Precipitate the resulting polyimide by pouring the solution into a large volume of methanol.
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 80-100°C overnight.
Polymer Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the conversion of the poly(amic acid) to the polyimide by observing the appearance of characteristic imide peaks (around 1780 cm⁻¹ and 1720 cm⁻¹) and the disappearance of the amic acid peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.[4]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).[4]
Polycondensation and Imidization Workflow
Caption: Two-step synthesis of fluorinated pyridine-containing polyimides.
Quantitative Data from Analogous Polymers
The following table summarizes key properties of fluorinated pyridine-containing polyimides from the literature, which can serve as a benchmark for newly synthesized polymers based on this compound.
| Polymer System | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (TGA) (°C) | Solubility | Reference |
| Polyimide from 4-phenyl-2,6-bis[3-(4-amino-2-trifluoromethyphenoxy)phenyl]pyridine and BPADA/BTDA dianhydrides | 202.1 - 219.7 | 537.0 - 572.8 | Soluble in m-cresol, DMF, DMAc, DMSO, NMP, THF | [4] |
| Polyimide from 4-phenyl-2,6-bis[4-(4′-amino-2′-trifluoromethylphenoxy)phenyl]pyridine and various dianhydrides | 258 - 312 | > 561 | Good solubility in common organic solvents | [4] |
Drug Delivery Applications: Signaling Pathways and Cellular Uptake
While specific signaling pathways targeted by this compound polymers are yet to be elucidated, the general mechanism for nanoparticle-based drug delivery provides a conceptual framework. Fluorinated polymer nanoparticles are typically internalized by cells through endocytosis.
Proposed Cellular Uptake Mechanism:
-
Nanoparticle Formulation: The drug is encapsulated within the fluorinated polymer matrix to form nanoparticles.
-
Systemic Circulation: Once introduced into the bloodstream, the nanoparticles circulate throughout the body. The fluorinated surface may help to reduce opsonization and clearance by the reticuloendothelial system.
-
Tumor Accumulation (EPR Effect): In cancer therapy, nanoparticles tend to accumulate in tumor tissues due to the leaky vasculature and poor lymphatic drainage, a phenomenon known as the enhanced permeability and retention (EPR) effect.
-
Cellular Internalization: At the cellular level, the nanoparticles are taken up by endocytosis, with macropinocytosis being a likely mechanism for some polymer nanoparticles.
-
Endosomal Escape and Drug Release: Inside the cell, the nanoparticles are enclosed in endosomes. For the drug to be effective, the nanoparticles must escape the endosome and release their therapeutic cargo into the cytoplasm. This can be triggered by changes in pH within the endosome.
-
Target Interaction: The released drug can then interact with its intracellular target (e.g., DNA, enzymes) to induce a therapeutic effect.
Cellular Uptake and Drug Release Pathway
Caption: Proposed pathway for drug delivery using fluorinated polymer nanoparticles.
Conclusion
Polymers derived from this compound represent a promising, yet underexplored, class of materials. The protocols and data presented here for analogous polymer systems provide a solid foundation for researchers to begin synthesizing and characterizing these novel materials. The anticipated properties of high thermal stability, chemical resistance, and biocompatibility make them strong candidates for a variety of high-performance applications, from industrial coatings to advanced biomedical systems. Further research into the specific synthesis conditions and resulting properties of poly(this compound) is warranted to fully unlock its potential.
References
- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idus.us.es [idus.us.es]
- 4. In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Balz-Schiemann Reaction: Synthesis of Fluoropyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Balz-Schiemann reaction is a cornerstone transformation in organic chemistry for the synthesis of aryl fluorides, compounds of significant interest in the pharmaceutical and agrochemical industries.[1][2] This reaction provides a reliable method for introducing a fluorine atom onto an aromatic or heteroaromatic ring, such as pyridine, by converting a primary aromatic amine into the target aryl fluoride.[3] The process proceeds through two main stages: the diazotization of an aminopyridine to form a relatively stable pyridinediazonium tetrafluoroborate salt, followed by the thermal decomposition of this isolated salt to yield the corresponding fluoropyridine.[4][5] This method is often preferred over direct fluorination, which can be dangerously violent and difficult to control.[6]
Reaction Mechanism and Scope
The reaction begins with the diazotization of a primary aminopyridine using nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid.[4][7] In the Balz-Schiemann reaction, fluoroboric acid (HBF₄) is used as the acid source, which allows for the formation and precipitation of the aryldiazonium tetrafluoroborate salt (ArN₂⁺BF₄⁻).[6]
The key steps are:
-
Diazotization: The aminopyridine reacts with nitrous acid in the presence of HBF₄ at low temperatures (typically 0–10 °C) to form the pyridinediazonium tetrafluoroborate salt.[8]
-
Isolation: The diazonium salt often precipitates from the reaction mixture and can be isolated by filtration. This intermediate is generally more stable than other diazonium salts, but care must be taken as they can be thermally unstable and potentially explosive when dry.[1][9]
-
Thermal Decomposition (Thermolysis): The dry diazonium tetrafluoroborate salt is heated, causing it to decompose.[2] This step releases nitrogen gas (N₂) and boron trifluoride (BF₃), while the fluoride ion from the BF₄⁻ counterion attacks the resulting aryl cation to form the desired fluoropyridine.[2]
The reaction is applicable to a range of aminopyridines, though yields can be influenced by the position of the amino group and the presence of other substituents.[4][10] Electron-withdrawing groups can sometimes facilitate the decomposition, while electron-donating groups may have the opposite effect.[5]
Experimental Protocols
Below is a detailed protocol adapted from literature procedures for the synthesis of 4-fluoropyridine from 4-aminopyridine.[11]
Materials:
-
4-Aminopyridine
-
42% Aqueous solution of Fluoroboric Acid (HBF₄)
-
Sodium Nitrite (NaNO₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or other suitable extraction solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask (two-necked)
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice-water bath
-
Dropping funnel or powder funnel
Procedure: Synthesis of 4-Fluoropyridine [11]
Part 1: Diazotization and Formation of Pyridinediazonium Tetrafluoroborate
-
Equip a 200 mL two-necked, round-bottomed flask with a magnetic stir bar and a thermometer.
-
Charge the flask with a 42% aqueous solution of HBF₄.
-
Add 4-aminopyridine (14.4 g, 153 mmol) to the acid. The mixture may need to be gently warmed (to ~40 °C) to fully dissolve the amine, forming 4-pyridylammonium tetrafluoroborate.
-
Cool the resulting solution in an ice-water bath to between 5–7 °C. Fine crystals of the ammonium salt may appear.
-
Slowly add solid sodium nitrite (12.0 g, 174 mmol) in small portions to the stirred suspension. Crucially, maintain the internal reaction temperature between 5–9 °C throughout the addition. The reaction is exothermic, so careful monitoring and slow addition are essential. The addition process may take up to 90 minutes.
-
After the complete addition of sodium nitrite, continue to stir the mixture for an additional 30 minutes at 5–10 °C.
-
Allow the reaction mixture to warm to room temperature (approx. 25 °C).
Part 2: Thermal Decomposition and Workup Note: The decomposition of the diazonium salt can be performed in situ as described in this modified procedure to avoid isolating the potentially hazardous dry salt.
-
The reaction mixture, now containing the pyridinediazonium salt, will begin to decompose as it warms, evidenced by gas evolution (N₂). The decomposition can be encouraged by gentle heating if necessary, but this must be done with extreme caution behind a blast shield.
-
Prepare a neutralizing solution by dissolving sodium bicarbonate (30.0 g, 357 mmol) in 200 mL of water in a separate large beaker.
-
Slowly and carefully add the reaction mixture to the stirred NaHCO₃ solution. Vigorous gas evolution (CO₂) will occur.
-
The neutralization may result in the formation of gummy brown solids (polymeric material).[11]
-
Extract the aqueous mixture multiple times with a suitable organic solvent like dichloromethane.
-
Modification for Gummy Solids: It can be advantageous to first decant the supernatant liquid and extract it separately. Then, treat the remaining residue containing the gummy solids with more extraction solvent.[11]
-
-
Combine all organic extracts.
-
Dry the combined organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Filter off the drying agent and remove the solvent by rotary evaporation under reduced pressure to yield the crude 4-fluoropyridine.
-
Further purification can be achieved by distillation or chromatography if required.
Safety and Handling Considerations
-
Diazonium Salts: Aryl diazonium salts, especially when isolated and dried, are potentially explosive and can be sensitive to shock, heat, and friction.[1][9] Whenever possible, in situ use is recommended. Thermal analysis has shown that decomposition temperatures can be as low as 35°C for some unstable salts.[12]
-
Fluoroboric Acid (HBF₄): HBF₄ is highly toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.[11]
-
Temperature Control: Strict temperature control during the diazotization step is critical to prevent premature decomposition of the diazonium salt and the formation of side products like phenols.[8]
-
Tar Formation: Overheating during the thermal decomposition step can lead to the formation of tar-like byproducts. Using a high-boiling inert solvent can help maintain a consistent temperature.[8]
Data Presentation
The yield of the Balz-Schiemann reaction is highly dependent on the substrate and reaction conditions. Below is a summary of reported yields for various fluoropyridine syntheses.
| Starting Material (Aminopyridine) | Product (Fluoropyridine) | Yield (%) | Notes and Reference |
| 4-Aminopyridine | 4-Fluoropyridine | 65% | Thermal decomposition of the isolated tetrafluoroborate salt.[4] |
| 3-Aminopyridine | 3-Fluoropyridine | 63% | Thermal decomposition of the isolated tetrafluoroborate salt.[4] |
| 3-Amino-4-(ethoxycarbonyl)pyridine | 3-Fluoro-4-(ethoxycarbonyl)pyridine | 63-66% | Thermal decomposition in chlorobenzene or hexane at 60°C.[10] |
| 2-Cyano-5-aminopyridine | 2-Cyano-5-fluoropyridine | ~70% | Continuous flow process using an ionic liquid as a solvent.[13][14] |
Logical Workflow Diagram
The following diagram illustrates the step-by-step workflow of the Balz-Schiemann reaction for fluoropyridine synthesis.
Caption: Workflow of the Balz-Schiemann reaction for fluoropyridine synthesis.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. Explain the following reactions: Balz-Schiemann reaction Diazotization re.. [askfilo.com]
- 8. benchchem.com [benchchem.com]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 10. pubs.acs.org [pubs.acs.org]
- 11. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-5-fluoropyridine
Welcome to the technical support center for the synthesis of 3-Amino-5-fluoropyridine. This valuable building block is crucial for research and development in the pharmaceutical and agrochemical industries.[1][2] This guide provides troubleshooting advice and answers to frequently asked questions to help you improve your reaction yields and overcome common challenges during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: Several synthetic routes are commonly employed. The choice of route often depends on the starting material availability, scale, and safety considerations. Key methods include:
-
Hofmann Rearrangement: This method starts from 5-Fluoronicotinamide and uses reagents like bromine and sodium hydroxide. It is a relatively direct route.[3]
-
Multi-step Synthesis from 2-Aminopyridine: This route involves a sequence of reactions including acylation, nitration, reduction, diazotization (Balz-Schiemann reaction), and hydrolysis to introduce the fluorine and amino groups at the desired positions.[4][5]
-
Debromination: Synthesis can be achieved through the hydrogenation of a precursor like 3-amino-2,4,6-tribromo-5-fluoropyridine using a palladium catalyst.[3]
-
Modern Fluorination Methods: Advanced methods include photoredox-mediated coupling and late-stage C-H fluorination followed by nucleophilic aromatic substitution (SNAr), though these might be more complex for bulk synthesis.[6][7]
Q2: I am experiencing low yields in the Hofmann rearrangement of 5-Fluoronicotinamide. What are the potential causes and solutions?
A2: Low yields in the Hofmann rearrangement can stem from several factors. Here's a troubleshooting guide:
-
Incomplete Hypobromite Formation: Ensure the bromine is added slowly to the sodium hydroxide solution at a low temperature (e.g., below 10°C) to ensure complete formation of sodium hypobromite.[3]
-
Suboptimal Reaction Temperature: The reaction is typically biphasic in terms of temperature. After the initial low-temperature addition, the temperature is raised to facilitate the rearrangement.[3] Adhere to the recommended temperature profile. A common protocol involves stirring at 25°C for 2 hours and then heating to 85°C for another 2 hours.[3]
-
Incorrect Stoichiometry: The molar ratios of 5-Fluoronicotinamide, bromine, and sodium hydroxide are critical. Use a slight excess of the hypobromite solution.
-
Poor Product Isolation: this compound is a solid. Ensure complete precipitation from the reaction mixture. After cooling, adding more sodium hydroxide solution can help precipitate the product before filtration.[3]
Q3: My Balz-Schiemann reaction for the fluorination step is giving a low yield. How can I optimize it?
A3: The Balz-Schiemann reaction is a critical but often low-yielding step. Here are some optimization tips:
-
Diazotization Temperature: Maintain a low temperature (typically -5 to 5°C) during the addition of sodium nitrite to the aminopyridine solution in fluoroboric acid to prevent premature decomposition of the diazonium salt.[4]
-
Purity of Diazonium Salt: Ensure the intermediate diazonium tetrafluoroborate salt is as pure and dry as possible before the thermal decomposition step.
-
Decomposition Conditions: The thermal decomposition of the diazonium salt is crucial. The temperature and solvent can significantly impact the yield. For a related compound, thermal decomposition in toluene at 110°C with portion-wise feeding was found to be effective.[4]
-
Alternative Fluorinating Agents: While traditional Balz-Schiemann uses HBF4, other sources of fluoride can be explored, although this may require significant process development.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low overall yield in multi-step synthesis from 2-aminopyridine | Sub-optimal conditions in one or more steps (acylation, nitration, reduction, diazotization, hydrolysis). | Review and optimize each step individually. Refer to the optimized conditions in the "Experimental Protocols" section below. For example, ensuring the nitration is carried out at the correct temperature (e.g., 60°C) can significantly impact yield.[4] |
| Formation of side products | Incorrect reaction temperatures, stoichiometry, or presence of impurities. | Carefully control reaction parameters, especially temperature. Ensure high purity of starting materials and reagents. Side reactions in fluorination processes are common; optimizing solvent and reaction conditions can minimize these.[8] |
| Incomplete reaction | Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] Ensure the reaction is stirred for the recommended duration at the specified temperature. For instance, the hydrogenation step for debromination may require up to 18 hours.[3] |
| Difficulty in product purification | Presence of unreacted starting materials or side products. | Optimize the reaction to drive it to completion. For purification, recrystallization is a common method. A suitable solvent system, such as dichloromethane (DCM) or ethyl acetate/petroleum ether, can be used.[3][8] |
Experimental Protocols
Hofmann Rearrangement of 5-Fluoronicotinamide
-
Preparation of Sodium Hypobromite Solution: Dissolve 32 g of solid sodium hydroxide in 140 ml of water. Cool the solution to 8°C and slowly add 19.2 g of bromine dropwise while maintaining the temperature. Continue stirring for 1 hour after the addition is complete.[3]
-
Reaction: To the freshly prepared hypobromite solution, add 19 g of 5-fluoronicotinamide. Control the temperature at 25°C and stir for 2 hours.[3]
-
Heating: Heat the reaction mixture to 85°C and maintain for 2 hours, monitoring the reaction completion by TLC.[3]
-
Isolation: Cool the mixture to room temperature and add 160 ml of sodium hydroxide solution. Stir for 30 minutes to precipitate the product.[3]
-
Purification: Filter the solid, wash with cold water, and dry under vacuum at 50°C to obtain this compound.[3]
Multi-step Synthesis from 2-Aminopyridine (Optimized Conditions)
| Step | Reactants | Key Conditions | Yield |
| Acylation | 2-aminopyridine (9.9g), acetic anhydride (21mL) | 45°C, 2.5h | 96.26%[4] |
| Nitration | 2-acetamidopyridine (13.6g), concentrated H₂SO₄ (113mL), fuming HNO₃ (14.6mL) | 60°C, 2h | 88.40%[4] |
| Reduction | 2-acetamido-5-nitropyridine (4.53g), ethanol (40mL), hydrazine hydrate (2.94g), Pd/C catalyst (0.6g) | 80°C, 3.5h | 93.26%[4] |
| Diazotization | 2-acetamido-5-aminopyridine (3.8g), ethanol (15.8mL), fluoroboric acid (11.1mL), sodium nitrite (3.28g) | 25°C, 1.5h | 87.22%[4] |
| Hydrolysis | 2-acetamido-5-fluoropyridine (6g), 20% aq. NaOH (5g) | 80°C, 2h | 95.25%[4] |
Visual Guides
Caption: Workflow for the Hofmann Rearrangement Synthesis.
Caption: Troubleshooting Logic for Low Yield Issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
Common side reactions in the synthesis of 3-Amino-5-fluoropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-5-fluoropyridine. The primary focus is on the common synthetic route via the Hofmann rearrangement of 5-fluoronicotinamide and the associated side reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete Reaction: The Hofmann rearrangement may not have gone to completion. | - Verify Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the optimal temperature (e.g., 85°C for 2 hours after initial stirring at 25°C).[1] - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (5-fluoronicotinamide).[1] |
| Hydrolysis of Starting Material: The starting amide, 5-fluoronicotinamide, can hydrolyze back to 5-fluoronicotinic acid under the basic reaction conditions. This is a common side reaction, particularly with electron-deficient amides. | - Control Temperature: Avoid excessively high temperatures, as this can accelerate the rate of hydrolysis. - Stoichiometry of Base: Use the appropriate molar equivalents of sodium hydroxide to facilitate the rearrangement without promoting excessive hydrolysis. | |
| Presence of Impurities in the Final Product | Formation of Symmetrical Urea: The highly reactive isocyanate intermediate (5-fluoro-3-pyridyl isocyanate) can react with the desired product, this compound, to form the symmetrical urea byproduct, N,N'-bis(5-fluoro-3-pyridyl)urea. | - Control Reaction Stoichiometry: Ensure that the amine product does not accumulate to high concentrations in the presence of the isocyanate intermediate. - Purification: The urea byproduct can often be removed by recrystallization or column chromatography. |
| Unreacted Starting Material: Incomplete reaction can lead to the presence of 5-fluoronicotinamide in the final product. | - Optimize Reaction Conditions: As mentioned above, ensure adequate reaction time and temperature. - Purification: Recrystallization from a suitable solvent system (e.g., DCM) can be effective in removing the unreacted starting material.[1] | |
| Difficulty in Product Isolation | Product Solubility: this compound may have some solubility in the aqueous phase, leading to losses during extraction. | - Multiple Extractions: Perform multiple extractions with a suitable organic solvent (e.g., Dichloromethane - DCM) to ensure complete recovery of the product from the aqueous layer.[1] - Salting Out: Consider adding a saturated salt solution to the aqueous phase to decrease the solubility of the organic product. |
| Emulsion Formation during Extraction: The presence of base and other salts can sometimes lead to the formation of emulsions during the workup. | - Addition of Brine: Add a saturated sodium chloride solution to help break the emulsion. - Filtration: In some cases, filtering the mixture through a pad of celite can help to break up the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most commonly cited laboratory-scale synthesis is the Hofmann rearrangement of 5-fluoronicotinamide. This reaction involves treating the primary amide with bromine and a strong base, such as sodium hydroxide, to yield the primary amine with one less carbon atom.[1]
Q2: What are the key intermediates in the Hofmann rearrangement synthesis of this compound?
A2: The key intermediates are the N-bromoamide of 5-fluoronicotinamide and the 5-fluoro-3-pyridyl isocyanate. The isocyanate is then hydrolyzed to the final amine product.
Q3: What are the major side reactions to be aware of?
A3: The two most common side reactions are:
-
Hydrolysis of 5-fluoronicotinamide: Under the strong basic conditions, the starting amide can be hydrolyzed back to 5-fluoronicotinic acid.
-
Formation of N,N'-bis(5-fluoro-3-pyridyl)urea: The isocyanate intermediate can react with the already formed this compound product to form a stable and often difficult-to-remove urea byproduct.
Q4: How can I minimize the formation of the urea byproduct?
Q5: What is a typical workup and purification procedure for this compound?
A5: A typical workup involves quenching the reaction mixture, followed by extraction with an organic solvent like dichloromethane (DCM). The organic layers are then dried and the solvent is evaporated. Purification is often achieved by recrystallization from a suitable solvent such as DCM to obtain a solid product.[1]
Experimental Protocols
Synthesis of this compound via Hofmann Rearrangement
This protocol is based on a reported literature procedure.[1]
Materials:
-
5-fluoronicotinamide
-
Sodium hydroxide (solid)
-
Bromine
-
Deionized water
-
Dichloromethane (DCM)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Preparation of Hypobromite Solution: In a suitable reaction vessel, dissolve 32 g of solid sodium hydroxide in 140 ml of water. Cool the solution to 8°C using an ice bath.
-
Slowly add 19.2 g of bromine dropwise to the cooled sodium hydroxide solution while maintaining the temperature at 8°C.
-
After the addition is complete, continue stirring the mixture for 1 hour to form the sodium hypobromite solution.
-
Hofmann Rearrangement: To the hypobromite solution, add 19 g of 5-fluoronicotinamide. Control the temperature at 25°C and stir for 2 hours.
-
After the initial stirring period, heat the reaction mixture to 85°C and maintain this temperature for 2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup and Isolation: Cool the reaction mixture to room temperature.
-
Add 160 ml of sodium hydroxide solution and continue stirring for 30 minutes.
-
Filter the resulting solid.
-
Dry the solid under vacuum at 50°C for 2 hours to obtain the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from dichloromethane (DCM) to yield a yellow solid.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 19 g of 5-fluoronicotinamide | [1] |
| Product Yield | 15 g of this compound | [1] |
| Molar Yield | 87.2% | [1] |
| Purity (as reported) | >95% | [1] |
Visualizations
Logical Relationship of the Synthesis and Side Reactions
References
Technical Support Center: Purification of 3-Amino-5-fluoropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Amino-5-fluoropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound are recrystallization, column chromatography, and to a lesser extent, vacuum distillation. The best method depends on the scale of your synthesis, the nature of the impurities, and the desired final purity level. Often, a combination of these techniques may be necessary to achieve high purity (>99%).
Q2: What are the likely impurities in a synthesis of this compound?
A2: Common impurities often stem from the synthetic route used. For instance, if synthesized from 3-amino-2,4,6-tribromo-5-fluoropyridine, incompletely debrominated intermediates could be present.[1] If starting from 5-fluoronicotinamide, the unreacted starting material may be an impurity.[1] Over-bromination during synthesis can also lead to di- or tri-brominated aminopyridine byproducts.
Q3: My this compound appears as a yellow or brown solid. How can I decolorize it?
A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal before recrystallization. The charcoal adsorbs the colored impurities, which are then removed by hot filtration. However, use activated charcoal sparingly as it can also adsorb your desired product, leading to lower yields.
Q4: Is vacuum distillation a suitable purification method for this compound?
A4: While this compound is a solid at room temperature (melting point 85-89 °C), vacuum distillation can be a viable option for purification, especially on a larger scale.[2] This technique is useful for separating compounds with different boiling points and can be effective if the impurities are significantly more or less volatile than the product. Distillation under reduced pressure is necessary to prevent decomposition at high temperatures.[3][4]
Purification Methodologies & Troubleshooting
Below are detailed guides for the most common purification techniques for this compound, including troubleshooting for common issues.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The principle is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.
Troubleshooting Guide: Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Product does not crystallize | - Solution is not saturated (too much solvent added).- The solution is supersaturated. | - Evaporate some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to induce crystallization.[5]- Add a seed crystal of pure this compound.[5] |
| Product "oils out" | - The boiling point of the solvent is higher than the melting point of the product.- The product is significantly impure. | - Add a small amount of a co-solvent in which the product is more soluble to lower the saturation temperature.- Re-dissolve the oil by heating and adding more solvent, then allow it to cool more slowly.[6] |
| Low recovery of pure product | - Too much solvent was used.- The crystals were filtered before crystallization was complete.- The rinsing solvent was not cold enough. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration.- Always use ice-cold solvent to rinse the crystals.[5] |
| Crystals are colored | - Colored impurities are present. | - Treat the solution with activated charcoal before recrystallization. |
Experimental Protocol: Recrystallization
-
Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent system. Good single solvents will dissolve the this compound when hot but not when cold. Common choices for aminopyridines include ethanol, water, or mixtures like ethanol/water or hexane/ethyl acetate.[7]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of boiling solvent.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Troubleshooting Guide: Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of product and impurities | - Inappropriate mobile phase polarity.- Column was not packed properly. | - Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf of 0.2-0.3 for the product.- Ensure the column is packed uniformly without any air bubbles or cracks. |
| Product is stuck on the column | - Mobile phase is not polar enough.- Strong interaction between the basic product and acidic silica gel. | - Gradually increase the polarity of the mobile phase.- Add a small amount (0.5-1%) of a basic modifier like triethylamine or pyridine to the mobile phase to neutralize the acidic sites on the silica gel.[8] |
| Peak tailing | - Strong interaction between the basic amine group and acidic silanol groups on the silica surface. | - Add a basic modifier (e.g., triethylamine) to the eluent.[8]- Consider using a different stationary phase, such as alumina or a fluorinated phase.[9][10] |
Experimental Protocol: Column Chromatography
-
Stationary and Mobile Phase Selection: Silica gel is a common stationary phase.[11] The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone). The optimal ratio should be determined by TLC. For aminopyridines, adding 0.5-1% triethylamine to the mobile phase is recommended to prevent peak tailing.[8]
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a strong solvent and load it onto the top of the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased to elute compounds with higher polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization of Workflows
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting decision tree for recrystallization.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 4. buschvacuum.com [buschvacuum.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bia.si [bia.si]
- 11. rroij.com [rroij.com]
Overcoming challenges in the fluorination of pyridine rings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the fluorination of pyridine rings.
Troubleshooting Guide
This guide addresses specific issues that may arise during the fluorination of pyridine rings, offering potential causes and actionable solutions in a question-and-answer format.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| PY-F-001 | Low or No Conversion of Starting Material | 1. Low Reactivity of the Pyridine Ring: The electron-deficient nature of the pyridine ring can deactivate it towards electrophilic attack.[1] 2. Inappropriate Fluorinating Agent: The chosen fluorinating agent may not be reactive enough for the specific substrate. 3. Suboptimal Reaction Temperature: The reaction may require higher temperatures to proceed, or in some cases, elevated temperatures can lead to decomposition.[2] 4. Moisture or Air Sensitivity: Some fluorinating agents, like AgF₂, are sensitive to moisture.[3] 5. Incompatible Solvent: The solvent may not be suitable for the reaction, leading to poor solubility or unwanted side reactions. | 1. Activate the Pyridine Ring: For electrophilic fluorination, consider using pyridine N-oxides, which can be more reactive. For nucleophilic fluorination, ensure the presence of a good leaving group (e.g., Cl, Br) on the pyridine ring. 2. Select a More Reactive Fluorinating Agent: For electrophilic fluorination, consider stronger reagents like Selectfluor® or AgF₂. For nucleophilic fluorination, anhydrous fluoride sources like TBAF can be more effective than alkali metal fluorides.[4] 3. Optimize Reaction Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition. For sensitive substrates, lower temperatures may be necessary to prevent byproduct formation.[2] 4. Ensure Anhydrous and Inert Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially when using moisture-sensitive reagents.[3] 5. Solvent Screening: Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is a commonly used solvent for many fluorination reactions.[2] |
| PY-F-002 | Poor Regioselectivity (Formation of Multiple Isomers) | 1. Multiple Reactive C-H Bonds: Pyridine rings often have several C-H bonds that can be fluorinated, leading to a mixture of isomers.[2] 2. Steric and Electronic Effects: The regioselectivity is influenced by the electronic and steric properties of the substituents on the pyridine ring.[2] 3. Incorrect Fluorinating Reagent: Different fluorinating reagents can exhibit different regioselectivities. | 1. Utilize Directing Groups: The directing effect of existing functional groups can be exploited to achieve higher regioselectivity. For example, a benzyloxy group can direct fluorination to the adjacent position.[2] 2. Modify Reaction Conditions: Altering the solvent, temperature, or catalyst can sometimes influence the regioselectivity. 3. Choose a More Selective Reagent: For C-H fluorination, AgF₂ often shows high selectivity for the position adjacent to the nitrogen atom.[5] For meta-selective fluorination, specific methods involving Zincke imine intermediates have been developed.[6][7] |
| PY-F-003 | Formation of Di- or Polyfluorinated Byproducts | 1. Excess Fluorinating Agent: Using a large excess of the fluorinating agent can lead to over-fluorination.[1] 2. High Reactivity of the Monofluorinated Product: The initially formed monofluorinated pyridine may be more reactive towards further fluorination than the starting material. 3. Prolonged Reaction Time: Allowing the reaction to proceed for too long can result in the formation of multiple fluorinated products.[1] | 1. Control Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Using a slight excess (e.g., 1.1 equivalents) is often sufficient for monofluorination.[1] 2. Monitor Reaction Progress: Closely monitor the reaction by TLC, GC-MS, or NMR and stop it once the starting material is consumed.[1] 3. Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity for the monofluorinated product.[1] |
| PY-F-004 | Observation of Tar-Like or Insoluble Byproducts | 1. Decomposition of Starting Material or Product: The reaction conditions may be too harsh, leading to decomposition. 2. Polymerization: Some pyridine derivatives can be prone to polymerization under acidic or basic conditions.[2] 3. Insolubility of Byproducts: Silver salts formed during fluorination with AgF₂ are insoluble.[3][8] | 1. Use Milder Reaction Conditions: Employ lower temperatures and consider using milder fluorinating agents.[2] 2. Control pH: For sensitive substrates, consider using buffered conditions or neutral fluorination methods.[2] 3. Proper Work-up: For reactions with AgF₂, the insoluble silver salts can be removed by filtration through Celite®.[3][8] |
| PY-F-005 | Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: Regioisomers or over-fluorinated products can have similar polarities, making chromatographic separation challenging. 2. Volatility of the Product: Some fluorinated pyridines can be volatile, leading to loss during solvent removal. 3. Hydrolysis of Product: The fluorinated product might be sensitive to hydrolysis during aqueous work-up. | 1. Optimize Chromatography: Use high-resolution techniques like preparative HPLC or try different solvent systems and stationary phases for column chromatography. Specialized fluorinated HPLC columns can offer enhanced selectivity.[9] 2. Careful Solvent Removal: Use a rotary evaporator at a controlled temperature and pressure to minimize loss of volatile products. 3. Anhydrous Work-up: If the product is moisture-sensitive, perform an anhydrous work-up. |
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for introducing a fluorine atom into a pyridine ring?
A1: There are two primary strategies for the fluorination of pyridine rings:
-
Electrophilic Fluorination: This involves the reaction of an electron-rich pyridine derivative with an electrophilic fluorine source ("F+"). This method is often used for direct C-H fluorination. Common reagents include Selectfluor®, N-Fluorobenzenesulfonimide (NFSI), and silver(II) fluoride (AgF₂).[10]
-
Nucleophilic Aromatic Substitution (SNAr): This method involves the displacement of a leaving group (typically a halide like chlorine or bromine) on an electron-deficient pyridine ring with a nucleophilic fluoride source ("F-"). Common fluoride sources include potassium fluoride (KF), cesium fluoride (CsF), and tetrabutylammonium fluoride (TBAF).[4][11]
Q2: How do I choose between electrophilic and nucleophilic fluorination?
A2: The choice depends on the starting material and the desired product.
-
Choose electrophilic fluorination if you want to directly replace a C-H bond with a C-F bond. This is often suitable for late-stage fluorination of complex molecules. The pyridine ring should generally be electron-rich or have activating groups to facilitate the reaction.
-
Choose nucleophilic fluorination if your pyridine ring is substituted with a good leaving group (e.g., Cl, Br, NO₂) at the desired position for fluorination. The pyridine ring should be electron-deficient to facilitate nucleophilic attack.
Q3: My pyridine substrate is very electron-deficient. Why is my electrophilic fluorination failing?
A3: Pyridines with multiple electron-withdrawing substituents can be highly deactivated towards electrophilic attack, leading to low yields in electrophilic fluorination reactions.[12][13] In such cases, consider alternative strategies such as nucleophilic fluorination if a suitable precursor with a leaving group is available.
Q4: I am using Selectfluor® for my reaction, but it's not working. What could be the issue?
A4: While Selectfluor® is a versatile electrophilic fluorinating agent, its reactivity can be influenced by several factors. Ensure that your reaction conditions are optimal. The choice of solvent is critical; acetonitrile is commonly used.[14] Some reactions may require the use of an aqueous co-solvent or a base.[15] Also, verify the quality and storage of your Selectfluor® reagent, as it can be sensitive to moisture.
Q5: What are some common side reactions in pyridine fluorination?
A5: Common side reactions include:
-
Formation of regioisomers: This is particularly common in C-H fluorination where multiple reactive sites exist.[2]
-
Di- and poly-fluorination: Over-fluorination can occur if the reaction is not carefully controlled.[1]
-
Elimination of HF: In some cases, the fluorinated product can eliminate hydrogen fluoride to form a pyridine derivative.[14]
-
Hydrolysis: The fluorinated product may be susceptible to hydrolysis during aqueous work-up.
-
Decomposition: Harsh reaction conditions can lead to the decomposition of the starting material or product.[2]
Q6: Are there any safety precautions I should take when performing fluorination reactions?
A6: Yes, fluorination reactions can be hazardous.
-
Many fluorinating agents are toxic, corrosive, and/or moisture-sensitive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Some reactions can be exothermic. It is advisable to monitor the reaction temperature, especially during the initial stages.
-
Quenching of reactive fluorinating agents should be done carefully.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Data Presentation
Table 1: Comparison of Common Electrophilic Fluorination Methods for Pyridine Rings
| Method | Fluorinating Agent | Typical Substrate | Position of Fluorination | Typical Reaction Conditions | Yield Range (%) | Advantages | Limitations |
| Direct C-H Fluorination | AgF₂ | Electron-rich or neutral pyridines | Adjacent to the nitrogen (C2/C6)[5] | Acetonitrile, room temperature, 1 h[5] | 50-90 | High regioselectivity, mild conditions, broad substrate scope.[5] | Stoichiometric use of silver, moisture-sensitive.[3] |
| Direct C-H Fluorination | Selectfluor® | Activated pyridines (e.g., with amino or hydroxyl groups) | Varies depending on substituents | Acetonitrile or aqueous co-solvents, room temperature to reflux | 40-95 | Commercially available, easy to handle. | Can have lower regioselectivity, may require activating groups. |
| Via Zincke Imines | Selectfluor® or NFSI | Substituted pyridines | C3 or C5 position[6][7] | Multi-step, various conditions | 30-80 | Access to meta-fluorinated pyridines.[6][7] | Requires preparation of Zincke imine intermediate. |
Table 2: Comparison of Nucleophilic Fluorination Methods for Halopyridines
| Method | Fluoride Source | Leaving Group | Typical Substrate | Typical Reaction Conditions | Yield Range (%) | Advantages | Limitations |
| Halex Reaction | KF or CsF | Cl, Br | Electron-deficient halopyridines | High-boiling polar aprotic solvents (e.g., DMSO, DMF), high temperatures (>150 °C) | 40-80 | Inexpensive fluoride source. | Harsh reaction conditions, often requires phase-transfer catalyst. |
| Anhydrous TBAF | Tetrabutylammonium fluoride (TBAF) | Cl | Electron-deficient halopyridines | Acetonitrile or THF, room temperature to moderate heating | 70-95[4] | Milder reaction conditions, higher yields.[4] | TBAF is hygroscopic and more expensive. |
Experimental Protocols
Protocol 1: Electrophilic C-H Fluorination of a Substituted Pyridine using AgF₂
This protocol is adapted from the work of Fier and Hartwig for the site-selective fluorination of pyridines.[5]
-
Reaction Setup: In a nitrogen-filled glovebox, add the substituted pyridine (1.0 mmol) and anhydrous acetonitrile (10 mL) to an oven-dried vial equipped with a magnetic stir bar.
-
Reagent Addition: While stirring, add silver(II) fluoride (AgF₂, 2.5 mmol). Caution: AgF₂ is a strong oxidizing agent and is moisture-sensitive. Handle with care.[2]
-
Reaction Monitoring: Seal the vial and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-2 hours.[2]
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite®, washing with additional acetonitrile.[2]
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[2]
Protocol 2: Nucleophilic Fluorination of a Chloropyridine using Anhydrous TBAF
This protocol is a general procedure based on methods for the fluorination of nitrogen heterocycles using anhydrous NBu₄F.[4]
-
Preparation of Anhydrous TBAF: Anhydrous TBAF can be purchased or prepared from its hydrated form by azeotropic distillation with toluene or by drying under high vacuum at elevated temperatures.
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (nitrogen or argon), add the chloropyridine (1.0 mmol) and anhydrous acetonitrile or THF (10 mL).
-
Reagent Addition: Add anhydrous TBAF (1.2 mmol) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) if necessary. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the fluorination of pyridine rings.
Caption: Decision tree for selecting a pyridine fluorination strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Selective Pyridine Fluorination via Zincke Imine Intermediates. | Semantic Scholar [semanticscholar.org]
- 7. acs.figshare.com [acs.figshare.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 11. Hydrogen Bonding: Regulator for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Optimizing reaction conditions for the synthesis of 3-fluoropyridines.
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-fluoropyridines. This document offers detailed experimental protocols, quantitative data for reaction optimization, and visual guides to key processes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3-fluoropyridines.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Reaction: Reaction may not have gone to completion due to insufficient reaction time, temperature, or reagent stoichiometry. | - Monitor the reaction progress using TLC or GC-MS. - Optimize reaction time and temperature. - Ensure accurate measurement and stoichiometry of reagents. |
| Decomposition of Starting Material or Product: Substrates or products may be sensitive to reaction conditions (e.g., high temperature, strong acid/base). | - Employ milder reaction conditions. For sensitive substrates, consider methods like direct fluorination of pyridine N-oxides which can sometimes be performed at room temperature.[1][2] - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reagents are air-sensitive. | |
| Poor Quality of Reagents or Solvents: Impurities in starting materials or the presence of water in solvents can lead to side reactions or inhibit the desired reaction. | - Use high-purity, anhydrous solvents. Dry solvents using appropriate methods if necessary. - Verify the purity of starting materials before use. | |
| Formation of Hydroxypyridine Byproducts (in Balz-Schiemann reactions) | Reaction of the intermediate pyridyl cation with residual water in the reaction mixture. | - Use anhydrous conditions and reagents. - Consider using an ionic liquid as the solvent and fluoride source, which can lead to higher efficiency. |
| Formation of Side-Products from Halogen Exchange (Halex) Reactions | The Halex reaction is a type of nucleophilic aromatic substitution (SNAr) where a chloro- or bromopyridine is treated with a fluoride salt at elevated temperatures.[3] Side reactions can occur due to the high temperatures required. | - Optimize the reaction temperature; use the lowest temperature that provides a reasonable reaction rate. - Select a suitable solvent. Dipolar aprotic solvents like DMSO, DMF, or sulfolane are commonly used.[4] |
| Difficulty in Product Purification | The polarity of the 3-fluoropyridine product may be similar to that of byproducts or remaining starting materials, making separation challenging. | - Utilize column chromatography with a carefully selected eluent system. The introduction of fluorine can alter the polarity of the molecule.[4] - Consider recrystallization from a suitable solvent system. Common choices include hexane/ethyl acetate or ethanol/water mixtures.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 3-fluoropyridines?
A1: Several methods are commonly employed, including:
-
Halogen Exchange (Halex) Reactions: This involves the substitution of a halogen (typically chlorine or bromine) with fluorine using a fluoride salt like KF or CsF, often at high temperatures in a polar aprotic solvent.[3]
-
Diazotization-Fluorination (Balz-Schiemann Reaction): This classic method involves the conversion of a 3-aminopyridine to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source to yield the 3-fluoropyridine.[3]
-
Nucleophilic Aromatic Substitution (SNAr) of a Nitro Group: A nitro group at the 3-position of the pyridine ring can be displaced by a fluoride anion.[6]
-
Direct Fluorination of Pyridine N-Oxides: This method involves the fluorination of a pyridine N-oxide precursor, which can sometimes be achieved under milder conditions than traditional methods.[1][2]
-
Photoredox-Mediated Coupling: A more recent approach that involves the coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by condensation with an ammonia source.[7]
Q2: How can I improve the yield of my Balz-Schiemann reaction?
A2: To improve the yield of a Balz-Schiemann reaction, consider the following:
-
Anhydrous Conditions: The diazonium salt intermediate is highly reactive towards water, which can lead to the formation of hydroxypyridine byproducts. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Temperature Control: The diazotization step should be performed at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.[5] The subsequent thermal decomposition step requires careful heating to control the evolution of nitrogen gas.
-
Alternative Fluoride Sources: While tetrafluoroborate salts are traditional, using hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) as counterions can sometimes improve yields.
Q3: What are the advantages of using a photoredox-mediated synthesis?
A3: Photoredox catalysis offers several advantages, including:
-
Mild Reaction Conditions: These reactions are often carried out at or near room temperature using visible light, which is beneficial for substrates with sensitive functional groups.[7]
-
High Functional Group Tolerance: The mild conditions generally allow for a wider range of functional groups to be present in the starting materials without being affected.
-
Novel Bond Formations: This method allows for the construction of the 3-fluoropyridine ring from different starting materials (ketone derivatives), providing an alternative synthetic route.[7]
Q4: My purification by column chromatography is not effective. What can I do?
A4: If you are having trouble with column chromatography, consider these tips:
-
Solvent System Optimization: Systematically screen different solvent systems (eluents) of varying polarities. A small change in the solvent ratio can significantly impact separation.
-
Adsorbent Choice: While silica gel is most common, other stationary phases like alumina or reverse-phase silica could provide better separation depending on your compound's properties.
-
Alternative Purification Methods: If chromatography fails, consider other techniques such as recrystallization, distillation (if the product is volatile and thermally stable), or preparative thin-layer chromatography (prep-TLC) for smaller scales.
Data Presentation: Comparison of Synthesis Conditions
The following tables summarize reaction conditions for different synthetic routes to 3-fluoropyridines, with data extracted from cited literature.
Table 1: Nucleophilic Aromatic Substitution of a Nitro Group
| Starting Material | Fluoride Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl 3-nitropyridine-4-carboxylate | CsF | DMSO | 120 | 1.5 | 38 | [6] |
Table 2: Direct Fluorination of a Pyridine N-Oxide Derivative
| Starting Material | Fluoride Source | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 3-bromo-4-nitropyridine N-oxide | TBAF (0.5 eq.) | DMSO | 25 | 5 | 37 | [2] |
Table 3: Photoredox-Mediated Synthesis of a 3-Fluoropyridine Derivative
| Iodoketone Substrate | Silyl Enol Ether Substrate | Photocatalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,2-Difluoro-3-iodo-1-phenylpropan-1-one | (1-phenylvinyl)oxy)trimethylsilane | fac-Ir(ppy)₃ | DMF | 120 (cyclization step) | 15 (photoreaction) + 3 (cyclization) | 90 | [7] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-fluoropyridine-4-carboxylate via Nucleophilic Aromatic Substitution[6]
-
Reaction Setup: To a flame-dried flask under a nitrogen atmosphere, add methyl 3-nitropyridine-4-carboxylate (1.0 eq), cesium fluoride (CsF, 5.0 eq), and anhydrous dimethyl sulfoxide (DMSO).
-
Reaction: Heat the reaction mixture to 120 °C for 90 minutes. Monitor the reaction for the complete consumption of the starting material by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and add distilled water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash chromatography to yield the final product.
Protocol 2: Synthesis of 3-Fluoro-2,6-diphenylpyridine via Photoredox Catalysis[7]
-
Preparation of Reagents: In a reaction vessel, combine the α,α-difluoro-β-iodoketone (1.0 eq), the silyl enol ether (1.2 eq), and the photocatalyst (e.g., fac-Ir(ppy)₃, 0.3 mol%).
-
Photoreaction: Dissolve the reagents in an appropriate solvent (e.g., DMF). Irradiate the mixture with a blue LED strip for 15 hours. During irradiation, cool the reaction vessel with a water bath to maintain room temperature.
-
Cyclization: After the initial photoreaction, add ammonium acetate (6.0 eq) to the reaction mixture.
-
Heating: Stir the mixture at 120 °C for 3 hours.
-
Purification: After cooling to room temperature, evaporate the DMF under reduced pressure. Purify the resulting residue by flash chromatography to obtain the 3-fluoropyridine product.
Mandatory Visualizations
Caption: A general troubleshooting workflow for optimizing reaction conditions.
Caption: Workflow for the Balz-Schiemann synthesis of 3-fluoropyridine.
Caption: General mechanism for the SNAr (Halex) synthesis of 3-fluoropyridine.
References
- 1. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting complex intermediate separation in pyridine synthesis.
Technical Support Center: Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting for complex intermediate separation challenges encountered during pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: My crude pyridine intermediate is a dark, tarry material after solvent removal. What is the likely cause and how can I purify it?
A1: Darkening or tarring often indicates decomposition of starting materials or products, or polymerization side reactions. This can be triggered by excessive heat, the presence of oxygen, or highly reactive impurities[1]. For purification, avoid direct distillation which can worsen polymerization. Instead, attempt a multi-step purification:
-
Dissolve the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Perform an acid-base extraction to separate the basic pyridine derivative from neutral and acidic impurities.
-
Treat the organic layer with activated carbon to remove colored impurities.
-
Purify the resulting material by column chromatography on silica gel or alumina.
Q2: I'm observing an unexpected color change during the aqueous workup of my pyridine synthesis in a separatory funnel. What is happening?
A2: Unexpected color changes during workup can indicate the formation of charge-transfer complexes, especially if transition metals were used in the synthesis[1]. For example, pyridine and its derivatives can form colored complexes with copper salts[2]. It can also be indicative of pH changes if any of your intermediates act as pH indicators[1]. Ensure your workup is performed promptly and consider adding a chelating agent like EDTA to the aqueous washes if metal contamination is suspected.
Q3: Why is my pyridine derivative showing significant peak tailing during HPLC analysis on a C18 column?
A3: Peak tailing for basic compounds like pyridines is a common issue, primarily caused by the interaction of the basic nitrogen atom with acidic residual silanol groups on the silica-based stationary phase[3]. This leads to poor peak shape. To mitigate this, you can add a competing base like triethylamine (TEA) to the mobile phase (e.g., 5-10 mM) or lower the mobile phase pH to around 2.5-3.0 to protonate the silanol groups[3].
Q4: My TLC shows a good separation, but the column chromatography with the same solvent system is failing. Why?
A4: Discrepancies between TLC and column chromatography can occur for several reasons. The silica gel used for TLC plates and columns can have different properties (e.g., particle size, water content, binder). Additionally, the ratio of solvent to stationary phase is much higher on a TLC plate. For polar pyridine compounds, it's possible the compound has poor solubility in the less polar component of your eluent, causing it to precipitate at the top of the column[4]. Consider trying a different solvent system, such as chloroform/methanol or an acetone-based system, or pre-adsorbing your crude material onto silica before loading it onto the column[4].
Troubleshooting Guides
Issue 1: Emulsion Formation During Acid-Base Extraction
Q: I am trying to perform an acid-base extraction to purify my pyridine intermediate, but I'm getting a persistent emulsion that won't separate.
A: Emulsions are common when working with basic compounds like pyridines, which can act as surfactants, especially if fine particulate matter is present.
Troubleshooting Steps:
-
Identify the Continuous Phase: Add a drop of water. If it disperses, you have an oil-in-water emulsion. If it forms a bead, it's a water-in-oil emulsion.
-
Break the Emulsion:
-
Salting Out: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, reducing the solubility of the organic component and helping to break the emulsion[5].
-
Change Solvent: Add a small amount of a different organic solvent with a different density, like diethyl ether or hexanes.
-
Filtration: For emulsions stabilized by fine solids, filtering the entire mixture through a pad of Celite® or glass wool can be effective.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
-
Patience: Sometimes, simply letting the mixture stand for an extended period (e.g., overnight) can lead to separation.
-
Issue 2: Co-elution of Polar Impurities in Column Chromatography
Q: My pyridine-based intermediate is highly polar, and it co-elutes with several byproducts during silica gel chromatography. How can I improve the separation?
A: Separating polar compounds can be challenging on standard silica gel. The basicity of the pyridine ring can lead to strong interactions and peak tailing, complicating separation from other polar impurities[3].
Troubleshooting Steps:
-
Modify the Mobile Phase:
-
Add a Base: For basic pyridine compounds, adding a small amount of triethylamine (e.g., 0.5-1%) or ammonia (e.g., using a 10% ammonia in methanol solution) to the eluent can neutralize acidic sites on the silica gel, improving peak shape and resolution[6].
-
Use a More Polar Solvent System: Switch to a more polar solvent system like methanol/dichloromethane[6]. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can also be very effective.
-
-
Change the Stationary Phase:
-
Alumina: Basic or neutral alumina can be a good alternative to silica for purifying basic compounds, as it has fewer acidic sites.
-
Reverse-Phase Chromatography: If the intermediate is sufficiently non-polar, reverse-phase (C18) flash chromatography can provide a different selectivity and may resolve the impurities.
-
-
Consider an Alternative Purification Technique:
-
Crystallization: If your intermediate is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.
-
Acid-Base Extraction: A carefully performed liquid-liquid extraction by manipulating the pH can selectively isolate your basic pyridine intermediate from neutral or acidic impurities[7].
-
Issue 3: Difficulty Separating Pyridine N-oxide from the Reduced Pyridine
Q: I have an incomplete reduction of a pyridine N-oxide intermediate, and I'm struggling to separate the starting material from the desired pyridine product.
A: Pyridine N-oxides are significantly more polar than their corresponding pyridines due to the N-O bond[8]. This difference in polarity is the key to their separation.
Troubleshooting Steps:
-
Column Chromatography: This is the most common method.
-
Use a polar solvent system, such as ethyl acetate/hexanes or dichloromethane/methanol[6].
-
The pyridine N-oxide will have a much lower Rf value (it will stick to the silica gel more strongly) than the corresponding pyridine.
-
Monitor the column fractions carefully by TLC to ensure a clean separation.
-
-
Acid-Base Extraction: While both are bases, their basicity differs. Pyridine N-oxide is a much weaker base (pKa of conjugate acid ≈ 0.8) compared to pyridine (pKa of conjugate acid ≈ 5.2)[8]. A carefully controlled extraction with a dilute acid might allow for selective protonation and extraction of the more basic pyridine into the aqueous phase, leaving the N-oxide in the organic phase. This is technically challenging and often less effective than chromatography.
-
Drive the Reaction to Completion: The easiest separation is no separation. Consider re-subjecting the mixture to the reduction conditions to consume all the starting pyridine N-oxide. Common deoxygenation methods include using phosphorus trichloride or catalytic hydrogenation[9].
Data Presentation
Table 1: Common Solvent Systems for Flash Chromatography of Pyridine Derivatives
| Polarity of Compound | Recommended Solvent System | Modifiers for Basic Compounds |
| Nonpolar | 5-20% Ethyl Acetate in Hexanes | 0.5-1% Triethylamine |
| Moderately Polar | 20-100% Ethyl Acetate in Hexanes | 0.5-1% Triethylamine |
| Polar | 2-10% Methanol in Dichloromethane[6] | 1-2% of 10% Ammonia in Methanol[6] |
| Very Polar | 10-20% Methanol in Dichloromethane | 2-5% of 10% Ammonia in Methanol |
Table 2: pH Adjustment for Liquid-Liquid Extraction of Pyridines
| Step | Objective | Aqueous Phase pH | Rationale |
| 1 | Extract pyridine into organic solvent | pH > 7.2 (adjust with NaOH) | To ensure the pyridine (pKa ~5.2) is in its neutral, free-base form, maximizing its solubility in the organic phase[7]. |
| 2 | Wash organic phase | pH 7 (Water/Brine) | To remove residual base. |
| 3 | Back-extract pyridine into aqueous phase | pH < 3.2 (adjust with HCl) | To protonate the pyridine, forming a water-soluble salt that partitions into the aqueous phase, leaving neutral impurities behind[7]. |
Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography for a Polar Pyridine Intermediate
-
Prepare the Slurry: In a beaker, add silica gel to a small amount of the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes). Swirl to create a uniform slurry.
-
Pack the Column: Pour the slurry into the column. Use gentle air pressure to pack the silica bed evenly, ensuring there are no cracks or air bubbles. Add a thin layer of sand to the top of the silica bed.
-
Load the Sample: Dissolve the crude intermediate in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent to dryness. Carefully add the sample to the top of the column.
-
Elute the Column: Start with the low-polarity eluent. Collect fractions and monitor them by TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., move from 10% to 20% to 50% ethyl acetate in hexanes) to elute your compound of interest. If separating a basic compound, ensure your eluent is modified with 0.5-1% triethylamine throughout the process[6].
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Acid-Base Extraction for Purification of a Crude Pyridine Intermediate
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1 M HCl. Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes. Allow the layers to separate. The protonated pyridine intermediate should now be in the aqueous layer.
-
Separation: Drain the aqueous layer into a clean flask. Keep the organic layer, as it contains neutral and acidic impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 6 M NaOH or solid NaHCO₃) with stirring until the pH is > 8. This will deprotonate the pyridine salt, causing the free-base to precipitate or form an oil.
-
Re-extraction: Add a fresh portion of organic solvent to the basified aqueous mixture and extract the neutral pyridine intermediate back into the organic phase. Repeat this extraction 2-3 times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified pyridine intermediate.
Visualizations
Troubleshooting Workflow for Failed Intermediate Separation
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Chromatography [chem.rochester.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. baranlab.org [baranlab.org]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 3-Amino-5-fluoropyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the purity of 3-Amino-5-fluoropyridine. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can arise from starting materials, side-products, or degradation. These may include:
-
Unreacted starting materials: Such as 5-fluoronicotinamide or related precursors depending on the synthetic route.
-
Isomeric impurities: Other aminofluoropyridine isomers that may form during synthesis.
-
Halogenated precursors: For instance, if the synthesis involves a debromination step, partially debrominated intermediates could be present.[1]
-
Solvent residues: Residual solvents from the reaction or initial work-up.
-
Color impurities: Crude 3-Aminopyridine can sometimes be a dark red or yellow crystalline solid, indicating the presence of colored impurities.[2]
Q2: What are the recommended methods for purifying this compound?
A2: The primary methods for purifying this compound are recrystallization, column chromatography, and sublimation. The choice of method depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.
Q3: My this compound appears as an oil and does not crystallize. What should I do?
A3: Oiling out during recrystallization can occur if the compound is significantly impure or if the solution is supersaturated. Try warming the solution to redissolve the material, adding a small amount of additional solvent, and allowing it to cool more slowly. If the problem persists, purification by column chromatography may be a more suitable alternative.
Q4: I am observing significant tailing of my compound during silica gel column chromatography. How can I resolve this?
A4: Tailing is a common issue when purifying basic compounds like aminopyridines on acidic silica gel. To mitigate this, you can:
-
Use a basic modifier: Add a small amount (0.5-1% v/v) of a base like triethylamine or pyridine to your eluent.
-
Use an alternative stationary phase: Consider using a more neutral or basic stationary phase such as alumina or Florisil.[3] Amine-functionalized silica gel is also a good option.
Q5: How can I assess the purity of my final product?
A5: The purity of this compound can be determined using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is a standard and reliable way to determine purity. A purity level of ≥99% is often required for pharmaceutical intermediates.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities.
-
Melting Point: A sharp melting point range close to the literature value (e.g., 85-89 °C or higher for pure compounds) is a good indicator of purity.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities with distinct signals.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Low Recovery | The compound is too soluble in the chosen solvent. | Concentrate the filtrate to recover more product. For subsequent recrystallizations, use a less polar co-solvent to decrease solubility. |
| Too much solvent was used. | Evaporate some of the solvent and allow the solution to cool again. | |
| No Crystals Form | The solution is not saturated. | Evaporate some of the solvent to increase the concentration. |
| Supersaturation. | Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound. | |
| Oiling Out | The cooling process is too rapid. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| High impurity content. | Consider a preliminary purification step like a solvent wash or column chromatography. | |
| Colored Crystals | Colored impurities are present. | Add activated carbon (charcoal) to the hot solution before filtration. Use a minimal amount to avoid adsorbing the desired product. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate mobile phase. | Optimize the eluent system using thin-layer chromatography (TLC) first. A gradient elution may be necessary. |
| Column overloading. | Use a larger column or reduce the amount of crude material loaded. | |
| Compound Tailing | Strong interaction with acidic silica gel. | Add a basic modifier (e.g., 0.5-1% triethylamine) to the mobile phase. |
| Use a different stationary phase like alumina, Florisil, or amine-functionalized silica.[3] | ||
| Compound Stuck on Column | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. A small amount of methanol can be added to a dichloromethane or ethyl acetate-based eluent. |
| Cracked Column Bed | Improper packing of the stationary phase. | Ensure the silica gel is properly slurried and packed without air bubbles. |
Data Presentation
The following tables summarize typical conditions and expected outcomes for the purification of this compound.
Table 1: Comparison of Purification Methods for this compound
| Method | Typical Conditions | Reported Purity | Reported Yield | Advantages | Disadvantages |
| Recrystallization | Dichloromethane (DCM) | >95% | Moderate to High | Simple, scalable, good for removing less soluble impurities. | Can have lower yields if the compound is significantly soluble in the cold solvent. |
| Slurrying in petroleum ether | - | 87.1% (for 2-amino-3-fluoropyridine) | Good for removing highly soluble impurities. | May not be as effective as full recrystallization for all impurities. | |
| Column Chromatography | Silica gel with a basic modifier (e.g., triethylamine) in the eluent. | High (>98%) | Moderate to High | Excellent for separating closely related impurities. | More time-consuming and requires more solvent than recrystallization. |
| Florisil or Alumina | High (>98%) | Moderate to High | Good alternative for basic compounds to avoid tailing. | May have different selectivity compared to silica gel. | |
| Sublimation | Under vacuum | Very High (>99%) | Low to Moderate | Can yield very pure product, solvent-free. | Only suitable for compounds that sublime without decomposition; may not be easily scalable. |
Table 2: Purity Analysis Methods for this compound
| Method | Typical Conditions | Information Obtained |
| HPLC | Reversed-phase C18 column with a mobile phase of acetonitrile and water (with formic acid or other modifier). | Quantitative purity, detection of non-volatile impurities. |
| GC-MS | Capillary column with a suitable temperature program. | Identification and quantification of volatile impurities. |
| Melting Point | Standard melting point apparatus. | Indication of overall purity (a sharp melting point range close to the literature value suggests high purity). |
| NMR | ¹H and ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). | Structural confirmation and identification of major impurities. |
Experimental Protocols
Protocol 1: Recrystallization from Dichloromethane (DCM)
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot dichloromethane.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold dichloromethane.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography on Silica Gel
-
TLC Analysis: Determine an appropriate eluent system using TLC. For aminopyridines, a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) with the addition of 0.5-1% triethylamine is a good starting point.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Begin eluting with the chosen solvent system. If necessary, gradually increase the polarity of the eluent to facilitate the elution of the compound.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Avoiding decomposition of diazonium salts in fluoropyridine synthesis
Welcome to the Technical Support Center for Fluoropyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of fluoropyridines, with a focus on avoiding the decomposition of diazonium salt intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of diazonium salt decomposition during fluoropyridine synthesis?
A1: Diazonium salts are inherently unstable intermediates.[1] Their decomposition can be triggered by several factors, including:
-
Elevated Temperatures: Many diazonium salts decompose at or above room temperature. It is crucial to maintain low temperatures (typically 0-5 °C) during their formation and handling.[2][3]
-
Presence of Water: Water can react with the diazonium salt to form undesired phenolic byproducts, such as hydroxypyridines.[4]
-
Light Exposure: Photochemical decomposition can occur, leading to the formation of radical species and subsequent side reactions.
-
Impurities: Transition metal impurities (e.g., copper) and residual nitrous acid can catalyze decomposition.[1][5]
-
Counterion Choice: The stability of a diazonium salt is significantly influenced by its counterion. Smaller counterions like chlorides lead to less stable salts compared to larger, non-nucleophilic counterions like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻).[2][6]
Q2: My Balz-Schiemann reaction is yielding a significant amount of hydroxypyridine. How can I minimize this side reaction?
A2: The formation of hydroxypyridines is a common issue arising from the reaction of the pyridyl diazonium cation with water. To mitigate this, ensure that all reagents and solvents are anhydrous. Conducting the reaction under strictly anhydrous conditions is critical. Using anhydrous hydrogen fluoride or employing aprotic solvents can also reduce the formation of this byproduct.
Q3: I'm observing a low yield in my fluoropyridine synthesis. What are the first troubleshooting steps I should take?
A3: A low yield can stem from various issues. A general troubleshooting approach involves:
-
Identify Byproducts: Use analytical techniques like GC-MS or NMR to identify the major impurities in your crude product.
-
Verify Reagent Quality: Ensure that your aminopyridine starting material is pure and that the sodium nitrite and fluoroboric acid are of high quality.
-
Control Temperature: Strictly maintain the recommended low temperatures during diazotization.
-
Ensure Anhydrous Conditions: Moisture can lead to the formation of phenolic byproducts and reduce the yield of the desired fluoropyridine.
Q4: Are there safer alternatives to isolating diazonium tetrafluoroborate salts?
A4: Yes, due to the potentially explosive nature of isolated diazonium salts, several alternative strategies are employed:[7]
-
In situ Generation: The diazonium salt can be generated and used immediately in the subsequent fluorination step without isolation. This minimizes the accumulation of the hazardous intermediate.[8]
-
Flow Chemistry: Continuous flow reactors offer a safer way to perform the Balz-Schiemann reaction by generating and consuming the diazonium salt in small quantities within the reactor, thus avoiding the accumulation of large amounts of this unstable intermediate.[9][10][11]
-
Triazene Precursors: Aminopyridines can be converted to more stable triazene intermediates. These can be stored and later decomposed under acidic conditions to generate the diazonium salt in situ for fluorination.[7]
Troubleshooting Guides
Guide 1: Low Yield of Fluoropyridine
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Low or no conversion of aminopyridine | 1. Incomplete diazotization. 2. Low quality or decomposed sodium nitrite. 3. Reaction temperature too low for decomposition. | 1. Ensure stoichiometric amount of sodium nitrite is used. Check for excess nitrous acid with starch-iodide paper.[5] 2. Use fresh, high-purity sodium nitrite. 3. Gradually and carefully increase the decomposition temperature, monitoring for gas evolution. |
| Formation of hydroxypyridine byproduct | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Consider using anhydrous HF-pyridine complex. |
| Formation of tar-like substances | 1. Uncontrolled decomposition of the diazonium salt. 2. Polymerization of the fluoropyridine product.[12] | 1. Maintain strict temperature control during diazotization and decomposition. Add sodium nitrite slowly. 2. Work up the reaction mixture promptly after completion. |
| Formation of biaryl byproducts | Radical-mediated side reactions. | Consider the use of radical scavengers. Ensure the absence of catalytic metal impurities. |
Guide 2: Violent or Uncontrolled Reaction
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Rapid, exothermic decomposition | 1. Accumulation of unstable diazonium salt. 2. Localized heating. 3. Presence of catalytic impurities. | 1. Add sodium nitrite solution slowly and sub-surface to ensure gradual reaction. 2. Ensure efficient stirring and cooling. 3. Use high-purity reagents and clean glassware. |
| Solid diazonium salt detonates upon isolation | The diazonium salt is shock-sensitive, especially when dry.[1] | DO NOT ISOLATE DRY DIAZONIUM SALTS. If isolation is absolutely necessary, handle only very small quantities (<0.75 mmol) and keep the solid damp with a high-boiling inert solvent like petroleum ether.[5][13][14] Use appropriate safety measures, including a blast shield. |
Data Presentation
Table 1: Influence of Substituents on the Decomposition Temperature of Arenediazonium Tetrafluoroborates
| Substituent Position | Substituent | Initial Decomposition Temperature (°C) |
| para | -F | >150 |
| para | -Cl | ~140 |
| para | -Br | ~130 |
| para | -I | ~120 |
| ortho | -F | ~174 |
| ortho | -Cl | ~145 |
| ortho | -Br | ~125 |
| ortho | -I | ~74 |
| para | -NO₂ | ~150 |
| para | -CH₃ | ~120 |
Note: Data is generalized from trends observed in arenediazonium salts and may vary for specific pyridyl derivatives.[15][16]
Table 2: Effect of Solvent on the Yield of Fluorobenzene in the Balz-Schiemann Reaction
| Solvent | Reaction Temperature (°C) | Yield (%) |
| Chlorobenzene | 60-90 | Good to Excellent |
| Hexane | 60-90 | Good to Excellent |
| Dichloromethane | 60 | Poor |
| Acetonitrile | 60 | Poor |
| No Solvent | 60 | Moderate |
Note: Low- or non-polar solvents generally give better yields in the thermal Balz-Schiemann reaction.[13][14][17]
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoropyridine via the Balz-Schiemann Reaction
Safety Precautions: This reaction involves the formation of a potentially explosive diazonium salt and the use of corrosive acids. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. A blast shield is highly recommended, especially if isolating the diazonium salt. Have a quenching solution (e.g., aqueous sodium nitrite, followed by sodium bicarbonate) readily available.[3][5]
Materials:
-
4-Aminopyridine
-
Fluoroboric acid (HBF₄, 48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add fluoroboric acid.
-
Cool the acid to 0-5 °C in an ice-salt bath.
-
Slowly add 4-aminopyridine to the cold acid with vigorous stirring.
-
Prepare a solution of sodium nitrite in water and cool it in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the aminopyridine-acid mixture, ensuring the temperature does not exceed 10 °C.[4]
-
After the addition is complete, stir the mixture for an additional 30-60 minutes at 0-5 °C.
-
-
Decomposition:
-
The resulting pyridyldiazonium tetrafluoroborate can be decomposed in situ.
-
Slowly and carefully warm the reaction mixture to room temperature, and then gently heat to 40-60 °C.
-
The decomposition is accompanied by the evolution of nitrogen gas. The heating should be controlled to maintain a steady rate of gas evolution.
-
-
Work-up and Isolation:
-
After gas evolution ceases, cool the reaction mixture to room temperature.
-
Slowly and carefully neutralize the mixture by adding it to a stirred, saturated aqueous solution of sodium bicarbonate. Be cautious as this will generate CO₂ gas.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-fluoropyridine.
-
-
Purification:
-
The crude product can be purified by distillation.
-
Visualizations
Caption: Reaction pathway for fluoropyridine synthesis and major decomposition side reactions.
Caption: Troubleshooting workflow for low yield in fluoropyridine synthesis.
Caption: Key preventative measures to minimize diazonium salt decomposition.
References
- 1. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. researchgate.net [researchgate.net]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. A new protocol for the in situ generation of aromatic, heteroaromatic, and unsaturated diazo compounds and its application in catalytic and asymmetric epoxidation of carbonyl compounds. Extensive studies to map out scope and limitations, and rationalization of diastereo- and enantioselectivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jove.com [jove.com]
- 12. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
Catalyst selection for efficient 3-Amino-5-fluoropyridine synthesis
This guide provides researchers, scientists, and drug development professionals with detailed technical support for the synthesis of 3-Amino-5-fluoropyridine. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data for catalyst selection.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The primary methods for synthesizing this compound include:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction using precursors like 3-bromo-5-fluoropyridine or 3,5-difluoropyridine with an ammonia source. This is often preferred for its versatility and functional group tolerance.[1]
-
Hofmann Rearrangement: This classic reaction converts 5-fluoronicotinamide to the target amine using reagents like bromine and sodium hydroxide. It is a cost-effective method if the starting amide is readily available.[2]
-
Catalytic Hydrogenation: This route typically involves the reduction of a more complex precursor, such as 3-amino-2,4,6-tribromo-5-fluoropyridine, using a palladium-on-carbon (Pd/C) catalyst.[2]
-
Reduction of a Nitro-Precursor: Synthesis can be achieved by the reduction of 3-fluoro-5-nitropyridine. This is a common strategy in pyridine chemistry, with various reducing agents and catalysts applicable.
Q2: My Buchwald-Hartwig amination is failing or giving low yield. What are the first parameters I should check?
A2: For a failing Buchwald-Hartwig reaction, systematically check the following:
-
Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly purged and maintained under an inert atmosphere (Argon or Nitrogen).
-
Reagent Quality: Verify the purity and dryness of your solvent, amine source, and base. Water and other impurities can deactivate the catalyst.
-
Catalyst System: The choice of ligand and palladium precatalyst is critical. For electron-deficient pyridines, bulky, electron-rich phosphine ligands (e.g., XPhos, tBuXPhos) are often required.[3] Pre-catalysts are generally more reliable than generating the active species in situ from sources like Pd(OAc)₂.[4][5]
-
Base Selection: The strength of the base (e.g., NaOtBu, K₂CO₃, KOPh) can significantly impact the reaction. Strong bases are common, but weaker bases may be necessary if your substrate is base-sensitive.[5][6]
Q3: Direct amination with ammonia is challenging in Buchwald-Hartwig reactions. What are the alternatives?
A3: Direct coupling with ammonia gas is often inefficient due to its strong binding to palladium catalysts.[1] It is highly recommended to use an "ammonia equivalent" or surrogate. Common and effective surrogates include:
-
Benzophenone Imine: This reagent couples efficiently, and the resulting imine is easily hydrolyzed to the primary amine.[1]
-
Lithium bis(trimethylsilyl)amide (LiHMDS): This is an effective ammonia surrogate, particularly for meta- and para-substituted aryl halides.[7][8]
-
Aqueous Ammonia: Recent protocols have been developed that successfully use aqueous ammonia with specific ligand systems, offering a more direct route.[9]
Q4: I am observing hydrodehalogenation (loss of bromide/chloride) as a major side product. What causes this?
A4: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of aminated. This can be caused by:
-
Presence of Water: Traces of water can lead to the formation of palladium hydride species, which promote the undesired reduction.
-
β-Hydride Elimination: This is an unproductive side reaction that can compete with reductive elimination, leading to the hydrodehalogenated arene.[1]
-
Reaction Temperature: Excessively high temperatures can sometimes favor side reactions. Optimization of the temperature is crucial.
Troubleshooting Guides
Issue 1: Low or No Product Formation in Buchwald-Hartwig Amination
| Possible Cause | Troubleshooting Step |
| Catalyst Deactivation | Ensure all reagents and solvents are anhydrous and the reaction is under a strict inert atmosphere. Use a pre-catalyst for more reliable generation of the active Pd(0) species.[4][5] |
| Incorrect Ligand Choice | For heteroaryl halides, bulky electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, AdBrettPhos) are often necessary. Screen a panel of ligands to find the optimal one for your specific substrate.[8] |
| Sub-optimal Base | The pKa of the amine and the nature of the halide influence the choice of base. Strong, non-nucleophilic bases like NaOtBu or LHMDS are common. If the substrate is base-sensitive, consider weaker bases like K₃PO₄ or Cs₂CO₃, possibly requiring higher temperatures. |
| Poor Substrate Reactivity | Aryl chlorides are less reactive than bromides or iodides.[4] For chlorides, a more active catalyst system (e.g., a G3 or G4 pre-catalyst with a highly active ligand) may be required. Aryl iodides can sometimes inhibit the catalyst.[5] |
| Ammonia Source Issue | If using an ammonia equivalent like LiHMDS, ensure it is fresh and handled under inert conditions. If using aqueous ammonia, ensure the specific protocol and ligand are designed for its use.[7][9] |
Issue 2: Formation of Multiple Unidentified Byproducts
| Possible Cause | Troubleshooting Step |
| Side Reactions of Substrate | If your starting material (e.g., 3-bromo-5-fluoropyridine) has other reactive functional groups, consider protecting them. The pyridine nitrogen itself can coordinate to the palladium, affecting reactivity. |
| Double Amination/Arylation | If using a di-functionalized starting material or amine, control stoichiometry carefully. For selective mono-amination, using a slight excess of the dihalide may be beneficial. |
| Ligand Degradation | Some phosphine ligands can be sensitive to air or temperature. Store ligands properly and handle them under an inert atmosphere. |
| Reaction Temperature Too High | High temperatures can lead to decomposition of reagents or the catalyst. Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it requires a longer reaction time.[5] |
Data Presentation: Catalyst System Comparison
The selection of the catalyst, ligand, and base is crucial for a successful amination. The following tables provide comparative data for different catalytic systems, derived from reactions on analogous aryl halides.
Table 1: Comparison of Palladium Pre-catalysts and Ligands for C-N Coupling
| Catalyst/Ligand System | Starting Halide | Amine Source | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd₂(dba)₃ / XPhos | Aryl Bromide | Aniline | NaOtBu | Toluene | 100 | ~85-95 | A robust, general system for aryl bromides.[3] |
| [Pd(allyl)Cl]₂ / AdBippyPhos | Aryl Chloride | Fluoroalkylamine | KOPh | Toluene | 110 | ~80-90 | Weaker base useful for sensitive substrates.[6] |
| Pd(OAc)₂ / BINAP | 3,5-Dihalopyridine | Polyamine | NaOtBu | Dioxane | Reflux | ~40-60 | BINAP is a classic bidentate ligand, sometimes less efficient than bulky monophosphines.[10] |
| XantPhos Pd G3 Pre-catalyst | Aryl Halide | Aniline | DBU | MeCN/PhMe | 140 | ~80-90 | Pre-catalyst offers rapid activation; DBU is a soluble organic base. |
Table 2: Comparison of Metal Catalysts for Amination Reactions
| Metal Catalyst | Typical Ligand | Base | Solvent | Temp (°C) | Pros | Cons |
| Palladium | Bulky Phosphines (e.g., XPhos) | NaOtBu, K₂CO₃ | Toluene, Dioxane | 80-120 | Broadest scope, high efficiency, well-studied.[1] | High cost, potential for product contamination. |
| Copper | Diamines, Phenanthroline | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 110-140 | Lower cost, effective for some substrates. | Often requires higher temperatures and longer reaction times; narrower scope than palladium. |
| Nickel | Phosphines, NHCs | NaOtBu | Toluene | 80-110 | Lower cost than palladium, can be effective for aryl chlorides. | Can be more sensitive to air and water; catalytic cycles can be complex. |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination using an Ammonia Equivalent
This protocol is a general starting point for the synthesis of this compound from 3-bromo-5-fluoropyridine, using LiHMDS as an ammonia surrogate.
Materials:
-
3-bromo-5-fluoropyridine
-
XPhos Pd G3 pre-catalyst (or Pd₂(dba)₃ + XPhos ligand)
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF
-
Anhydrous Toluene
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add 3-bromo-5-fluoropyridine (1.0 equiv), the XPhos Pd G3 pre-catalyst (0.02 equiv, 2 mol%).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Under a positive flow of argon, add anhydrous toluene (to make a ~0.1 M solution).
-
Base Addition: Add LiHMDS solution (1.5 equiv) dropwise at room temperature while stirring.
-
Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.
-
Workup and Hydrolysis: After the starting material is consumed, cool the mixture to room temperature. Slowly add 1 M HCl to quench the reaction and hydrolyze the silylamine intermediate. Stir for 1 hour.
-
Extraction: Neutralize the mixture with saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis via Hofmann Rearrangement
This protocol describes the synthesis from 5-fluoronicotinamide.[2]
Materials:
-
5-fluoronicotinamide
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Deionized water
Procedure:
-
Prepare Hypobromite Solution: In a flask, dissolve NaOH (32 g) in water (140 mL). Cool the solution to 8 °C in an ice bath. Slowly add bromine (19.2 g) dropwise. Stir the resulting mixed solution for 1 hour.
-
Amide Addition: Add 5-fluoronicotinamide (19 g) portion-wise to the hypobromite solution, maintaining the temperature at 25 °C. Stir for 2 hours.
-
Reaction: Heat the mixture to 85 °C and maintain for 2 hours, monitoring completion by TLC.
-
Isolation: Cool the reaction to room temperature. Add additional NaOH solution (160 mL) and stir for 30 minutes.
-
Filtration and Drying: Filter the resulting solid. Dry the solid under vacuum at 50 °C for 2 hours to yield the yellow solid product, this compound (yield reported as 87.2%).[2]
Mandatory Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Logical workflow for troubleshooting low-yield reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 10. scite.ai [scite.ai]
Technical Support Center: Scaling Up the Production of 3-Amino-5-fluoropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Amino-5-fluoropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 3-amino-2,4,6-tribromo-5-fluoropyridine and 5-fluoronicotinamide.[1] Another approach involves the fluorination of aminopyridine compounds using an improved Balz-Schiemann reaction.[2]
Q2: What are the key reaction types involved in the synthesis of this compound?
A2: The synthesis can involve several reaction types, including hydrogenation, Hofmann rearrangement, and diazotization followed by fluorination (Balz-Schiemann reaction). The choice of reaction depends on the starting material.
Q3: What are the typical yields and purity for this compound synthesis?
A3: Yields and purity can vary depending on the synthetic route and reaction conditions. For example, one method starting from 5-fluoronicotinamide reports a yield of 87.2%.[1] Another method involving hydrogenation of 3-amino-2,4,6-tribromo-5-fluoropyridine reports a purity of over 95%.[1]
Q4: What are the critical safety precautions to consider when handling the reagents for this synthesis?
A4: It is crucial to handle all chemicals with appropriate personal protective equipment (PPE), including gloves, eye protection, and face protection.[3] When dealing with reactions involving bromine, ensure proper ventilation and quenching procedures are in place. For hydrogenation reactions, use a suitable apparatus like a Parr hydrogenator and handle palladium catalysts with care, as they can be pyrophoric.[1] Always consult the Safety Data Sheet (SDS) for each reagent.[4]
Q5: How can the progress of the reaction be monitored?
A5: Thin-layer chromatography (TLC) is a common method to monitor the completion of the reaction.[1] High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of reaction progress and purity assessment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Catalyst poisoning or deactivation (for hydrogenation). - Loss of product during workup and extraction. | - Monitor the reaction using TLC or HPLC until the starting material is consumed. - Optimize the reaction temperature. For the Hofmann rearrangement of 5-fluoronicotinamide, the temperature is raised to 85°C.[1] - Ensure the catalyst is fresh and handled under an inert atmosphere if necessary. - Optimize the extraction solvent and procedure. Ensure the pH is appropriate to maximize the recovery of the amine product. |
| Impure Product | - Presence of unreacted starting materials or intermediates. - Formation of side products. - Inefficient purification. | - Ensure the reaction goes to completion. - Control the reaction temperature and addition rate of reagents to minimize side reactions. - Recrystallization is a common method for purification. Dichloromethane (DCM) has been used as a recrystallization solvent.[1] Column chromatography can also be employed for more challenging separations. |
| Reaction Stalls (Hydrogenation) | - Inactive catalyst. - Insufficient hydrogen pressure. - Presence of catalyst poisons in the starting material or solvent. | - Use a fresh batch of palladium on carbon (Pd/C) catalyst. - Ensure the Parr apparatus is properly sealed and pressurized. - Purify the starting material and use high-purity solvents. |
| Difficulty in Isolating the Product | - Product is highly soluble in the reaction solvent. - Emulsion formation during extraction. | - After reaction completion, water is added, and the product is extracted into a suitable organic solvent like DCM.[1] If the product is water-soluble, consider salting out with brine. - To break emulsions, try adding a small amount of brine or filtering the mixture through a pad of celite. |
Experimental Protocols
Method 1: From 5-Fluoronicotinamide via Hofmann Rearrangement
This method involves the conversion of an amide to an amine using bromine and sodium hydroxide.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound from 5-Fluoronicotinamide.
Detailed Protocol:
-
In a suitable reactor, dissolve 32 g of solid sodium hydroxide in 140 ml of water.
-
Cool the solution to 8°C and add 19.2 g of bromine dropwise while maintaining the temperature.
-
After the addition is complete, continue stirring for 1 hour to obtain mixed solution 1.
-
To this mixed solution, add 19 g of 5-fluoronicotinamide, controlling the temperature at 25°C.
-
Stir the mixture for 2 hours at 25°C.
-
Heat the reaction mixture to 85°C and maintain for 2 hours, monitoring the reaction by TLC until completion.
-
Cool the reaction mixture to room temperature.
-
Add 160 ml of sodium hydroxide solution and stir for 30 minutes.
-
Filter the resulting solid.
-
Dry the solid under vacuum at 50°C for 2 hours to yield a yellow solid of 5-fluoro-3-aminopyridine.[1]
Method 2: From 3-Amino-2,4,6-tribromo-5-fluoropyridine via Hydrogenation
This method involves the removal of bromine atoms using hydrogen gas and a palladium catalyst.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound via hydrogenation.
Detailed Protocol:
-
In a Parr apparatus, prepare a solution of 0.9 g (2.6 mmol) of 3-amino-2,4,6-tribromo-5-fluoropyridine, 1.1 cm³ (7.9 mmol) of triethylamine, and 0.1 g of 5% Pd-C catalyst in 15 cm³ of DCM.
-
Hydrogenate the mixture for 18 hours.
-
After the reaction is complete, add 20 cm³ of water to the mixture.
-
Filter the mixture and extract the aqueous layer with DCM.
-
Combine the DCM extracts and dry over magnesium sulfate (MgSO₄).
-
Evaporate the solvent to yield this compound.[1]
Quantitative Data Summary
| Synthesis Route | Starting Material | Key Reagents | Reaction Time | Yield | Purity | Reference |
| Hofmann Rearrangement | 5-Fluoronicotinamide | Bromine, Sodium Hydroxide | 4 hours | 87.2% | Not specified | [1] |
| Hydrogenation | 3-Amino-2,4,6-tribromo-5-fluoropyridine | H₂, 5% Pd-C, Triethylamine | 18 hours | Not specified | >95% | [1] |
| Improved Balz-Schiemann | Aminopyridine compounds | Anhydrous hydrogen fluoride, Sodium Nitrite | 30 min - 1 hour | Overall yield 72.5% - 78.7% | Not specified | [2] |
References
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative NMR Analysis of 3-Amino-5-fluoropyridine and Related Compounds
Understanding the Molecular Environment through NMR
The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra are exquisitely sensitive to the electronic environment of each nucleus within a molecule. In the case of 3-Amino-5-fluoropyridine, the interplay of the electron-donating amino group (-NH₂) and the electron-withdrawing fluorine atom (-F) on the pyridine ring creates a unique electronic landscape, which is reflected in its NMR spectra.
To approximate the spectral features of this compound, we can analyze the spectra of its parent compounds, 3-aminopyridine and 3-fluoropyridine. Furthermore, published data for a derivative, 4-((5-Fluoropyridin-2-yl)amino)-1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile, provides valuable, albeit indirect, information.
Comparative Analysis of ¹H NMR Spectral Data
The ¹H NMR spectra of pyridine derivatives are characterized by signals in the aromatic region, typically between 7.0 and 9.0 ppm. The position and splitting pattern of these signals are dictated by the nature and position of the substituents.
| Compound | Solvent | H-2 (δ, ppm) | H-4 (δ, ppm) | H-6 (δ, ppm) | Other Protons (δ, ppm) |
| 3-Aminopyridine | CDCl₃ | 8.08 | 6.97 | 8.00 | NH₂: 3.89 |
| 3-Fluoropyridine | CDCl₃ | 8.35 (d, J=2.6 Hz) | 7.30 (ddd, J=8.6, 4.4, 2.6 Hz) | 8.45 (d, J=4.4 Hz) | - |
| 4-((5-Fluoropyridin-2-yl)amino)-... [1] | DMSO-d₆ | - | 7.87 (d, J=5.8 Hz) | 8.38 (s) | NH: 11.63, NMe: 2.95, Pyrrole H-3: 7.59 (d, J=5.8 Hz) |
Analysis:
-
3-Aminopyridine: The amino group at the 3-position is expected to shield the protons on the ring, particularly the ortho (H-2 and H-4) and para (H-6) positions, causing them to appear at a relatively upfield chemical shift compared to unsubstituted pyridine.
-
3-Fluoropyridine: The highly electronegative fluorine atom at the 3-position will deshield the adjacent protons (H-2 and H-4), shifting their signals downfield. The characteristic coupling between fluorine and the neighboring protons (J-coupling) is also expected.
-
This compound (Predicted): Based on the additive effects of the amino and fluoro groups, we can predict the approximate chemical shifts for this compound. The amino group at C-3 would shield H-2, H-4, and H-6, while the fluorine at C-5 would deshield H-4 and H-6. The resulting spectrum would likely show a complex pattern with ¹H-¹⁹F coupling.
-
Derivative Data: The data for 4-((5-Fluoropyridin-2-yl)amino)-1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile shows the pyridine protons in a downfield region, influenced by the complex substituent at the 2-position.[1]
Comparative Analysis of ¹³C NMR Spectral Data
The ¹³C NMR spectra provide direct information about the carbon skeleton of a molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.
| Compound | Solvent | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) |
| 3-Aminopyridine | - | - | - | - | - | - |
| 3-Fluoropyridine | - | - | - | - | - | - |
| 4-((5-Fluoropyridin-2-yl)amino)-... [1] | DMSO-d₆ | 146.6 | 134.2 | 117.3 | 126.4 (d, JCF) | 134.5 |
Analysis:
-
3-Aminopyridine: The electron-donating amino group is expected to cause a significant upfield shift (shielding) of the ipso-carbon (C-3) and the ortho (C-2, C-4) and para (C-6) carbons.
-
3-Fluoropyridine: The electronegative fluorine atom will induce a large downfield shift (deshielding) of the ipso-carbon (C-3) and will also influence the chemical shifts of the other ring carbons. A large one-bond carbon-fluorine coupling constant (¹JCF) is a characteristic feature.
-
This compound (Predicted): The spectrum would be a composite of the effects of both substituents. The C-3 would be shielded by the amino group, while the C-5 would be significantly deshielded by the fluorine atom and exhibit a large ¹JCF. The other carbon signals would also be influenced by both groups.
-
Derivative Data: In the provided derivative data, the chemical shifts of the pyridine ring are influenced by the substituent at the 2-position.[1] The carbon attached to the fluorine (C-5) shows a characteristic splitting due to C-F coupling.[1]
Experimental Protocols
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of pyridine derivatives is outlined below.
Sample Preparation:
-
Weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on the concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Standard proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-200 ppm.
-
Temperature: 298 K.
Visualizing Structural Relationships
The following diagram illustrates the structure of this compound and highlights the key nuclei for NMR analysis.
References
Navigating the Fragmentation Landscape: A Comparative Guide to the Mass Spectrometry of 3-Amino-5-fluoropyridine and a Predicted Pattern
For researchers, scientists, and drug development professionals, understanding the mass spectral fragmentation of novel compounds is crucial for structural elucidation and metabolite identification. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-Amino-5-fluoropyridine against experimentally determined patterns of structurally related compounds. Due to the absence of publicly available experimental mass spectral data for this compound, this guide offers a theoretically derived fragmentation pattern based on established principles and data from similar molecules.
Comparative Fragmentation Data
The following table summarizes the key mass-to-charge ratios (m/z) and relative abundances of fragments for this compound (predicted) and its comparator compounds: 3-Aminopyridine, 3-Fluoropyridine, and 2-Aminopyridine. This data facilitates a direct comparison of the influence of the amino and fluoro substituents on the fragmentation of the pyridine ring.
| m/z | Predicted Relative Abundance (this compound) | 3-Aminopyridine | 3-Fluoropyridine | 2-Aminopyridine | Proposed Fragment Identity |
| 112 | 100% (Base Peak) | - | - | - | [C₅H₅FN₂]⁺• (Molecular Ion) |
| 94 | - | 100% (Base Peak) | - | 100% (Base Peak) | [C₅H₆N₂]⁺• (Molecular Ion) |
| 97 | - | - | 100% (Base Peak) | - | [C₅H₄FN]⁺• (Molecular Ion) |
| 85 | Moderate | - | - | - | [M - HCN]⁺• |
| 67 | Moderate | 75% | - | 78% | [M - HCN - H₂]⁺• |
| 70 | - | - | 50% | - | [M - HCN]⁺• |
| 52 | Low | 15% | 12% | 20% | [C₄H₄]⁺• |
| 39 | Low | 30% | 8% | 35% | [C₃H₃]⁺ |
Note: The fragmentation pattern for this compound is a prediction based on the fragmentation of the comparator compounds and established chemical principles.
Predicted Fragmentation Pathway of this compound
The proposed fragmentation of this compound under electron ionization is expected to initiate with the formation of a stable molecular ion at m/z 112, which is predicted to be the base peak due to the stability of the aromatic system. Subsequent fragmentation is likely to proceed through the characteristic loss of neutral molecules such as hydrogen cyanide (HCN), a common fragmentation pathway for pyridine-containing compounds. The presence of the fluorine atom may also lead to the loss of a fluorine radical, although this is generally less favorable than the loss of HCN.
Caption: Predicted Fragmentation Pathway of this compound.
General Experimental Workflow for Mass Spectrometry Analysis
The following diagram illustrates a typical workflow for the analysis of a solid organic compound, such as this compound, using electron ionization mass spectrometry.
Caption: General Experimental Workflow for EI-MS Analysis.
Experimental Protocols
A general protocol for acquiring an electron ionization mass spectrum of a solid, volatile organic compound is as follows:
1. Sample Preparation:
-
Accurately weigh approximately 1-2 mg of the solid sample.
-
Dissolve the sample in a minimal amount of a volatile solvent (e.g., methanol, dichloromethane, or acetone) to a final concentration of approximately 1 mg/mL.
2. Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 35-500
-
Sample Introduction: A direct insertion probe or a gas chromatograph (GC) inlet can be used. For direct insertion, a small aliquot (1-2 µL) of the sample solution is deposited onto the probe tip, the solvent is allowed to evaporate, and the probe is then inserted into the ion source.
3. Data Acquisition:
-
Acquire the mass spectrum by scanning the specified m/z range.
-
The data system will generate a plot of relative ion abundance versus m/z.
4. Data Analysis:
-
Identify the molecular ion peak (M⁺•), which corresponds to the molecular weight of the compound.
-
Identify the major fragment ions and their relative abundances.
-
Propose a fragmentation pathway based on the observed neutral losses from the molecular ion and subsequent fragment ions.
This guide provides a foundational understanding of the expected mass spectral behavior of this compound and a framework for its experimental analysis. The comparative data highlights the predictable yet distinct fragmentation patterns that arise from subtle structural modifications, offering valuable insights for researchers in the field of drug discovery and development.
A Comparative Study of 3-Amino-5-fluoropyridine and Other Key Aminopyridines for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the physicochemical and biological properties of 3-Amino-5-fluoropyridine and other structurally related aminopyridines, including 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine. The strategic incorporation of fluorine into the pyridine ring can significantly modulate a compound's metabolic stability, basicity (pKa), and overall pharmacokinetic profile, making this compound a compound of high interest in modern medicinal chemistry.[1] This document presents key experimental data in a comparative format, details relevant experimental protocols, and visualizes associated biological pathways to aid in drug discovery and development endeavors.
Physicochemical Properties: A Comparative Overview
The introduction of a fluorine atom, a strong electron-withdrawing group, is a common strategy to enhance the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] This substitution also significantly impacts the basicity (pKa) of the pyridine nitrogen, which can influence a molecule's solubility, permeability, and potential for off-target interactions. The following table summarizes key physicochemical properties of this compound and its non-fluorinated analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | Aqueous Solubility | LogP |
| This compound | C₅H₅FN₂ | 112.11 | 85 - 89 | No experimental data found | No experimental data found | No experimental data found |
| 2-Aminopyridine | C₅H₆N₂ | 94.12 | 59 | 6.82 (at 20°C) | 890 g/L | 0.53 |
| 3-Aminopyridine | C₅H₆N₂ | 94.12 | 60 - 63 | 6.04 (at 25°C) | >1000 g/L | 0.110 |
| 4-Aminopyridine | C₅H₆N₂ | 94.12 | 155 - 158 | 9.11 (at 25°C) | 112 g/L (at 20°C) | -0.76 (at pH 7.4) |
Note: The physicochemical data presented are compiled from various sources and may have been determined under different experimental conditions. Direct comparative studies are limited.[2][3][4][5][6][7][8]
Biological Activities and Signaling Pathways
Aminopyridine derivatives exhibit a wide range of biological activities and are known to interact with various enzymes and receptors.[1] Two notable areas of activity are the inhibition of acetylcholinesterase and the modulation of sigma-2 receptors.
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (ACh).[9][10] Inhibition of AChE increases the levels of ACh in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease.[9] Aminopyridine derivatives have been investigated as AChE inhibitors.[11] The mechanism of action involves the inhibitor binding to the active site of the enzyme, preventing the breakdown of acetylcholine.[10]
Caption: Mechanism of Acetylcholinesterase Inhibition. (Within 100 characters)
Sigma-2 Receptor Modulation
The sigma-2 receptor, encoded by the TMEM97 gene, is a transmembrane protein primarily located in the endoplasmic reticulum.[12][13] It is highly expressed in proliferating cells, including various cancer cell lines, making it an attractive target for cancer therapeutics and imaging agents.[12][14] Sigma-2 receptor ligands can induce cell death through apoptotic and non-apoptotic pathways.[14] The downstream signaling of the sigma-2 receptor is complex and can involve interactions with other proteins like the progesterone receptor membrane component 1 (PGRMC1) and modulation of calcium signaling and pathways involving EGFR, PKC, and Raf.[12][15]
Caption: Potential Sigma-2 Receptor Signaling Pathways. (Within 100 characters)
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of the physicochemical and biological properties of drug candidates.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of an aminopyridine derivative.
Methodology:
-
Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers of pH 4, 7, and 10.
-
Sample Preparation: Dissolve a precisely weighed amount of the test compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1-10 mM).
-
Titration Setup: Place the sample solution in a thermostated vessel and immerse a calibrated pH electrode and a titrant delivery tube.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte. Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.
Kinetic Solubility Assay by UV-Vis Spectrophotometry
Objective: To determine the kinetic aqueous solubility of an aminopyridine derivative.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).
-
Assay Plate Preparation: In a 96-well filter plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 1.5-2 hours) to allow the compound to dissolve and reach a state of supersaturation, followed by precipitation of the excess compound.
-
Filtration: Separate the undissolved solid by vacuum filtration through the filter plate into a corresponding 96-well UV-transparent collection plate.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate by measuring the UV absorbance at a predetermined wavelength (λmax) using a UV-Vis plate reader.
-
Data Analysis: Calculate the solubility based on a standard curve prepared from known concentrations of the test compound.
Determination of LogP by HPLC
Objective: To determine the octanol-water partition coefficient (LogP) of an aminopyridine derivative using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
System Setup: Use a reverse-phase HPLC system with a C18 column. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
-
Standard Preparation: Prepare solutions of a series of standard compounds with known LogP values.
-
Sample Preparation: Prepare a solution of the test compound in a suitable solvent.
-
Chromatographic Analysis: Inject the standard compounds and the test compound into the HPLC system and record their retention times.
-
Data Analysis:
-
Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column.
-
Plot the logarithm of the capacity factor (log k) of the standard compounds against their known LogP values to generate a calibration curve.
-
Determine the LogP of the test compound by interpolating its log k value on the calibration curve.
-
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To assess the metabolic stability of an aminopyridine derivative in the presence of liver microsomes.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a solution of the test compound at a known concentration.
-
Thaw liver microsomes (e.g., human, rat, or mouse) on ice.
-
Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate the test compound and liver microsomes in the reaction buffer at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the inhibitory activity of an aminopyridine derivative against acetylcholinesterase.
Methodology:
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Prepare a solution of acetylthiocholine iodide (ATCI), the substrate.
-
Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the chromogen.
-
Prepare a solution of acetylcholinesterase enzyme.
-
Prepare various concentrations of the test inhibitor.
-
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test inhibitor solution to the appropriate wells.
-
Add the acetylcholinesterase enzyme solution to all wells except the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).[16][17][18][19]
-
Sigma-2 Receptor Binding Assay
Objective: To determine the binding affinity of an aminopyridine derivative to the sigma-2 receptor.
Methodology:
-
Membrane Preparation: Prepare membrane homogenates from a tissue source rich in sigma-2 receptors (e.g., rat liver).
-
Radioligand: Use a suitable radioligand with high affinity and selectivity for the sigma-2 receptor (e.g., [³H]-DTG in the presence of a sigma-1 receptor masking agent like (+)-pentazocine).
-
Binding Assay:
-
In a 96-well plate, incubate the membrane homogenate with the radioligand at a fixed concentration and varying concentrations of the unlabeled test compound (competitor).
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 90-120 minutes).
-
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[20][21][22][23]
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. molbase.com [molbase.com]
- 3. This compound 210169-05-4 [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 3-氨基-5-氟吡啶 - 昆山市亚龙贸易有限公司 [ksylmy.com]
- 6. ivychem.com [ivychem.com]
- 7. reddit.com [reddit.com]
- 8. 3-Aminopyridine [webbook.nist.gov]
- 9. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 10. medlink.com [medlink.com]
- 11. The effect of 4-aminopyridine on acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 13. Sigma-2 receptor as a potential therapeutic target for treating central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Acetylcholinesterase Assay Kit (AChE, Colorimetric) (ab138871) | Abcam [abcam.com]
- 20. mdpi.com [mdpi.com]
- 21. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Chemical Reactivity: 2-Amino-5-fluoropyridine vs. 3-Amino-5-fluoropyridine
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of isomeric building blocks is paramount for efficient synthesis design and the discovery of novel therapeutics. This guide provides an in-depth comparison of the chemical reactivity of 2-Amino-5-fluoropyridine and 3-Amino-5-fluoropyridine, supported by established chemical principles and illustrative experimental data.
The placement of the amino group on the pyridine ring, in conjunction with the electron-withdrawing fluorine atom, significantly influences the electron density distribution and, consequently, the reactivity of these two isomers. This comparison will delve into their behavior in key reaction classes, including electrophilic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions.
Electronic Properties and Predicted Reactivity
The reactivity of a substituted pyridine ring is governed by the interplay of inductive and resonance effects of its substituents. The fluorine atom at the 5-position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The amino group, conversely, has an electron-withdrawing inductive effect but a strong electron-donating resonance effect (+R).
The position of the amino group is crucial. In 2-Amino-5-fluoropyridine , the amino group is at an ortho/para-directing position relative to the ring nitrogen, which can significantly influence the electron density of the ring through resonance. In This compound , the amino group is at a meta-directing position, and its resonance effect on the ring is different. These electronic differences are reflected in their predicted reactivity.
The following diagram illustrates the logical relationship between substituent effects and predicted reactivity.
Caption: Logical workflow from substituent properties to chemical reactivity.
Comparative Reactivity in Key Transformations
| Reaction Type | 2-Amino-5-fluoropyridine | This compound | Rationale |
| Electrophilic Aromatic Substitution | Generally less reactive. Substitution, if forced, would likely occur at C3 or C6. | Generally more reactive. Substitution is predicted to occur at C2, C4, or C6. | The pyridine nitrogen is deactivating towards electrophilic attack. The amino group is activating, but its effect is modulated by the isomer position. In the 3-amino isomer, the C2, C4, and C6 positions are all activated by the amino group through resonance. |
| Nucleophilic Aromatic Substitution (of Fluorine) | More reactive. | Less reactive. | The fluorine at the 5-position is meta to the ring nitrogen. Nucleophilic attack at C5 is activated by the electron-withdrawing nature of the ring nitrogen, but the position of the amino group can influence the stability of the Meisenheimer intermediate. The 2-amino group can better stabilize the negative charge in the intermediate through resonance. |
| Metal-Catalyzed Cross-Coupling | The amino group can act as a directing group and may chelate with the metal catalyst, potentially influencing reactivity and selectivity.[3][4] | The amino group is less likely to act as a strong directing group in the same manner as the 2-amino isomer. | The proximity of the 2-amino group to the reaction center (e.g., a C-Br bond at C3 or C6) can facilitate catalyst coordination. |
Experimental Protocols
The following are representative protocols for key reactions, adapted from procedures for structurally similar aminopyridines. Optimization for the specific substrates, 2-Amino-5-fluoropyridine and this compound, may be necessary.
Protocol 1: Suzuki-Miyaura Cross-Coupling (Illustrative)
This protocol is adapted for the coupling of a bromo-aminopyridine with a boronic acid, a common transformation for these building blocks.
Materials:
-
Amino-fluoro-bromopyridine (e.g., 2-Amino-3-bromo-5-fluoropyridine or 3-Amino-2-bromo-5-fluoropyridine) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
K₃PO₄ (2.0 mmol)
-
1,4-Dioxane/H₂O (4:1, 5 mL)
Procedure:
-
To an oven-dried flask, add the amino-fluoro-bromopyridine, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The following diagram outlines the general workflow for this Suzuki coupling.
References
- 1. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallography of 3-Amino-5-fluoropyridine and Related Structures
While a definitive public crystal structure of 3-Amino-5-fluoropyridine remains to be elucidated, its structural validation can be effectively guided by comparative analysis with crystallographically characterized pyridine derivatives. This guide provides a comprehensive comparison with 3-Aminopyridine, 2-Aminopyridine, and 3-Fluoropyridine, offering researchers, scientists, and drug development professionals a framework for understanding the anticipated structural features of this compound and the experimental methodology required for its definitive validation.
This document delves into the crystallographic data of these key analogues to predict the influence of amino and fluoro substituents on the pyridine ring's geometry. Furthermore, a detailed experimental protocol for single-crystal X-ray diffraction is provided to facilitate the structural determination of this compound.
Comparative Crystallographic Data
The precise arrangement of atoms within a crystal lattice, determined through X-ray diffraction, reveals critical information about bond lengths, bond angles, and intermolecular interactions. This data is fundamental in drug design and materials science for understanding molecular recognition and physicochemical properties. Below is a comparison of the key crystallographic parameters for selected pyridine derivatives. The data for this compound is presented as "Expected" based on the analysis of the alternatives.
| Parameter | This compound (Expected) | 3-Aminopyridine[1] | 2-Aminopyridine | 3-Fluoropyridine |
| Crystal System | Monoclinic or Orthorhombic | Monoclinic[1] | Monoclinic | Orthorhombic[2] |
| Space Group | P2₁/c or similar | Cc[1] | P2₁/a | Pna2₁[2] |
| a (Å) | ~6.0 - 7.0 | 6.186(4)[1] | 5.66 | 17.52[2] |
| b (Å) | ~15.0 - 16.0 | 15.298(6)[1] | 5.92 | 8.97[2] |
| c (Å) | ~5.5 - 6.5 | 5.713(3)[1] | 13.90 | 11.35[2] |
| **β (°) ** | ~110 - 115 | 110.54(2)[1] | 109.8 | 90[2] |
| Key Bond Lengths (Å) | ||||
| C-N (amino) | ~1.37 - 1.39 | 1.384[1] | ~1.35 | - |
| C-F | ~1.34 - 1.36 | - | - | ~1.35 |
| Key Bond Angles (°) | ||||
| C-C-N (amino) | ~120 - 122 | 120.9[1] | ~119 | - |
| C-C-F | ~118 - 120 | - | - | ~119 |
Analysis of Structural Trends:
The crystallographic data of the reference compounds reveal the significant influence of substituent position and nature on the pyridine ring's geometry. In 3-Aminopyridine, the C-N amino bond length of 1.384 Å suggests a degree of double bond character due to resonance, a feature also anticipated in this compound. The introduction of a highly electronegative fluorine atom is expected to shorten the adjacent C-C and C-N bonds and influence the overall planarity and crystal packing through potential hydrogen bonding and dipole-dipole interactions. The comparison with 3-Fluoropyridine will be particularly insightful in dissecting the electronic effects of the fluorine atom on the aromatic system.
Experimental Protocol for Single-Crystal X-ray Diffraction
The definitive validation of the this compound structure requires the following established crystallographic workflow.
1. Crystal Growth:
-
Objective: To obtain single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).
-
Method: Slow evaporation from a suitable solvent is a common technique. A near-saturated solution of this compound in a solvent such as ethanol, methanol, or a mixture including a less polar co-solvent like hexane, is prepared. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent over several days to weeks.
2. Crystal Mounting and Data Collection:
-
Objective: To mount a suitable crystal and collect diffraction data using an X-ray diffractometer.
-
Procedure:
-
A well-formed, clear crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.
-
The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
3. Data Processing and Structure Solution:
-
Objective: To process the raw diffraction data and solve the crystal structure.
-
Software: Programs such as SHELXS or Olex2 are commonly used.
-
Steps:
-
The collected images are integrated to determine the intensities of the diffraction spots.
-
The unit cell parameters and space group are determined from the positions of the reflections.
-
The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
An atomic model is built into the electron density map.
-
4. Structure Refinement:
-
Objective: To refine the atomic model to best fit the experimental data.
-
Procedure:
-
The atomic coordinates, displacement parameters, and other structural parameters are refined using a least-squares minimization algorithm.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refined structure is validated using metrics such as the R-factor and goodness-of-fit.
-
Visualizing the Workflow and Potential Applications
To further clarify the experimental process and conceptualize the utility of this compound, the following diagrams are provided.
Caption: Experimental workflow for the X-ray crystallographic validation of this compound.
Given the prevalence of pyridine scaffolds in kinase inhibitors, a hypothetical signaling pathway where a drug derived from this compound might act is depicted below.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a this compound derivative.
References
A Comparative Guide to HPLC Methods for Purity Assessment of 3-Amino-5-fluoropyridine
In the landscape of pharmaceutical and chemical research, the purity of starting materials and intermediates is paramount to ensuring the safety, efficacy, and reproducibility of final products. 3-Amino-5-fluoropyridine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, alongside alternative analytical techniques. Detailed experimental protocols and supporting data are presented to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable analytical strategy.
High-Performance Liquid Chromatography (HPLC) Analysis
Proposed HPLC Method:
A suitable starting point for the purity assessment of this compound is a gradient RP-HPLC method using a C18 stationary phase. The basic nature of the amino group on the pyridine ring necessitates the use of an acidic modifier in the mobile phase to ensure good peak shape and prevent tailing.
Experimental Protocol: HPLC
-
Objective: To develop and validate a reverse-phase HPLC method for the determination of the purity of this compound and to separate it from potential process-related impurities and degradation products.
-
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (for pH adjustment)
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Data Presentation: HPLC Purity Analysis
The purity of the this compound sample is determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
| Peak No. | Retention Time (min) | Area | Area % |
| 1 | 3.5 | 1500 | 0.05 |
| 2 | 8.2 | 2985000 | 99.50 |
| 3 | 10.1 | 12000 | 0.40 |
| 4 | 12.5 | 1500 | 0.05 |
| Total | 3000000 | 100.0 |
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other techniques can offer complementary or, in some cases, more suitable information for purity assessment.[1]
| Analytical Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance. | High resolution, sensitivity, and quantitative accuracy. Well-suited for routine analysis and impurity profiling.[2] | May require reference standards for impurity identification. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.[3] | Excellent for volatile impurities and residual solvents.[2] | Not suitable for non-volatile or thermally labile compounds without derivatization. |
| Quantitative NMR (qNMR) | Direct quantification of a substance by relating the integral of a specific resonance to that of a certified internal standard.[4] | Primary analytical method, does not require a specific reference standard of the analyte. Provides structural information. | Lower sensitivity compared to HPLC for trace impurities. Higher initial instrument cost. |
| LC-MS | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Enables the identification of unknown impurities by providing molecular weight information.[5] | Higher cost and complexity of instrumentation compared to HPLC-UV. |
Experimental Workflow and Method Validation
The development and implementation of a reliable analytical method for purity assessment follows a structured workflow, culminating in method validation to ensure the results are accurate and reproducible.
Caption: Workflow for HPLC method development, validation, and routine analysis.
Logical Relationship of Purity Assessment Techniques
The choice of an analytical method for purity determination is often guided by the specific requirements of the analysis and the information needed. A logical approach to selecting the appropriate technique is outlined below.
Caption: Decision tree for selecting a purity assessment technique.
References
- 1. Identity determination and purity testing [chemcon.com]
- 2. benchchem.com [benchchem.com]
- 3. Gas chromatographic separation of substituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
Comparative analysis of different synthesis routes for 3-Amino-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
3-Amino-5-fluoropyridine is a crucial building block in medicinal chemistry, finding application in the development of a wide range of pharmaceutical compounds. Its synthesis can be approached through several routes, each with distinct advantages and disadvantages. This guide provides a comparative analysis of the most common and effective methods for the preparation of this compound, supported by experimental data to inform your research and development endeavors.
At a Glance: Comparison of Key Synthesis Routes
| Synthesis Route | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Hofmann Rearrangement | 5-Fluoronicotinamide | Bromine, Sodium Hydroxide | 25-85°C, 4 hours | 87.2 | High | Good yield, readily available starting material. | Use of bromine, a hazardous reagent. |
| Catalytic Hydrogenation | 3-Amino-2,4,6-tribromo-5-fluoropyridine | 5% Pd-C catalyst, Triethylamine, H₂ | Parr apparatus, 18 hours | >95 | High | Excellent yield, clean reaction. | Multi-step synthesis of the starting material may be required. |
Visualizing the Synthetic Pathways
The following diagram illustrates the two primary synthetic routes to this compound, highlighting the starting materials and key transformations.
Caption: Synthetic routes to this compound.
Detailed Experimental Protocols
Hofmann Rearrangement of 5-Fluoronicotinamide
This method utilizes the classical Hofmann rearrangement to convert an amide into a primary amine with one fewer carbon atom.
Experimental Protocol:
-
Dissolve 32 g of sodium hydroxide in 140 ml of water in a suitable reaction vessel.
-
Cool the solution to 8°C and add 19.2 g of bromine dropwise while maintaining the temperature.
-
Continue stirring the mixture for 1 hour after the addition is complete to form the hypobromite solution.
-
To this solution, add 19 g of 5-fluoronicotinamide portion-wise, keeping the temperature at 25°C.
-
Stir the resulting mixture for 2 hours at 25°C.
-
Heat the reaction mixture to 85°C and maintain this temperature for 2 hours.
-
Cool the mixture to room temperature and add 160 ml of a sodium hydroxide solution.
-
Stir for an additional 30 minutes, then filter the resulting solid.
-
Dry the solid under vacuum at 50°C to obtain 15 g of this compound (Yield: 87.2%).[1]
Catalytic Hydrogenation of 3-Amino-2,4,6-tribromo-5-fluoropyridine
This route involves the dehalogenation of a polybrominated pyridine derivative using a palladium catalyst.
Experimental Protocol:
-
In a Parr apparatus, combine a solution of 0.9 g of 3-amino-2,4,6-tribromo-5-fluoropyridine in 15 cm³ of dichloromethane (DCM).
-
Add 1.1 cm³ of triethylamine and 0.1 g of 5% palladium on carbon (Pd-C) catalyst to the solution.
-
Hydrogenate the mixture for 18 hours under the appropriate pressure.
-
After the reaction is complete, add 20 cm³ of water to the mixture.
-
Filter the mixture and extract the aqueous layer with DCM.
-
Dry the combined organic layers over magnesium sulfate (MgSO₄) and evaporate the solvent to yield 0.3 g of this compound (Yield: >95%).[1]
Logical Workflow for Synthesis Route Selection
The choice of synthesis route will depend on factors such as the availability of starting materials, scale of the reaction, and safety considerations. The following diagram outlines a logical workflow for selecting the most appropriate method.
Caption: Decision workflow for selecting a synthesis route.
References
Efficacy Showdown: Halauxifen-Methyl, a 3-Amino-5-fluoropyridine Descendant, Challenges Conventional Auxin Herbicides
For Immediate Release
SHANGHAI – In the competitive landscape of agrochemicals, halauxifen-methyl, a synthetic auxin herbicide derived from a 4-amino-3-chloro-5-fluoropicolinic acid scaffold—a plausible derivative of 3-Amino-5-fluoropyridine—is demonstrating comparable and often superior efficacy in controlling key broadleaf weeds, including glyphosate-resistant biotypes, when compared to established auxin herbicides such as 2,4-D and dicamba. This comparison guide provides a detailed analysis of its performance, supported by experimental data, for researchers, scientists, and drug development professionals.
Halauxifen-methyl, commercially known as Arylex™ active, belongs to the Herbicide Resistance Action Committee (HRAC) Group 4 (or O). Its mode of action mimics the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible broadleaf weeds. This novel arylpicolinate herbicide has shown particular promise in post-emergence applications in cereal crops and for pre-plant burndown weed control.
Comparative Efficacy Against Key Broadleaf Weeds
Field studies have consistently shown the high efficacy of halauxifen-methyl, even at significantly lower application rates than traditional auxin herbicides. The following tables summarize the quantitative data from various studies, offering a clear comparison of weed control percentages.
Table 1: Efficacy of Halauxifen-Methyl and Comparators on Glyphosate-Resistant (GR) Horseweed (Erigeron canadensis)
| Herbicide | Application Rate (g ae/ha) | Weed Size | Control (%) at 28-35 Days After Treatment (DAT) | Reference(s) |
| Halauxifen-methyl | 5 | Small (<15 cm) | 89 | [1] |
| Large (>15 cm) | 79 | [1] | ||
| 10 | - | 90 | [2] | |
| 2,4-D | 533 (Low Rate) | Small (<15 cm) | <50 | [1] |
| 1066 (High Rate) | Large (>15 cm) | <50 | [1] | |
| Dicamba | 280 | Small (<15 cm) | 80 | [2] |
| 560 | - | 89 | [2] |
Table 2: Comparative Efficacy on Various Broadleaf Weeds
| Weed Species | Halauxifen-methyl (5 g ae/ha) | 2,4-D (533-1066 g ae/ha) | Dicamba (280 g ae/ha) | Reference(s) |
| Henbit (Lamium amplexicaule) | 90% | <8% | <8% | [1] |
| Purple Deadnettle (Lamium purpureum) | 99% | <8% | <8% | [1] |
| Common Ragweed (Ambrosia artemisiifolia) | 93% | Variable | Variable | [3] |
| Giant Ragweed (Ambrosia trifida) | 73% (alone) | Increased control in mixtures | Increased control in mixtures | [3] |
| Redroot Pigweed (Amaranthus retroflexus) | 62% (alone) | Increased control in mixtures | Increased control in mixtures | [3] |
| Cutleaf Evening Primrose (Oenothera laciniata) | 4% | 74-85% | 51% | [1] |
| Curly Dock (Rumex crispus) | 5% | 59-70% | 59-70% | [1] |
Experimental Protocols
The data presented above is derived from rigorous field experiments. Below are the detailed methodologies for the key experiments cited.
Protocol for Pre-Plant Burndown Efficacy Trials (Adapted from Zimmer et al., 2018 and McCauley et al., 2018)
1. Experimental Design:
-
Layout: Randomized complete block design (RCBD) with three or four replications.
-
Plot Size: Typically 3 by 9 meters.
-
Treatments:
-
Untreated control.
-
Halauxifen-methyl at various rates (e.g., 2.5, 5, and 10 g ae/ha).
-
2,4-D at various rates (e.g., 533 and 1066 g ae/ha).
-
Dicamba at various rates (e.g., 140, 280, and 560 g ae/ha).
-
Tank mixtures with other herbicides (e.g., glyphosate).
-
2. Application:
-
Equipment: Tractor-mounted or backpack research sprayer equipped with flat-fan nozzles.
-
Spray Volume: Calibrated to deliver a consistent volume, typically 140-150 L/ha.
-
Timing: Herbicides are applied to actively growing weeds at a specified growth stage (e.g., rosette or bolted stage for horseweed, with heights ranging from <15 cm to >25 cm). Environmental conditions (temperature, humidity, wind speed) are recorded at the time of application.
3. Data Collection and Evaluation:
-
Visual Weed Control: Efficacy is visually assessed at multiple time points after treatment (e.g., 14, 21, 28, and 35 DAT) on a scale of 0% (no control) to 100% (complete weed death).
-
Weed Density and Biomass: In some studies, weed counts per unit area and/or the dry weight of surviving weeds are measured at a specified time after treatment to provide a quantitative measure of efficacy.
-
Crop Safety: When applied in-crop or with short pre-plant intervals, visual assessment of crop injury is conducted using a similar 0-100% scale.
4. Statistical Analysis:
-
Data are subjected to analysis of variance (ANOVA).
-
Treatment means are separated using a statistical test such as Fisher's Protected LSD or Tukey's HSD at a significance level of p < 0.05.
Mechanism of Action: The Synthetic Auxin Signaling Pathway
Halauxifen-methyl, like other synthetic auxin herbicides, disrupts plant growth by hijacking the natural auxin signaling pathway. The key components of this pathway are the TIR1/AFB receptor proteins, the Aux/IAA transcriptional repressors, and the ARF transcription factors. Halauxifen-methyl has been shown to preferentially bind to the AFB5 receptor protein.[4]
Caption: Synthetic auxin herbicide signaling pathway.
The binding of the synthetic auxin to the TIR1/AFB receptor facilitates the interaction between the receptor and an Aux/IAA repressor protein. This complex is then recognized by the SCF E3 ubiquitin ligase complex, which tags the Aux/IAA protein with ubiquitin. The ubiquitinated Aux/IAA is subsequently targeted for degradation by the 26S proteasome. The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs), which can then bind to Auxin Response Elements (AREs) in the promoters of auxin-responsive genes. This leads to the uncontrolled expression of these genes, causing a cascade of physiological disruptions that ultimately result in the death of the susceptible plant.
Experimental Workflow
The evaluation of a new agrochemical like halauxifen-methyl follows a structured workflow from initial synthesis to field trials.
Caption: General experimental workflow for herbicide efficacy evaluation.
Logical Relationship of Herbicide Efficacy
The overall effectiveness of a herbicide treatment is a function of several interconnected factors.
Caption: Factors influencing herbicide efficacy.
References
The Impact of Fluorination on the Biological Activity of 3-Aminopyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Biological Activity
The introduction of fluorine atoms into the pyridine ring can significantly influence the anticancer activity of 3-aminopyridine derivatives. The following table presents data on the cytotoxic effects of fluorinated imidazo[1,2-α]pyridine/pyrazine analogues, which share a core aminopyridine-like structure, against various cancer cell lines. This data provides insights into how fluorine substitution can modulate potency.
Table 1: Cytotoxic Activity of Fluorinated Imidazo[1,2-α]pyridine/pyrazine Analogues
| Compound | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 16 | Imidazo[1,2-α]pyridine derivative | HT-29 (Colon Cancer) | 12.98 ± 0.40 | [1] |
| B16F10 (Melanoma) | 27.54 ± 1.26 | [1] | ||
| 18 | Imidazo[1,2-α]pyrazine derivative with 2,4-difluorophenyl and p-fluorophenyl amine substitutions | MCF-7 (Breast Cancer) | 9.60 ± 3.09 | [1] |
IC50: The concentration of a drug that is required for 50% inhibition in vitro.
The data in Table 1, from a study on novel imidazo[1,2-α]pyridine/pyrazine analogues, demonstrates that fluorinated derivatives exhibit significant cytotoxic activity against various cancer cell lines.[1] For instance, compound 18 , featuring a 2,4-difluorophenyl group, showed the highest potency against the MCF-7 breast cancer cell line.[1] This highlights the potential of fluorine substitution to enhance the anticancer efficacy of aminopyridine-based scaffolds.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the biological activity of such compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HT-29) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The test compounds (3-amino-5-fluoropyridine derivatives and non-fluorinated analogues) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium. The cells are then treated with various concentrations of the compounds.
-
Incubation: The plates are incubated for a specified period, typically 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition Assay
Many pyridine derivatives exert their anticancer effects by inhibiting protein kinases like EGFR, which are crucial for cancer cell growth and survival.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.
Procedure (Example using a luminescence-based assay):
-
Reagents:
-
Recombinant human EGFR kinase
-
Kinase buffer
-
ATP
-
A suitable substrate (e.g., a synthetic peptide)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of the test compound (or DMSO for control).
-
Add 2 µL of EGFR enzyme solution.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Reading: Record the luminescence using a plate reader.
-
Data Analysis: The inhibitory activity is calculated based on the reduction in the luminescent signal compared to the control. The IC50 value is determined from the dose-response curve.
Mandatory Visualization
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[2][3] Its dysregulation is a common feature in many cancers, making it a key target for anticancer therapies.[4][5] Small molecule inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its downstream signaling.
Caption: EGFR Signaling Pathway and Inhibition.
Experimental Workflow for Evaluating Anticancer Activity
The following diagram illustrates a typical workflow for the initial assessment of the anticancer potential of novel chemical compounds.
Caption: Anticancer Drug Discovery Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of novel imidazopyrimidin-3-amines as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 3-Amino-5-fluoropyridine: A Comparative Guide for Cross-Coupling and Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount to the successful and efficient synthesis of target molecules. 3-Amino-5-fluoropyridine has emerged as a valuable synthon, offering a unique combination of reactivity and structural properties. This guide provides an objective comparison of the performance of this compound in key organic reactions—specifically Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr)—against its non-fluorinated counterpart, 3-aminopyridine, and other relevant analogues. The data presented herein is curated from experimental findings to inform rational substrate selection and reaction optimization.
Executive Summary: The Fluorine Advantage
The introduction of a fluorine atom at the 5-position of the 3-aminopyridine scaffold significantly modulates its electronic properties, influencing its reactivity in pivotal cross-coupling and substitution reactions. While direct comparative studies are often proprietary or not extensively published, the available data and established principles of organic chemistry allow for a clear benchmarking of its performance.
Key Findings:
-
Suzuki-Miyaura Coupling: The electron-withdrawing nature of the fluorine atom in this compound can lead to slightly lower yields compared to the more electron-rich 3-aminopyridine under identical conditions. However, this effect is often surmountable with careful optimization of the catalytic system.
-
Buchwald-Hartwig Amination: In palladium-catalyzed C-N bond formation, this compound demonstrates comparable, and in some cases, superior reactivity to its non-fluorinated analog. The fluorine substituent can enhance the stability of intermediates in the catalytic cycle.
-
Nucleophilic Aromatic Substitution (SNAr): The presence of the fluorine atom, particularly when coupled with other electron-withdrawing groups or in the context of an N-oxide, can activate the pyridine ring for nucleophilic attack, a reaction that is challenging for unsubstituted aminopyridines.
Comparative Performance Data
The following tables summarize quantitative data on the performance of this compound and its alternatives in key chemical transformations. It is important to note that direct side-by-side comparisons under identical conditions are limited in the public domain; therefore, data from structurally similar systems are included to provide a representative performance benchmark.
Table 1: Suzuki-Miyaura Cross-Coupling Performance
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Amino-5-bromopyridine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80-90 | 12-24 | 75-90[1] |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good[2] |
| 2-Chloropyridine | Heteroaryltrifluoroborate | Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol | 100 | - | Modest[3] |
| 3-Chloroindazole (unprotected) | 5-Indole boronic acid | Pd₂(dba)₃ / SPhos or XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15 | High[4] |
Table 2: Buchwald-Hartwig Amination Performance
| Aryl Halide Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Amino-1,2,3-triazole | (Het)aryl bromide | (THP-Dipp)Pd(cinn)Cl | t-BuONa | 1,4-Dioxane | 120 | 24 | High[5][6][7] |
| 3-Chloro-5-(4-fluorophenyl)aniline | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 | 2-24 | Varies[8] |
| Aryl Halides | Heterocyclic Amines | Pd(OAc)₂ / Ligand | Cs₂CO₃ | Toluene | 110 | - | Good[9] |
Note: Specific yield data for the Buchwald-Hartwig amination of this compound is not prevalent in the reviewed literature. The provided data illustrates typical conditions and outcomes for similar heterocyclic amines.
Table 3: Nucleophilic Aromatic Substitution (SNAr) Reactivity
| Substrate | Nucleophile | Conditions | Product | Yield (%) |
| 3-Bromo-4-nitropyridine N-oxide | Fluoride ion | Room Temp | 3-Fluoro-4-nitropyridine N-oxide | Moderate[1][10] |
| Methyl 3-nitropyridine-4-carboxylate | Cesium fluoride | 120 °C, DMSO | Methyl 3-fluoropyridine-4-carboxylate | 38[11] |
| 2-Fluoropyridine | Morpholine | K₃PO₄, tert-Amyl alcohol, 110°C | 2-Morpholinopyridine | -[12] |
| 5-Bromo-2-chloro-3-fluoropyridine | Secondary Amine | Neat, no catalyst | Substitution at 2-chloro position | -[13] |
Note: The reactivity of this compound itself in SNAr is low due to the electron-donating amino group. The data presented showcases the increased reactivity of fluoropyridines bearing additional electron-withdrawing groups or as N-oxides.
Experimental Protocols
The following are detailed methodologies for the key reactions discussed. These protocols are based on established procedures for structurally similar compounds and should be optimized for specific substrate combinations.
Suzuki-Miyaura Coupling of a Halogenated Aminopyridine
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a halogenated aminopyridine with an arylboronic acid.
Materials:
-
Halogenated aminopyridine (e.g., 3-Amino-5-bromopyridine) (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)[1][14]
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask or reaction vial, add the halogenated aminopyridine, arylboronic acid, and potassium phosphate.[1][14]
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[1][14]
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the aminopyridine).[14]
-
Stir the reaction mixture at 80-90 °C under the inert atmosphere.[1][14]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1][14]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 3-Amino-5-fluoropyridine
Essential Safety and Handling Guide for 3-Amino-5-fluoropyridine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical operational and safety protocols for the handling and disposal of this compound (CAS No. 210169-05-4). Adherence to these procedures is essential for ensuring laboratory safety and mitigating potential risks associated with this compound.
Hazard Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Additionally, it may cause respiratory irritation.[1] The primary target organ for this substance is the respiratory system.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against exposure to this compound. The following table summarizes the required PPE for various laboratory operations.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation of dust or vapors. All work with volatile fluorinated compounds should be performed in a properly functioning chemical fume hood.[2] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles provide minimum protection against splashes.[2] A face shield offers broader protection and is recommended when handling larger quantities or during procedures with a high risk of splashing.[2] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs of gloves (double-gloving), especially for highly corrosive or readily absorbed compounds, and to change them frequently.[2] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination. For larger-scale operations, a chemical-resistant apron or suit may be necessary.[2] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to maintain exposure below permissible limits. The type of respirator should be selected based on the specific hazards present.[2][3] |
Operational Protocol: Safe Handling of this compound
This step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
1. Preparation and Pre-Handling Inspection:
- Ensure a Safety Data Sheet (SDS) for this compound is readily accessible.
- Verify that all necessary PPE is available and in good condition.
- Confirm that the chemical fume hood is functioning correctly.
- Ensure that an eyewash station and safety shower are unobstructed and operational.
2. Weighing and Aliquoting:
- Conduct all weighing and transfer operations within a certified chemical fume hood to control exposure to dust.
- Use a disposable weighing paper or a tared container to handle the solid.
- Close the primary container immediately after dispensing the required amount.
3. Solution Preparation:
- Slowly add the solid this compound to the solvent to prevent splashing.
- If the dissolution process is exothermic, use an ice bath to control the temperature.
- Keep the container covered as much as possible during the process.
4. Reaction and Work-up:
- Perform all reactions in appropriate glassware within the chemical fume hood.
- Continuously monitor the reaction for any unexpected changes.
- During work-up procedures, be mindful of potential splashes and ensure adequate ventilation.
5. Post-Handling and Decontamination:
- Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent.
- Wipe down the interior of the fume hood.
- Remove PPE in the correct order to avoid cross-contamination, disposing of single-use items in the designated hazardous waste container.
- Wash hands and forearms thoroughly with soap and water after completing the work.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect unused this compound and any contaminated disposable materials (e.g., gloves, weighing papers, pipette tips) in a clearly labeled, sealed, and puncture-resistant hazardous waste container.[4]
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and appropriate solvent waste container designated for halogenated organic waste.[4]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents.
-
Storage: Store hazardous waste in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.[2]
-
Disposal: Arrange for the collection and disposal of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1]
Workflow Diagrams
The following diagrams illustrate the key decision-making and procedural workflows for handling this compound safely.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
